Enlimomab
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
142864-19-5 |
|---|---|
分子式 |
C10H12N2 |
产品来源 |
United States |
Foundational & Exploratory
Enlimomab: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enlimomab (also known as BIRR-1 or R6.5) is a murine IgG2a monoclonal antibody targeting the human Intercellular Adhesion Molecule-1 (ICAM-1/CD54).[1][2] Initially developed as an anti-inflammatory agent, its primary mechanism of action was intended to be the blockade of leukocyte adhesion to the vascular endothelium, a critical step in inflammatory responses.[1][3] this compound binds to the second extracellular domain of ICAM-1, thereby sterically hindering its interaction with β2 integrins on leukocytes, such as LFA-1 and Mac-1.[3][4] Despite promising preclinical data, large-scale clinical trials in ischemic stroke and renal transplantation failed to demonstrate efficacy and, in the case of stroke, resulted in worse patient outcomes.[5][6][7] Subsequent research revealed a critical, unintended mechanism of action: the Fc portion of the murine IgG2a antibody activates neutrophils and the complement system, leading to a paradoxical pro-inflammatory state.[5][8] This guide provides a detailed technical overview of both the intended and unintended mechanisms of action of this compound, summarizing key clinical data, experimental methodologies, and the underlying signaling pathways.
Intended Mechanism of Action: Blockade of Leukocyte Adhesion
The therapeutic rationale for this compound was based on inhibiting the leukocyte adhesion cascade, a fundamental process in inflammation-mediated tissue injury.
-
Target: Human Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily.[1] ICAM-1 is expressed on various cells, including vascular endothelial cells, and its expression is significantly upregulated by pro-inflammatory cytokines like TNF-α and IL-1.[1][3]
-
Molecular Interaction: Leukocytes, such as neutrophils and T-cells, express β2 integrins on their surface, primarily LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18).[1] During inflammation, these integrins bind to ICAM-1 on the activated endothelium, leading to firm adhesion and subsequent transmigration of the leukocytes into the tissue.[1][3]
-
Inhibitory Action: this compound was designed to act as a competitive antagonist by binding to ICAM-1 on endothelial cells, thereby physically obstructing the binding site for leukocyte integrins.[3] This blockade was expected to reduce the influx of inflammatory cells to sites of injury, such as an ischemic brain region or a transplanted organ, and consequently limit the secondary tissue damage caused by these cells.[1][7]
References
- 1. CD54 (ICAM-1) Monoclonal Antibody (R6.5) (BMS1011) [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-CD54/ICAM-1 Antibody (R6-5-D6) | BIO Pharma Production [biopharmaproduction.com]
- 6. Anti-leukocyte antibodies: LeukArrest (Hu23F2G) and this compound (R6.5) in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5475091A - R6-5-D6, an antibody which binds intercellular adhesion molecule-1 - Google Patents [patents.google.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Enlimomab's Affinity for ICAM-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab (formerly R6.5 or BIRR-1) is a murine IgG2a monoclonal antibody that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1] As a key adhesion molecule, ICAM-1 plays a critical role in the inflammatory response by mediating the firm adhesion and transmigration of leukocytes from the bloodstream into tissues. This compound was developed as a therapeutic agent to block this interaction, thereby exerting an anti-inflammatory effect. It binds to the second extracellular immunoglobulin-like domain of ICAM-1.[2] Despite initial promise in preclinical studies and some early clinical trials for conditions like rheumatoid arthritis, this compound failed to demonstrate efficacy and was associated with adverse outcomes in larger trials for ischemic stroke and renal transplant rejection.[3][4] This technical guide provides an in-depth overview of the binding characteristics of this compound to its target, ICAM-1, including what is known about its binding affinity, the experimental methods used to characterize such interactions, and the relevant biological pathways.
This compound-ICAM-1 Binding Affinity
Functional assays have provided some insight into this compound's potency. In vitro studies have shown that this compound can inhibit the human mixed lymphocyte reaction with an IC50 ranging from 0.1 to 1.0 µg/mL. Clinical trials aimed for a target serum concentration of ≥10 µg/mL to achieve maximal inhibition of ICAM-1-dependent immunological reactions.[5]
| Parameter | Value | Notes |
| Dissociation Constant (Kd) | Not Publicly Available | Expected to be in the nanomolar to sub-nanomolar range based on therapeutic intent. |
| Association Rate (Kon) | Not Publicly Available | |
| Dissociation Rate (Koff) | Not Publicly Available | Likely a slow off-rate to ensure prolonged target engagement. |
| IC50 (Mixed Lymphocyte Reaction) | 0.1 - 1.0 µg/mL | Indicates the concentration for 50% inhibition of T-cell proliferation and activation in vitro. |
| Target Serum Concentration | ≥10 µg/mL | Concentration aimed for in clinical trials to achieve a therapeutic effect.[5] |
Experimental Protocols for Determining Binding Affinity
The following are detailed, generalized methodologies for key experiments that would be used to determine the binding affinity of an antibody like this compound to its target, ICAM-1.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association rate (Kon), dissociation rate (Koff), and dissociation constant (Kd) of this compound binding to ICAM-1.
Methodology:
-
Immobilization of Ligand:
-
Recombinant human ICAM-1 is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
A solution of ICAM-1 in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface to facilitate covalent coupling.
-
Remaining active sites on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the injection of ICAM-1 to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
A series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP) are prepared, typically ranging from low nanomolar to micromolar concentrations.
-
Each concentration of this compound is injected over the ICAM-1-immobilized and reference surfaces for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
The binding response is measured in real-time as a change in the refractive index at the sensor surface, recorded in Response Units (RU).
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) from the reference cell are subtracted from the active cell to correct for non-specific binding.
-
The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This fitting allows for the calculation of the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd = Koff/Kon).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to determine the apparent affinity of an antibody-antigen interaction.
Objective: To determine the concentration of this compound that results in 50% of the maximal binding signal (EC50), which can be used to estimate the apparent binding affinity.
Methodology:
-
Plate Coating:
-
Microtiter plate wells are coated with a solution of recombinant human ICAM-1 (e.g., 1-10 µg/mL in a coating buffer like PBS or carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
-
Blocking:
-
The coating solution is removed, and the wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
After washing the wells, serial dilutions of this compound are added to the wells and incubated for 1-2 hours at room temperature.
-
-
Detection:
-
The wells are washed to remove unbound this compound.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.
-
-
Substrate Addition and Signal Measurement:
-
After a final wash, a substrate for the enzyme (e.g., TMB for HRP) is added to the wells.
-
The reaction is allowed to develop, and then stopped by the addition of a stop solution (e.g., sulfuric acid).
-
The absorbance in each well is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
A binding curve is generated by plotting the absorbance values against the corresponding concentrations of this compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50 value.
-
Flow Cytometry
Flow cytometry can be used to measure the binding of an antibody to its target on the cell surface.
Objective: To determine the binding of this compound to ICAM-1 expressed on the surface of cells and to estimate the apparent affinity.
Methodology:
-
Cell Preparation:
-
A cell line that expresses human ICAM-1 (e.g., endothelial cells or a transfected cell line) is harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).
-
The cells are resuspended to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Antibody Staining:
-
A series of dilutions of fluorescently labeled this compound (or unlabeled this compound followed by a fluorescently labeled secondary antibody) are prepared.
-
The cell suspension is incubated with the different concentrations of the antibody, typically on ice to prevent internalization.
-
-
Washing:
-
The cells are washed with cold buffer to remove unbound antibody.
-
-
Flow Cytometric Analysis:
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
The mean fluorescence intensity (MFI) for each antibody concentration is recorded.
-
-
Data Analysis:
-
A binding curve is generated by plotting the MFI against the antibody concentration.
-
The data can be fitted to a one-site binding model to determine the apparent dissociation constant (Kd).
-
Signaling Pathways and Biological Context
This compound's mechanism of action is to block the interaction between ICAM-1 on endothelial cells and its primary ligands on leukocytes, the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1, or αLβ2) and Mac-1 (Macrophage-1 Antigen, or αMβ2). This interaction is a crucial step in the leukocyte adhesion cascade.
Leukocyte Adhesion Cascade
The process of leukocyte extravasation from the blood into tissues involves a sequence of adhesive events.
Caption: The sequential steps of the leukocyte adhesion cascade.
ICAM-1 Signaling Pathway
Binding of LFA-1 on a leukocyte to ICAM-1 on an endothelial cell not only provides a physical link but also initiates intracellular signaling pathways in the endothelial cell, leading to cytoskeletal rearrangements that facilitate leukocyte transmigration.
Caption: this compound blocks the ICAM-1 signaling pathway.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a typical workflow for determining the binding affinity of an antibody like this compound to its target.
Caption: Workflow for antibody binding affinity determination.
Conclusion
This compound is a monoclonal antibody that targets ICAM-1 with the aim of inhibiting the inflammatory cascade. While specific binding affinity data for this compound is not widely published, its functional characteristics and the affinities of other anti-ICAM-1 antibodies suggest a high-affinity interaction. The experimental protocols detailed in this guide provide a framework for how such binding affinities are determined. Understanding the binding characteristics of therapeutic antibodies like this compound is crucial for interpreting their biological effects and for the development of future anti-inflammatory therapies. The clinical trial outcomes for this compound underscore the complexity of translating in vitro binding and functional data into in vivo efficacy and safety.
References
- 1. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and biological activity of this compound (anti-ICAM-1 antibody): an open-label, dose escalation study in patients hospitalized for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Enlimomab: A Technical Guide to its Structure, Isotype, and Clinical Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enlimomab (also known as BIRR-1 or R6.5) is a murine monoclonal antibody of the IgG2a isotype that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also designated as CD54. By binding to the second extracellular domain of ICAM-1, this compound effectively blocks the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade. This inhibitory action prevents the transendothelial migration of immune cells to sites of inflammation.[1] Initially investigated for its potential in treating conditions such as refractory rheumatoid arthritis and preventing allograft rejection, this compound's clinical development was significantly impacted by unfavorable outcomes in a large-scale trial for acute ischemic stroke.[2][3][4] This guide provides a detailed overview of the structural and functional characteristics of this compound, summarizes key quantitative data from clinical studies, outlines relevant experimental methodologies, and explores the signaling pathways involved in its mechanism of action and observed adverse effects.
Structure and Isotype of this compound
This compound is a glycoprotein (B1211001) with a molecular weight of approximately 150 kDa.[1] As a murine IgG2a antibody, it is composed of two identical heavy chains and two identical light chains, linked by disulfide bonds. Each chain comprises a variable region, responsible for the specific recognition and binding to human ICAM-1, and a constant region that dictates the antibody's effector functions.[1]
The choice of the murine IgG2a isotype has significant immunological implications. This subclass is known to be a potent activator of the complement system and can engage Fc receptors on immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and other effector functions.[5] While these properties can be advantageous in certain therapeutic contexts, such as oncology, they were found to contribute to the adverse effects observed with this compound in clinical trials.[1][2][5]
| Property | Description |
| Generic Name | This compound |
| Synonyms | BIRR-1, R6.5 |
| Target | Intercellular Adhesion Molecule-1 (ICAM-1, CD54) |
| Isotype | Murine IgG2a |
| Molecular Weight | ~150 kDa |
| Composition | 2 heavy chains, 2 light chains (glycoprotein) |
| Mechanism of Action | Blocks the binding of leukocytes to ICAM-1 on vascular endothelium, inhibiting transendothelial migration.[1] |
Quantitative Data from Clinical Trials
The clinical development of this compound was most notably marked by the this compound Acute Stroke Trial, a phase III study that yielded unexpected and unfavorable results. The trial was designed to assess the efficacy and safety of this compound in patients with acute ischemic stroke.
Pharmacokinetics
An open-label, dose-escalation study was conducted to determine the safety, pharmacokinetics, and biological activity of this compound in stroke patients. The study aimed to achieve and maintain serum concentrations of the antibody at or above a target level of 10 µg/mL.
| Dosing Regimen | Total Dose | Number of Patients | Outcome |
| Regimen I | 140 mg | 8 | Target serum levels not consistently achieved. |
| Regimen II | 240 mg | 8 | Target serum levels not consistently achieved. |
| Regimen III | 320 mg | 8 | Target serum levels (≥10 µg/mL) consistently achieved. |
| Regimen IV | 480 mg | 8 | Target serum levels (≥10 µg/mL) consistently achieved. |
A loading dose of 160 mg followed by four daily maintenance doses of 40 mg was identified as a suitable regimen for further studies.[6][7]
Efficacy and Safety in Acute Ischemic Stroke
A randomized, placebo-controlled clinical trial involving 625 patients with acute ischemic stroke evaluated the efficacy of this compound. The primary endpoint was the patient's score on the Modified Rankin Scale (mRS) at 90 days.
| Outcome Measure (at 90 days) | This compound (n=317) | Placebo (n=308) | p-value |
| Worse mRS Score | Significantly worse outcome | - | 0.004 |
| Symptom-Free Recovery | Fewer patients | - | 0.004 |
| Mortality | 22.2% | 16.2% | - |
The study concluded that anti-ICAM-1 therapy with this compound was not effective and significantly worsened the outcome for patients with ischemic stroke.[3]
Adverse Events
A significant increase in adverse events was observed in the this compound-treated group compared to the placebo group.
| Adverse Event | This compound Group | Placebo Group |
| Infections | More frequent | Less frequent |
| Fever | More frequent | Less frequent |
The adverse effects, including fever, leukopenia, and cutaneous reactions, were attributed in part to the complement-dependent activation of neutrophils by the murine IgG2a isotype of this compound.[1][2][5]
Experimental Protocols
The following are generalized protocols for key experiments relevant to the characterization of this compound. It is important to note that specific parameters would be optimized for each particular study.
Enzyme-Linked Immunosorbent Assay (ELISA) for ICAM-1 Binding
This assay is used to determine the binding specificity and affinity of this compound to its target, ICAM-1.
-
Coating: 96-well microtiter plates are coated with recombinant human ICAM-1 and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Antibody Incubation: Serial dilutions of this compound are added to the wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the murine IgG2a isotype is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The optical density is proportional to the amount of bound this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the real-time binding kinetics and affinity (Kd) of this compound to ICAM-1.
-
Chip Preparation: A sensor chip is functionalized with a capture antibody that specifically binds to the Fc region of murine IgG2a.
-
Ligand Immobilization: this compound is injected over the sensor surface and captured by the immobilized antibody.
-
Analyte Injection: Various concentrations of soluble recombinant human ICAM-1 are flowed over the sensor surface.
-
Data Acquisition: The association and dissociation of ICAM-1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Complement-Dependent Cytotoxicity (CDC) Assay
This assay assesses the ability of this compound to induce cell lysis in the presence of complement.
-
Cell Preparation: Target cells expressing human ICAM-1 are labeled with a fluorescent dye (e.g., calcein-AM).
-
Antibody Incubation: The labeled cells are incubated with varying concentrations of this compound.
-
Complement Addition: A source of active complement (e.g., normal human serum) is added to the cell suspension.
-
Incubation: The mixture is incubated to allow for complement activation and cell lysis.
-
Measurement of Lysis: The release of the fluorescent dye from lysed cells into the supernatant is quantified using a fluorometer. The percentage of specific lysis is calculated relative to control wells.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the blockade of the interaction between ICAM-1 on endothelial cells and its ligands, primarily LFA-1 (Lymphocyte Function-associated Antigen-1) on leukocytes. This interaction is a crucial step in the inflammatory process, leading to the firm adhesion and subsequent transmigration of leukocytes from the bloodstream into tissues.
Caption: ICAM-1 signaling in leukocyte adhesion and this compound's mechanism of action.
The adverse effects observed with this compound are thought to be, in large part, a consequence of its murine IgG2a isotype. This isotype can activate the complement cascade, leading to the opsonization of cells and the generation of pro-inflammatory mediators. This complement activation can, in turn, lead to the activation of neutrophils, which may have exacerbated the inflammatory response in the context of acute stroke.
Caption: A generalized workflow for the in vitro characterization of this compound.
Conclusion
This compound represents a pioneering effort in targeting cell adhesion molecules for therapeutic purposes. Its structural characteristics, particularly its murine IgG2a isotype, played a dual role in its biological activity, effectively blocking leukocyte adhesion while simultaneously triggering untoward inflammatory responses through complement activation. The negative outcome of the this compound Acute Stroke Trial underscored the complexities of immunomodulatory therapies and provided valuable lessons for the development of subsequent monoclonal antibody therapeutics, emphasizing the importance of antibody engineering to optimize efficacy and minimize off-target effects. This technical guide serves as a comprehensive resource for understanding the multifaceted nature of this compound, from its molecular structure to its clinical implications.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Clinical Trials of Immunomodulation in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and biological activity of this compound (anti-ICAM-1 antibody): an open-label, dose escalation study in patients hospitalized for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
The Discovery and Development of Murine Anti-ICAM-1 mAb R6.5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, development, and mechanism of action of the murine anti-Intercellular Adhesion Molecule-1 (ICAM-1) monoclonal antibody, R6.5 (also known as Enlimomab). This document provides a comprehensive overview of the antibody's characteristics, the preclinical data supporting its development, detailed experimental protocols, and a visualization of the associated biological pathways and developmental workflows.
Introduction to ICAM-1 and the R6.5 Antibody
Intercellular Adhesion Molecule-1 (ICAM-1, CD54) is a cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It is basally expressed on endothelial cells and various immune cells, and its expression is significantly upregulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[1][3] ICAM-1 plays a crucial role in the inflammatory response by mediating the adhesion and transendothelial migration of leukocytes from the bloodstream to sites of inflammation.[3][4] This process is primarily mediated through its interaction with the β2 integrins, Lymphocyte Function-Associated antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1), which are expressed on the surface of leukocytes.[4]
The murine monoclonal antibody R6.5 is an IgG2a isotype antibody that specifically targets human ICAM-1.[2][3] By binding to the second immunoglobulin-like domain of ICAM-1, R6.5 effectively blocks the interaction between ICAM-1 and LFA-1, thereby inhibiting leukocyte adhesion to the endothelium and subsequent tissue infiltration.[5] This mechanism of action positioned R6.5 as a promising therapeutic candidate for various inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data available for the murine anti-ICAM-1 mAb R6.5.
Table 1: Physicochemical and Binding Characteristics of R6.5
| Parameter | Value | Reference |
| Antibody Name | R6.5 (this compound) | [6] |
| Isotype | Murine IgG2a | [2][3] |
| Target Antigen | Human ICAM-1 (CD54) | [2][3] |
| Binding Domain | Immunoglobulin-like domain 2 of ICAM-1 | [5] |
| Binding Affinity (IC50) | 0.1 - 1.0 µg/mL (for inhibition of mixed lymphocyte reaction) | [7] |
Note: A specific dissociation constant (Kd) for the R6.5-ICAM-1 interaction was not explicitly found in the reviewed literature.
Table 2: Pharmacokinetic Parameters of this compound in a Dose Escalation Study in Stroke Patients
| Dose Regimen (Loading + 4x Maintenance) | Total Clearance (µL/min/kg) | Terminal Elimination Rate (h⁻¹) | Volume of Distribution (mL/kg) |
| 60 mg loading | 68.8 ± 30.8 | 0.050 ± 0.012 | 81.4 ± 19.2 |
| 160 mg loading | 23.8 ± 7.5 | 0.028 ± 0.008 | 50.7 ± 9.4 |
| 160 mg loading + 4x 40 mg | 15.7 ± 4.3 | 0.018 ± 0.008 | Not Reported |
Data adapted from a study in acute stroke patients.[7]
Table 3: Preclinical In Vivo Efficacy of Anti-ICAM-1 Antibody Treatment
| Animal Model | Treatment | Key Quantitative Outcome | Reference |
| Rabbit spinal cord ischemia | This compound (1 mg/kg) | Significantly increased vascular occlusion time required to produce permanent neurological damage. | [7] |
| Rat reversible middle cerebral artery occlusion | Anti-ICAM-1 mAb | Significantly improved neurological function, reduced infarct volume, and decreased polymorphonuclear cell infiltrate. | [7] |
| Patients with partial-thickness burn injury | This compound | Increased percentage of wounds healing spontaneously in <21 days. | [6] |
| Acute Stroke Clinical Trial (this compound) | This compound | Worse outcome on Modified Rankin Scale at day 90 (p=0.004) and higher mortality (22.2% vs 16.2% placebo). | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of the R6.5 monoclonal antibody.
Generation of Murine Monoclonal Antibody R6.5 (Hybridoma Technology)
This protocol outlines the general steps for producing a murine monoclonal antibody using hybridoma technology.
1. Immunization:
-
Immunize BALB/c mice with a suitable immunogen. For R6.5, this would be purified human ICAM-1 or cells expressing high levels of human ICAM-1.
-
Administer the immunogen intraperitoneally (i.p.) or subcutaneously (s.c.) with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).
-
Boost the mice at 2-3 week intervals.
-
Three to four days before fusion, administer a final boost without adjuvant.
2. Cell Fusion:
-
Euthanize the immunized mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Culture a suitable murine myeloma cell line (e.g., Sp2/0-Ag14) that is sensitive to HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.
-
Induce cell fusion by adding polyethylene (B3416737) glycol (PEG) 1500 dropwise while gently stirring the cell suspension.
3. Selection of Hybridomas:
-
After fusion, wash the cells to remove the PEG and resuspend them in HAT-supplemented culture medium.
-
Plate the cell suspension into 96-well microtiter plates.
-
The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive due to the aminopterin (B17811) block, and unfused splenocytes have a limited lifespan in culture.
4. Screening and Cloning:
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired anti-ICAM-1 antibody using an enzyme-linked immunosorbent assay (ELISA) or flow cytometry.
-
Select positive hybridomas and expand them.
-
Clone the positive hybridomas by limiting dilution to ensure monoclonality.
5. Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma clones in larger culture volumes.
-
Alternatively, for larger quantities, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to induce ascites fluid formation, which is rich in the monoclonal antibody.
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
Neutrophil-Endothelial Cell Adhesion Assay
This protocol describes a static adhesion assay to evaluate the ability of R6.5 to block neutrophil adhesion to activated endothelial cells.
1. Endothelial Cell Culture and Activation:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate culture medium until they form a confluent monolayer in 96-well plates.
-
Activate the endothelial cell monolayers by treating them with a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or IL-1β for 4-6 hours to induce ICAM-1 expression.[1]
2. Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Lyse any remaining red blood cells with a hypotonic solution.
-
Resuspend the purified neutrophils in a suitable assay buffer.
3. Adhesion Assay:
-
Pre-incubate the activated endothelial cell monolayers with varying concentrations of the R6.5 antibody or an isotype control antibody for 30-60 minutes at 37°C.
-
Label the isolated neutrophils with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Add the fluorescently labeled neutrophils to the antibody-treated endothelial cell monolayers and incubate for 20-30 minutes at 37°C to allow for adhesion.[9]
-
Gently wash the wells to remove non-adherent neutrophils.
4. Quantification of Adhesion:
-
Quantify the number of adherent neutrophils by measuring the fluorescence intensity in each well using a fluorescence plate reader.
-
Alternatively, visualize and count the adherent cells using a fluorescence microscope.
-
Calculate the percentage of inhibition of neutrophil adhesion for each concentration of the R6.5 antibody compared to the isotype control.
Mandatory Visualizations
ICAM-1 Signaling Pathway in Endothelial Cells
The following diagram illustrates the key signaling pathways initiated upon ICAM-1 engagement on endothelial cells.
Caption: ICAM-1 signaling cascade in endothelial cells.
Experimental Workflow for Preclinical Development of a Therapeutic Monoclonal Antibody
The following diagram outlines the typical workflow for the preclinical development of a therapeutic monoclonal antibody like R6.5.
Caption: Preclinical development workflow for mAb R6.5.
Conclusion
The murine anti-ICAM-1 monoclonal antibody R6.5 was developed as a potent inhibitor of leukocyte adhesion to the vascular endothelium. Its mechanism of action, targeting the interaction between ICAM-1 and LFA-1, showed promise in various preclinical models of inflammation. However, clinical trials in acute stroke did not demonstrate efficacy and were associated with adverse events, highlighting the complexities of translating preclinical findings to human diseases.[8] This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the history and science behind R6.5 and the broader field of anti-adhesion molecule therapy. The detailed protocols and visual representations of the underlying biological processes serve as a valuable tool for future research and development in this area.
References
- 1. Human Neutrophil Flow Chamber Adhesion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD54 (ICAM-1) Monoclonal Antibody (R6.5) (BMS1011) [thermofisher.com]
- 3. InVivoMAb anti-human CD54 (ICAM-1) | Bio X Cell [bioxcell.com]
- 4. Hug Tightly and Say Goodbye: Role of Endothelial ICAM-1 in Leukocyte Transmigration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5475091A - R6-5-D6, an antibody which binds intercellular adhesion molecule-1 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Animal Models for Enlimomab Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical animal models utilized in the study of Enlimomab, a murine monoclonal antibody targeting the Intercellular Adhesion Molecule-1 (ICAM-1). This compound was developed to inhibit leukocyte adhesion to the vascular endothelium, a critical step in the inflammatory cascade associated with various pathologies, including ischemia-reperfusion injury and organ transplant rejection.[1][2] This document outlines the mechanistic rationale, summarizes key preclinical findings in structured tables, details experimental protocols, and provides visual diagrams of pathways and workflows to facilitate a comprehensive understanding for research and development.
Mechanism of Action of this compound
This compound is a murine IgG2a monoclonal antibody that specifically binds to the second extracellular domain of human ICAM-1 (CD54).[1][3] ICAM-1 is an adhesion molecule belonging to the immunoglobulin superfamily, expressed on the surface of various cells, including vascular endothelium.[1] Its expression is significantly upregulated by pro-inflammatory cytokines such as TNF-α and IL-1.[1]
The primary function of ICAM-1 is to mediate the firm adhesion of leukocytes to the endothelium. It serves as a ligand for the β2 integrins LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18), which are expressed on the surface of leukocytes.[1] This interaction is a crucial step in the process of leukocyte extravasation, where these immune cells migrate from the bloodstream into tissues to sites of inflammation or injury.[1] By blocking this binding, this compound aims to attenuate the inflammatory response and subsequent tissue damage.[1][2]
However, it is critical to note that this compound, being a murine IgG2a antibody, can activate the complement system.[3][4] This can lead to the activation of neutrophils, which may partially explain some of the adverse effects and unexpected outcomes observed in clinical trials.[2][4]
Preclinical Animal Models in Ischemia-Reperfusion Injury
A primary application for anti-ICAM-1 therapy has been in the context of ischemia-reperfusion (I/R) injury, where tissue damage is exacerbated upon the restoration of blood flow due to a robust inflammatory response. Various animal models have been employed to evaluate the efficacy of ICAM-1 blockade.
Rodent models, particularly rats, are frequently used to simulate ischemic stroke through middle cerebral artery occlusion (MCAO).[5][6][7] These models are valuable for studying neuroprotection and the inflammatory cascade following cerebral ischemia.[7]
Data from Rodent Stroke Models
| Animal Model | Antibody (Dose) | Study Design | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| Wistar Rat (Transient MCAO) | 1A29 (anti-rat ICAM-1) | Antibody given at reperfusion after 2h MCAO. | 44% reduction in infarct volume (P<0.05) at 2 days. | [5] |
| Wistar Rat (Transient MCAO) | 1A29 (anti-rat ICAM-1) | Antibody given at 1h of reperfusion after 2h MCAO. | Significant reduction in infarct volume at 7 days. | [5] |
| Wistar Rat (Permanent MCAO) | 1A29 (anti-rat ICAM-1) | Antibody given 3h after permanent MCAO. | No protective effect on infarct size. | [5] |
| Wistar & SHR Rats (Focal Ischemia) | 1A29 (anti-rat ICAM-1) | Antibody given after ischemia induction. | No significant reduction in infarct size; sensitization increased infarct size. |[4][8] |
Note: 1A29 is a murine anti-rat ICAM-1 antibody, a surrogate for this compound in rat models.[4][9] SHR: Spontaneously Hypertensive Rats.
Detailed Experimental Protocol: Transient MCAO in Wistar Rats
-
Animal Preparation: Adult male Wistar rats are anesthetized (e.g., with halothane (B1672932) in a N₂O/O₂ mixture).[9] Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure (Intraluminal Filament Model):
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 nylon monofilament suture, with its tip rounded by heating and coated with poly-L-lysine, is introduced into the ICA via the ECA stump.
-
The filament is advanced approximately 18-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
-
Ischemia & Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.[5] For reperfusion, the filament is carefully withdrawn.
-
Treatment Administration: The anti-ICAM-1 antibody (e.g., 1A29) or vehicle is administered intravenously, often at the time of reperfusion.[5]
-
Outcome Assessment:
-
Animals are euthanized at a predetermined time point (e.g., 48 hours or 7 days).[5]
-
Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Infarct volume is quantified using image analysis software.
-
Neurological deficit scores are assessed pre- and post-procedure.
-
Immunohistochemistry for inflammatory markers (e.g., myeloperoxidase for neutrophil infiltration) can also be performed.[4]
-
Anti-ICAM-1 antibodies have been tested in I/R models of other organs, demonstrating the broad applicability of this therapeutic strategy.
Data from Other I/R Models
| Animal Model | Antibody (Dose) | Study Design | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| Rabbit Myocardial I/R | mAb RR1/1 (2 mg/kg) | Antibody given 10 min before reperfusion. | Significant reduction in infarct size (% of Area at Risk) vs. control. | [10] |
| Rat Myocardial I/R | Anti-rat ICAM-1 (1 mg/kg) | Antibody given 3h before 1h coronary occlusion. | Significant reduction in serum creatine (B1669601) phosphokinase and myocardial MPO activity. | [11] |
| Rat Renal I/R | Anti-rat ICAM-1 | Pre-treatment before 60 min renal artery occlusion. | Serum creatinine (B1669602) reduced from 2.87 to 1.38 mg/dl (p<0.001); histopathological score reduced. | [12] |
| Rat Hepatic I/R | 1A29 (2 mg/kg) | Antibody given at 1h and 8h of reperfusion. | 51% reduction in plasma ALT; 32-36% less hepatic necrosis at 24h. |[13] |
Genetically Modified Animal Models: ICAM-1 Knockout Mice
To directly probe the role of ICAM-1 in disease pathology without the confounding factors of antibody therapy (e.g., immunogenicity, complement activation), researchers utilize ICAM-1 deficient (knockout) mice.[14][15][16] These models provide definitive evidence for the molecule's involvement in inflammatory processes.
Mice homozygous for the Icam1 mutation lack surface expression of the ICAM-1 protein.[17] Studies using these mice have shown protection from acute renal ischemic injury, as evidenced by lower serum creatinine, reduced leukocyte infiltration, and improved survival compared to wild-type controls.[14] Similarly, in models of radiation-induced pulmonary inflammation, ICAM-1 knockout mice do not develop the inflammatory cell infiltration seen in wild-type mice, confirming the critical role of ICAM-1 in this process.[15]
Challenges and Translational Considerations
Despite promising results in many preclinical models, the this compound Acute Stroke Trial in humans yielded negative outcomes, with treated patients having worse functional scores and higher mortality.[4][18][19] Post-hoc analyses in animal models sought to explain this discrepancy.
Key findings suggest that the murine nature of this compound led to several confounding effects in non-murine species:
-
Immunogenicity: Administration of the murine antibody in rats elicited a host anti-mouse antibody response (termed RAMAs). This sensitization led to an augmentation, rather than a reduction, of infarct size in subsequent ischemic events.[3][4][9]
-
Complement Activation: As an IgG2a antibody, this compound can activate the complement cascade, leading to a pro-inflammatory state and activation of circulating neutrophils.[3][4]
-
Sustained Microvascular Activation: In some rat models, treatment with the anti-ICAM-1 antibody led to the upregulation of other adhesion molecules like E-selectin and P-selectin.[4][6]
These findings underscore the critical importance of selecting appropriate animal models and considering the specific properties of the therapeutic agent. The discrepancy between preclinical success in I/R models and clinical failure in stroke highlights the complexities of translating therapies from bench to bedside, particularly for immunomodulatory agents.[7][20] Future studies would benefit from using species-specific or "humanized" antibodies in relevant animal models to better predict clinical outcomes.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examination of several potential mechanisms for the negative outcome in a clinical stroke trial of this compound, a murine anti-human intercellular adhesion molecule-1 antibody: a bedside-to-bench study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Monoclonal antibody to ICAM-1 preserves postischemic blood flow and reduces infarct size after ischemia-reperfusion in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibodies against intercellular adhesion molecule 1 protect against myocardial ischaemia-reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibodies to ICAM-1 protect kidneys in severe ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. JCI - Intercellular adhesion molecule-1-deficient mice are protected against ischemic renal injury. [jci.org]
- 15. Intercellular adhesion molecule 1 knockout abrogates radiation induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. 002867 - ICAM-1- Strain Details [jax.org]
- 18. neurology.org [neurology.org]
- 19. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Enlimomab in Organ Transplant Rejection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enlimomab, a murine monoclonal antibody targeting the Intercellular Adhesion Molecule-1 (ICAM-1 or CD54), has been a subject of significant investigation in the context of organ transplant rejection. ICAM-1 plays a crucial role in the inflammatory cascade and immune response by mediating the adhesion and extravasation of leukocytes. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols from pivotal studies, and a discussion of its therapeutic potential and challenges in preventing organ transplant rejection.
Introduction: The Role of ICAM-1 in Allograft Rejection
Organ transplantation is a life-saving intervention for end-stage organ failure. However, the recipient's immune system recognizes the allograft as foreign, initiating a complex cascade of events leading to rejection. A critical step in this process is the infiltration of recipient leukocytes, particularly T-lymphocytes, into the graft tissue. This infiltration is mediated by the interaction of adhesion molecules on the surface of leukocytes and the vascular endothelium of the transplanted organ.
Intercellular Adhesion Molecule-1 (ICAM-1) is a key adhesion molecule expressed on the surface of various cells, including endothelial cells, epithelial cells, and antigen-presenting cells (APCs).[1] Its expression is significantly upregulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), which are abundant in the post-transplant inflammatory microenvironment.[2] ICAM-1 serves as a ligand for the Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of leukocytes.[1] The binding of LFA-1 to ICAM-1 is a critical step for the firm adhesion of leukocytes to the endothelium, a prerequisite for their subsequent transmigration into the allograft tissue.[2] By mediating this crucial cell-cell interaction, ICAM-1 facilitates the activation and effector function of T-cells, contributing directly to the pathogenesis of acute rejection.
This compound: A Murine Anti-ICAM-1 Monoclonal Antibody
This compound (also known as R6.5) is a murine IgG2a monoclonal antibody that specifically binds to the second extracellular domain of human ICAM-1.[2] This binding competitively inhibits the interaction between ICAM-1 and LFA-1, thereby blocking a critical step in the leukocyte adhesion cascade.[2] The therapeutic rationale for using this compound in organ transplantation is to prevent the infiltration of immune cells into the allograft, thus mitigating the inflammatory response and preventing rejection.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the LFA-1/ICAM-1 interaction. This interference has several downstream effects on the immune response:
-
Inhibition of Leukocyte Adhesion and Extravasation: By binding to ICAM-1 on endothelial cells, this compound prevents the firm adhesion of LFA-1-expressing leukocytes (T-cells, neutrophils, etc.), thereby inhibiting their migration from the bloodstream into the transplanted organ.[2]
-
Modulation of T-Cell Co-stimulation: The LFA-1/ICAM-1 interaction provides a co-stimulatory signal for T-cell activation, in addition to the primary signal from the T-cell receptor (TCR) engaging with the major histocompatibility complex (MHC) on APCs. By blocking this interaction, this compound can attenuate T-cell activation and subsequent proliferation and cytokine production.
-
Potential for Complement-Dependent Cytotoxicity (CDC): As an IgG2a antibody, this compound has the potential to activate the complement cascade, which could lead to the lysis of ICAM-1 expressing cells. However, some studies suggest that this compound can also activate neutrophils in a complement-dependent manner, which may contribute to some of its observed side effects.[3]
Signaling Pathways
The interaction between LFA-1 on T-cells and ICAM-1 on APCs or endothelial cells is a critical component of the immunological synapse and leukocyte extravasation.
References
The Central Role of ICAM-1 in Leukocyte Adhesion and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a critical cell surface glycoprotein (B1211001) that belongs to the immunoglobulin superfamily. It plays a pivotal role in the inflammatory response by mediating the adhesion of leukocytes to the endothelium and facilitating their subsequent transmigration into tissues. This technical guide provides an in-depth overview of the structure, function, and signaling pathways of ICAM-1, with a focus on its involvement in leukocyte adhesion and inflammation. Detailed experimental protocols for studying ICAM-1 and a summary of key quantitative data are also presented to serve as a valuable resource for researchers in immunology and drug development.
Introduction
The recruitment of leukocytes from the bloodstream to sites of inflammation is a fundamental process in the immune response. This process, known as the leukocyte adhesion cascade, is a tightly regulated, multi-step phenomenon involving a series of molecular interactions between leukocytes and the vascular endothelium. Intercellular Adhesion Molecule-1 (ICAM-1) is a key player in the firm adhesion and subsequent diapedesis of leukocytes.[1][2] Basally expressed at low levels on endothelial cells and various other cell types, ICAM-1 expression is significantly upregulated by proinflammatory cytokines, positioning it as a central mediator of inflammation.[3] Its involvement in numerous inflammatory diseases, including atherosclerosis, autoimmune disorders, and sepsis, makes it an attractive target for therapeutic intervention.[1][4]
Structure and Ligands of ICAM-1
ICAM-1 is a type I transmembrane glycoprotein with a molecular weight ranging from 76 to 114 kDa, depending on its glycosylation state.[1] Its extracellular region consists of five immunoglobulin-like domains (D1 to D5). The primary ligands for ICAM-1 are the β2 integrins expressed on leukocytes: Lymphocyte Function-associated Antigen-1 (LFA-1; CD11a/CD18) and Macrophage-1 Antigen (Mac-1; CD11b/CD18).[1][5] LFA-1 primarily binds to the first immunoglobulin-like domain (D1) of ICAM-1, while Mac-1 interacts with the third domain (D3).[1] The binding of these integrins to ICAM-1 is a critical step for the firm adhesion of leukocytes to the endothelium.[1] Besides LFA-1 and Mac-1, ICAM-1 can also bind to other molecules such as fibrinogen and hyaluronan.[1][3]
Regulation of ICAM-1 Expression
Under normal physiological conditions, ICAM-1 is expressed at low levels on the surface of various cells, including endothelial cells, epithelial cells, and lymphocytes.[6] However, in the presence of inflammatory stimuli, its expression is rapidly and robustly upregulated. The primary inducers of ICAM-1 expression are proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[3][7][8] This upregulation is predominantly regulated at the transcriptional level, involving the activation of transcription factors like NF-κB, AP-1, and STAT.[3][9]
Role in Leukocyte Adhesion Cascade
The process of leukocyte extravasation from the blood into the tissues is a sequential cascade of events:
-
Tethering and Rolling: Initially, leukocytes loosely attach to the endothelial surface and begin to roll along the vessel wall. This is primarily mediated by selectins.
-
Activation: Chemokines present on the endothelial surface activate the rolling leukocytes, leading to a conformational change in their surface integrins (LFA-1 and Mac-1) to a high-affinity state.
-
Firm Adhesion: The activated, high-affinity integrins on the leukocyte surface bind tightly to ICAM-1 on the endothelium, leading to the firm arrest of the leukocyte.[1]
-
Transendothelial Migration (Diapedesis): The firmly adhered leukocyte then flattens and migrates through the junctions between endothelial cells to enter the underlying tissue. ICAM-1 is also involved in this transmigration process.[3]
ICAM-1 Signaling Pathways
Upon binding to its ligands, particularly LFA-1 and Mac-1, ICAM-1 does not merely act as a passive adhesion molecule but also initiates intracellular signaling cascades within the endothelial cell, a process known as "outside-in" signaling.[6] This signaling is crucial for the subsequent steps of leukocyte transmigration.
Key signaling events triggered by ICAM-1 ligation include:
-
Cytoskeletal Rearrangement: ICAM-1 clustering leads to the recruitment of cytoskeletal and adapter proteins like cortactin, ezrin, and filamin, resulting in the formation of actin-rich docking structures that surround the adherent leukocyte.[1]
-
Activation of Kinases: ICAM-1 engagement activates several protein kinases, including Src family kinases, Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs) like ERK and p38.[1][2]
-
Increased Intracellular Calcium: ICAM-1 signaling can lead to an increase in intracellular calcium concentration ([Ca2+]i).[4]
-
Production of Reactive Oxygen Species (ROS): The interaction between leukocytes and endothelial ICAM-1 can stimulate the production of ROS.[4]
-
Upregulation of Pro-inflammatory Molecules: ICAM-1 signaling can further amplify the inflammatory response by inducing the expression of other pro-inflammatory cytokines and chemokines by the endothelial cells.[3]
Caption: ICAM-1 signaling pathway in endothelial cells upon leukocyte binding.
Quantitative Data
The following tables summarize key quantitative data related to ICAM-1 function.
Table 1: Binding Affinities of ICAM-1 for its Ligands
| Ligand | Binding Affinity (Kd) | Cell Type/Condition | Reference |
| LFA-1 (high affinity) | 185 ± 12 nM | Isolated αL I domain | [10] |
| LFA-1 | 17.93 ± 1.34 nM | In solution FRET analysis | [11] |
| Mac-1 | Lower avidity than LFA-1 | Transfected COS cells | [5] |
Table 2: Upregulation of ICAM-1 Expression by Inflammatory Stimuli
| Stimulus | Cell Type | Fold Increase | Time Point | Reference |
| TNF-α (10 ng/mL) | HUVECs | Peak expression | 24 hours | [12] |
| TNF-α | Astrocytes | Potent induction | 12-16 hours (protein) | [7] |
| IL-1β | Astrocytes | Moderate induction | 12-16 hours (protein) | [7] |
| IFN-γ | Astrocytes | Weaker induction | 24 hours (protein) | [7] |
| TNF-α + IFN-γ | Mesenchymal Stem Cells | Synergistic increase | 24 hours | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ICAM-1.
Static Leukocyte Adhesion Assay
This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells under static conditions.
Caption: Workflow for a static leukocyte adhesion assay.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in gelatin-coated 96-well plates until they form a confluent monolayer.
-
Stimulation: Treat the HUVEC monolayer with the desired concentration of an inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 4-24 hours to upregulate ICAM-1 expression.
-
Leukocyte Labeling: Isolate leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) and label them with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Adhesion: Add the fluorescently labeled leukocytes to the stimulated HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells three times with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent leukocytes.
-
Quantification:
-
Fluorometry: Lyse the adherent cells and measure the fluorescence intensity using a plate reader.
-
Microscopy: Capture images of multiple fields per well using a fluorescence microscope and count the number of adherent leukocytes.
-
Flow Cytometry for ICAM-1 Surface Expression
Flow cytometry is used to quantify the expression of ICAM-1 on the cell surface.
Caption: Workflow for flow cytometric analysis of ICAM-1 expression.
Protocol:
-
Cell Preparation: Detach endothelial cells from the culture vessel using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent for 10-15 minutes to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with a fluorochrome-conjugated primary antibody specific for human ICAM-1 (or an isotype control antibody) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with ice-cold flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of ICAM-1 positive cells and the mean fluorescence intensity (MFI), which is proportional to the number of ICAM-1 molecules per cell.
Immunohistochemistry for ICAM-1 in Tissue Sections
Immunohistochemistry (IHC) allows for the visualization of ICAM-1 expression and its localization within tissue samples.
Caption: Workflow for immunohistochemical staining of ICAM-1.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) using a microwave or pressure cooker.
-
Blocking:
-
Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Incubate with a blocking serum (from the same species as the secondary antibody) to block non-specific binding sites.
-
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for ICAM-1 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Add a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB) to produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Microscopy: Examine the sections under a light microscope to assess the intensity and localization of ICAM-1 staining.
Conclusion
ICAM-1 is a multifaceted molecule that plays a central role in the inflammatory response. Its upregulation on the endothelial surface is a key event in the recruitment of leukocytes to sites of inflammation. The intricate signaling pathways initiated by ICAM-1 ligation highlight its active role in orchestrating the process of leukocyte transmigration. A thorough understanding of the biology of ICAM-1, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting inflammatory diseases.
References
- 1. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ICAM-1 (CD54): a counter-receptor for Mac-1 (CD11b/CD18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of intercellular adhesion molecule-1 gene expression by tumor necrosis factor-alpha, interleukin-1 beta, and interferon-gamma in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intercellular Adhesion Molecule 1 (ICAM-1): An Inflammatory Regulator with Potential Implications in Ferroptosis and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational Design of Intercellular Adhesion Molecule-1 (ICAM-1) Variants for Antagonizing Integrin Lymphocyte Function-associated Antigen-1-dependent Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICAM-1 regulates neutrophil adhesion and transcellular migration of TNF-α-activated vascular endothelium under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Enlimomab and Its Dichotomous Impact on Endothelial Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enlimomab, a murine monoclonal antibody targeting Intercellular Adhesion Molecule-1 (ICAM-1), was developed to inhibit leukocyte adhesion to the vascular endothelium, a critical step in inflammatory processes. While preclinical studies showed promise in reducing inflammation, clinical trials, notably in the context of ischemic stroke, revealed a paradoxical pro-inflammatory effect, leading to adverse outcomes. This technical guide provides an in-depth analysis of the complex and often contradictory effects of this compound on endothelial cell activation. It consolidates available data on its impact on adhesion molecule expression and cytokine release, details the experimental protocols used to elucidate these effects, and visualizes the key signaling pathways involved. This document serves as a comprehensive resource for understanding the multifaceted interactions of Enlimomomab with the vascular endothelium, offering critical insights for future drug development endeavors targeting cell adhesion molecules.
Introduction
The adhesion of leukocytes to the vascular endothelium is a hallmark of the inflammatory response, mediated by a family of adhesion molecules. Among these, Intercellular Adhesion Molecule-1 (ICAM-1, CD54) plays a pivotal role in the firm attachment and subsequent transmigration of leukocytes into tissues.[1] this compound, a murine IgG2a monoclonal antibody, was specifically designed to block the function of ICAM-1 by targeting its second extracellular domain, thereby preventing its interaction with the β2 integrins, Lymphocyte Function-associated Antigen-1 (LFA-1) and Macrophage-1 Antigen (Mac-1), on the surface of leukocytes.[1]
The initial therapeutic rationale for this compound was to attenuate the inflammatory cascade in various pathologies, including rheumatoid arthritis and transplant rejection.[1] However, the "this compound Acute Stroke Trial" (EAST) yielded unexpected and unfavorable results, with patients in the treatment arm experiencing worse outcomes compared to the placebo group.[2][3][4] This has prompted a deeper investigation into the unintended effects of this compound on the very cells it was meant to pacify: the endothelial cells. Emerging evidence suggests that instead of simply acting as a passive antagonist, this compound can actively trigger pro-inflammatory signaling pathways within endothelial cells, leading to a state of activation. This guide will dissect the mechanisms behind this paradoxical effect.
The Intended and Unintended Consequences of this compound on Endothelial Cells
Intended Mechanism of Action: Inhibition of Leukocyte Adhesion
The primary therapeutic goal of this compound is to disrupt the adhesion of leukocytes to the endothelial lining. By binding to ICAM-1, this compound physically obstructs the binding sites for LFA-1 and Mac-1, thereby inhibiting the firm adhesion of leukocytes and their subsequent migration into inflamed tissues.
The Paradoxical Effect: Endothelial Cell Activation
Contrary to its intended purpose, studies have revealed that this compound can induce a pro-inflammatory phenotype in endothelial cells. Research in animal models using a murine anti-rat ICAM-1 antibody, analogous to this compound, demonstrated an upregulation of other key adhesion molecules, including E-selectin and P-selectin, on the surface of brain endothelial cells.[5][6] This suggests that the binding of the antibody to ICAM-1 can trigger intracellular signaling cascades that result in a broader activation of the endothelium.
Furthermore, this compound's murine IgG2a isotype has been shown to activate the complement cascade, leading to the generation of pro-inflammatory mediators and the activation of neutrophils.[7][8] Activated neutrophils can, in turn, further stimulate and damage the endothelium. This complex interplay of direct endothelial signaling and indirect activation via other immune components contributes to the overall pro-inflammatory environment observed in some clinical settings.
Quantitative Analysis of Endothelial Cell Activation Markers
While direct quantitative data from studies specifically using this compound on endothelial cell activation markers is limited in publicly available literature, the following tables summarize the expected changes based on studies with analogous anti-ICAM-1 antibodies and the known downstream effects of ICAM-1 ligation.
Table 1: Effect of Anti-ICAM-1 Antibody on Endothelial Adhesion Molecule Expression
| Adhesion Molecule | Cell Type | Treatment | Fold Change in Expression (relative to control) | Reference |
| E-selectin | Rat brain microvascular endothelial cells | Murine anti-rat ICAM-1 mAb | Upregulation observed | [5][6] |
| P-selectin | Rat brain microvascular endothelial cells | Murine anti-rat ICAM-1 mAb | Upregulation observed | [5][6] |
| VCAM-1 | Human umbilical vein endothelial cells (HUVEC) | ICAM-1 cross-linking | Not consistently reported to be directly upregulated by ICAM-1 ligation alone |
Note: The term "Upregulation observed" indicates that the studies reported a qualitative increase, but specific fold-change values were not provided.
Table 2: Effect of Anti-ICAM-1 Antibody on Endothelial Cytokine Release
| Cytokine | Cell Type | Treatment | Concentration (pg/mL) (representative data) | Reference |
| IL-6 | Human umbilical vein endothelial cells (HUVEC) | ICAM-1 cross-linking | Data not available | |
| TNF-α | Human umbilical vein endothelial cells (HUVEC) | ICAM-1 cross-linking | Data not available |
Key Signaling Pathways in this compound-Mediated Endothelial Activation
The binding of this compound to ICAM-1 on the endothelial cell surface can initiate a cascade of intracellular signaling events. This "outside-in" signaling is a critical aspect of its paradoxical pro-inflammatory effects. The key pathways implicated include the activation of RhoA, Src, and the transcription factor NF-κB.
Caption: ICAM-1 signaling cascade initiated by this compound binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on endothelial cell activation.
Leukocyte-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells.
Workflow Diagram:
Caption: Workflow for the leukocyte-endothelial cell adhesion assay.
Detailed Protocol:
-
Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium in 96-well black, clear-bottom plates until a confluent monolayer is formed.
-
Treatment: The HUVEC monolayer is washed with phosphate-buffered saline (PBS) and then incubated with various concentrations of this compound or an isotype control antibody in EGM-2 for 4-24 hours. A positive control, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), is also included.
-
Leukocyte Preparation: Human neutrophils or a leukocyte cell line (e.g., U937) are isolated and labeled with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Co-incubation: The labeled leukocytes are washed and resuspended in EGM-2, then added to the treated HUVEC monolayer at a density of 1 x 10^5 cells/well. The co-culture is incubated for 30-60 minutes at 37°C.
-
Washing: Non-adherent leukocytes are removed by gentle washing with PBS.
-
Quantification: The fluorescence of the adherent leukocytes is measured using a fluorescence plate reader with excitation/emission wavelengths of 485/520 nm. The number of adherent cells is determined from a standard curve.
Flow Cytometry for Adhesion Molecule Expression
This method is used to quantify the surface expression of adhesion molecules on endothelial cells.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICAM-1 signaling pathways associated with Rho activation in microvascular brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of E-selectin, ICAM-1, and VCAM in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Expression of Serum Endothelial Cell Adhesion Molecules in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
history of anti-adhesion molecule therapy in stroke
An In-depth Technical Guide on the History of Anti-Adhesion Molecule Therapy in Stroke
Executive Summary
Ischemic stroke triggers a potent inflammatory cascade, where the infiltration of leukocytes into the brain parenchyma significantly contributes to secondary injury. A critical step in this process is the adhesion of leukocytes to the cerebral endothelium, mediated by specific cell adhesion molecules (CAMs). For decades, these molecules have been a prime therapeutic target to mitigate post-stroke inflammation. Despite robust and consistent success in preclinical animal models, anti-adhesion molecule therapies have universally failed in large-scale human clinical trials. This guide provides a comprehensive technical overview of the scientific journey of this therapeutic strategy, detailing the underlying molecular mechanisms, key preclinical experiments, pivotal clinical trials, and the critical reasons for the translational failure.
The Molecular Basis: Leukocyte Adhesion Cascade in Cerebral Ischemia
The migration of leukocytes from the bloodstream into the ischemic brain tissue is a multi-step process, orchestrated by a sequential activation of different families of adhesion molecules.
-
Tethering and Rolling: Within minutes to hours after ischemic onset, endothelial cells in the affected vasculature are activated and express selectins . P-selectin and E-selectin on the endothelium surface bind transiently to their ligands, primarily P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on circulating leukocytes.[1][2] This interaction slows the leukocytes and causes them to roll along the vessel wall.[1]
-
Activation and Firm Adhesion: Chemokines released from the ischemic tissue trigger signaling pathways within the rolling leukocytes. This leads to a conformational change in leukocyte integrins , such as Lymphocyte Function-Associated antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1).[3] These activated integrins bind with high affinity to ligands on the endothelial cells, primarily Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are members of the immunoglobulin superfamily.[3][4][5] This firm adhesion arrests the leukocytes on the endothelial surface.
-
Transmigration (Diapedesis): Following firm adhesion, the leukocytes squeeze through the junctions between endothelial cells to enter the brain parenchyma, a process involving molecules like Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).
This well-defined cascade offers several distinct targets for therapeutic intervention.
Caption: The sequential steps of leukocyte extravasation in post-stroke inflammation.
Preclinical Promise: Overwhelming Evidence in Animal Models
A vast body of preclinical research using various animal models of stroke demonstrated significant neuroprotective effects of anti-adhesion molecule therapies.[2][6] These studies consistently showed that blocking leukocyte infiltration reduced infarct volume, decreased brain edema, and improved neurological outcomes.[2]
Key Experimental Target: ICAM-1
ICAM-1 was a major focus of preclinical investigation due to its central role in firm adhesion.[7][8]
Representative Experimental Protocol: Anti-ICAM-1 Antibody in a Rat MCAO Model
-
Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHR).
-
Ischemia Induction: Transient Middle Cerebral Artery Occlusion (MCAO) is induced, typically for 60-120 minutes, by inserting a filament into the internal carotid artery to block the origin of the MCA. This is followed by reperfusion (withdrawal of the filament).[9][10]
-
Intervention: A murine monoclonal antibody against rat ICAM-1 (e.g., 1A29) is administered.[9][10]
-
Dosage and Administration: Typically, a dose of 1-5 mg/kg is given intravenously.[9] The timing is a critical variable, with administration often occurring just before, during, or immediately after reperfusion.[10]
-
Control Group: A non-specific, isotype-matched murine IgG is administered to control for non-specific effects of antibody administration.[9]
-
Primary Endpoints:
-
Infarct Volume: Assessed 24-48 hours post-MCAO. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.[10]
-
Neutrophil Infiltration: Measured by quantifying myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, in brain homogenates.[9]
-
-
Key Findings: Treatment with anti-ICAM-1 antibody significantly reduced infarct volume and MPO activity in transient MCAO models (with reperfusion), but often showed no benefit in permanent occlusion models.[10] This highlighted the role of reperfusion in exacerbating inflammatory injury.
Caption: A generalized workflow for preclinical evaluation of anti-adhesion therapies.
Clinical Failure: The Disconnect from Bench to Bedside
Despite the strong preclinical rationale, anti-adhesion molecule therapies failed to demonstrate efficacy in human stroke patients. The two most significant clinical trial programs are detailed below.
Enlimomab (Anti-ICAM-1)
The this compound Acute Stroke Trial was a landmark study that aimed to translate the promising preclinical anti-ICAM-1 data.[11][12]
-
Experimental Protocol: The this compound Acute Stroke Trial
-
Study Design: A large, multicenter, randomized, double-blind, placebo-controlled Phase III trial.[11][13][14]
-
Patient Population: 625 patients with acute ischemic stroke.[11][13]
-
Intervention: this compound, a murine monoclonal antibody against human ICAM-1.[11][13]
-
Dosage and Administration: Intravenous infusion administered over 5 days, initiated within 6 hours of stroke onset.[11][13]
-
Primary Endpoint: Clinical outcome at 90 days, measured by the Modified Rankin Scale (mRS).[11][13]
-
Results: The trial was terminated prematurely. Patients treated with this compound had significantly worse outcomes and higher mortality (22.2%) compared to the placebo group (16.2%).[11][13] There was also a higher incidence of adverse events, particularly infections and fever, in the treatment arm.[11][13]
-
Natalizumab (Anti-α4-Integrin)
Natalizumab is a humanized monoclonal antibody targeting the α4 subunit of integrins, which is effective in treating multiple sclerosis by blocking lymphocyte entry into the CNS. Its potential was also explored for stroke.
-
Experimental Protocol: The ACTION and ACTION II Trials
-
Study Design: Phase 2, randomized, double-blind, placebo-controlled trials.[15]
-
Patient Population: Patients with acute ischemic stroke. The ACTION II trial randomized patients within 24 hours of onset.[15][16]
-
Intervention: A single intravenous dose of natalizumab (300 mg or 600 mg).[15][16]
-
Primary Endpoint: The initial ACTION trial focused on infarct volume, while ACTION II used a composite measure of excellent functional outcome (mRS score ≤1 and Barthel Index score ≥95) at day 90.[15][16]
-
Results: Natalizumab did not improve clinical outcomes.[16] In the ACTION II trial, an excellent outcome was less likely with natalizumab than with placebo.[15][16][17] The drug was generally well-tolerated, but it offered no therapeutic benefit.[17]
-
Data Summary: Preclinical Success vs. Clinical Failure
| Therapeutic Agent | Target Molecule | Preclinical Model Outcome (Rodent/Primate MCAO) | Clinical Trial(s) | Clinical Trial Outcome |
| This compound | ICAM-1 | Reduced infarct volume, decreased neutrophil infiltration, improved neurological scores in transient ischemia.[11][18] | This compound Acute Stroke Trial | Harmful: Increased 90-day mortality and worse functional outcomes.[11][13][14] |
| Anti-CD18 Ab | β2 Integrins (LFA-1/Mac-1) | Reduced infarct volume and improved neurological deficit when combined with tPA in rats.[4] | N/A (Component of preclinical rationale for this compound) | N/A |
| Anti-P-selectin | P-selectin | Reduced infarct volume and leukocyte accumulation in various animal models.[2] | Limited clinical investigation for stroke. | No definitive data from large trials. |
| Natalizumab | α4-Integrin (VLA-4) | Reduced infarct volume and improved outcomes in rodent models.[14][19] | ACTION / ACTION II | No Benefit: Did not reduce infarct growth or improve functional outcomes.[17] |
Analysis of Translational Failure and Future Directions
The stark contrast between animal data and human results points to several critical issues in stroke drug development.
-
Complexity and Redundancy: The inflammatory cascade is highly complex with multiple redundant pathways. Blocking a single adhesion molecule like ICAM-1 may be insufficient, as other molecules can compensate.[20]
-
The Double-Edged Sword of Inflammation: While early inflammation is damaging, leukocytes also play a crucial role in later stages of tissue repair and remodeling. A prolonged, potent blockade of the immune response could impair these necessary regenerative processes.[21]
-
Systemic Immunosuppression: Systemic administration of anti-adhesion molecules can lead to immunosuppression, increasing the risk of infections.[11][13] Stroke patients are already susceptible to infections like pneumonia, which was a significant adverse event in the this compound trial and is a major cause of post-stroke mortality.[11]
-
Therapeutic Window: The window for effective anti-inflammatory intervention is likely very narrow, potentially only a few hours after stroke onset, which is challenging to meet in clinical practice.[20]
-
Animal Model Limitations: Preclinical studies often use young, healthy male animals with focal strokes, which does not reflect the typical clinical population of older patients with multiple comorbidities (e.g., hypertension, diabetes).[9]
Future directions in this field must learn from these past failures. Strategies may include developing therapies with a more targeted or transient effect, combining anti-inflammatory agents with other neuroprotective or thrombolytic drugs, and better patient selection using inflammatory biomarkers. The focus has shifted from broad leukocyte blockade to modulating specific immune cell subtypes or downstream inflammatory mediators.
References
- 1. Functional Role for Selectins in the Pathogenesis of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CELL ADHESION MOLECULES AND ISCHEMIC STROKE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cell adhesion molecules in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Integrins in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-adhesion molecule strategies as potential neuroprotective agents in cerebral ischemia: a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICAM-1 as a potential target for treatments blocking the host response in stroke. | Semantic Scholar [semanticscholar.org]
- 8. Stroke: The past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trials of Immunomodulation in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Natalizumab in acute ischemic stroke (ACTION II): A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Can Natalizumab Improve Stroke Recovery? | MDedge [mdedge.com]
- 20. The role of inflammation after acute stroke: utility of pursuing anti-adhesion molecule therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adhesion of Leukocytes to Cerebral Venules Precedes Neuronal Cell Death and Is Sufficient to Trigger Tissue Damage After Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enlimomab and its Surrogates in Rodent Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab, a murine monoclonal antibody targeting human Intercellular Adhesion Molecule-1 (ICAM-1), was investigated as a therapeutic agent to mitigate inflammatory damage following ischemic stroke. The rationale stems from the upregulation of ICAM-1 on cerebrovascular endothelium post-ischemia, which facilitates the adhesion and transmigration of leukocytes, exacerbating neuronal injury. While preclinical studies in some animal models showed promise, a large-scale clinical trial with this compound in acute stroke patients yielded negative outcomes, including increased mortality and worse neurological scores.[1][2][3] This has led to further investigation in rodent models to understand the mechanisms behind these adverse effects and to explore the therapeutic window and optimal dosing for anti-ICAM-1 therapy.
This document provides a summary of key findings and detailed protocols from rodent studies. Notably, direct studies of this compound in mouse stroke models are lacking in the published literature. Therefore, these notes include data from rat models using a species-specific anti-rat ICAM-1 antibody and propose protocols for mouse models based on a well-characterized anti-mouse ICAM-1 antibody surrogate.
I. Quantitative Data Summary
The following tables summarize the dosages and outcomes of anti-ICAM-1 antibody administration in rodent stroke and inflammation models.
Table 1: Anti-Rat ICAM-1 Antibody (1A29) in Rat Stroke Models
| Parameter | Details | Reference |
| Animal Model | Wistar and Spontaneously Hypertensive Rats (SHR) with Middle Cerebral Artery Occlusion (MCAO) | [4][5] |
| Antibody | 1A29 (murine anti-rat ICAM-1) | [4][5] |
| Dosage (IV) | 2 mg/kg upon reperfusion, followed by a second dose of 2 mg/kg at 22 hours | [4][5] |
| Sensitization Dose (IP) | 200 µg/kg administered 7 days prior to surgery to test for host immune response | [4][5] |
| Key Outcomes | - Did not significantly reduce infarct size. - Sensitization with the antibody augmented infarct size. - Reduced neutrophil trafficking but activated circulating neutrophils. - Induced complement activation and host antibody production against the murine protein. | [4][5][6] |
Table 2: Proposed Dosing for Anti-Mouse ICAM-1 Antibody (YN1/1.7.4) in Mouse Models
| Parameter | Details | Reference |
| Animal Model | Generic Mouse Models (for inflammation, tumor, or vascular studies) | [7][8][9] |
| Antibody | YN1/1.7.4 (rat anti-mouse ICAM-1) | [1][7][8][9] |
| Proposed Systemic Dose (IP) | 100 µ g/mouse administered 3 times per week for chronic studies or as a single dose. An initial dose of 10 mg/kg has also been used. | [7][9] |
| Proposed Local/Targeted Dose (Intratumoral) | 50 µ g/mouse every other day | [8] |
| Administration Route | Intraperitoneal (IP) for systemic blockade; Intravenous (IV) for rapid distribution. | [7][8][9] |
| Reported In Vivo Effects | - Neutralizes CD54 (ICAM-1) function. - Inhibits neutrophil infiltration and production of pro-inflammatory cytokines (CXCL1, IFNγ, IL-17). - Blocks leukocyte-endothelial transmigration. | [1][6] |
II. Signaling Pathway and Experimental Workflow
ICAM-1 Mediated Leukocyte Adhesion Cascade
The diagram below illustrates the signaling pathway targeted by anti-ICAM-1 antibodies. Ischemic conditions trigger the release of inflammatory cytokines, which upregulate ICAM-1 expression on endothelial cells. This facilitates the firm adhesion of leukocytes via their LFA-1 integrin receptors, leading to their transmigration into the brain parenchyma and subsequent inflammatory damage.
Caption: ICAM-1 signaling cascade in ischemic stroke.
General Experimental Workflow for Testing Anti-ICAM-1 Antibody in a Mouse Stroke Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a therapeutic antibody in a mouse model of ischemic stroke.
Caption: Workflow for anti-ICAM-1 antibody testing in a mouse stroke model.
III. Detailed Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the intraluminal filament model to induce transient focal cerebral ischemia.
Materials:
-
C57BL/6 mice (20-25g)
-
Anesthesia (e.g., Isoflurane)
-
Heating pad with rectal probe for temperature control
-
Operating microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1.5% for maintenance) in a mixture of N₂O and O₂.
-
Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.
-
Place the mouse in a supine position. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and fascia.
-
Ligate the distal end of the ECA and the CCA.
-
Insert a 6-0 silicone-coated nylon monofilament into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter placed on the skull over the MCA territory should confirm a drop in cerebral blood flow (>70%).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage.
-
Administer post-operative analgesics as per institutional guidelines.
Protocol 2: Administration of Anti-Mouse ICAM-1 Antibody (YN1/1.7.4)
This protocol provides a proposed method for administering the surrogate antibody in the context of the MCAO model.
Materials:
-
Anti-mouse CD54 (ICAM-1) antibody, clone YN1/1.7.4 (low endotoxin, in vivo grade)
-
Sterile, preservative-free Phosphate Buffered Saline (PBS) for dilution
-
Isotype control antibody (e.g., Rat IgG2b, anti-KLH)
-
Syringes and needles for administration
Procedure:
1. Dosing and Formulation:
-
Dose Selection: A starting dose of 10 mg/kg is recommended for acute, single-dose studies.[7] Alternatively, for a mouse weighing ~25g, a dose of 100-250 µ g/mouse can be used.[9]
-
Formulation: Dilute the antibody to the final desired concentration in sterile PBS immediately before use. The final injection volume for intraperitoneal (IP) injection is typically 100-200 µL. For intravenous (IV) injection via the tail vein, the volume is typically 50-100 µL.
2. Administration:
-
Timing: Administer the antibody or vehicle control at the time of reperfusion (i.e., immediately after withdrawal of the MCAO filament).
-
Route of Administration:
-
Intravenous (IV) Injection: For rapid systemic availability, inject the prepared antibody solution slowly into the tail vein.
-
Intraperitoneal (IP) Injection: For a less invasive route with sustained release, inject the antibody solution into the peritoneal cavity.
-
-
Control Groups:
-
Vehicle Control: Administer an equivalent volume of sterile PBS.
-
Isotype Control: Administer the isotype control antibody at the same concentration and volume as the YN1/1.7.4 antibody to control for non-specific effects of the immunoglobulin.
-
Protocol 3: Assessment of Stroke Outcomes
1. Neurological Deficit Scoring:
-
Evaluate mice at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning or falling to the contralateral side.
-
4: No spontaneous motor activity.
-
2. Infarct Volume Measurement (TTC Staining):
-
At the final time point (e.g., 72 hours), euthanize the mice and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20 minutes in the dark.
-
Fix the stained sections in 4% paraformaldehyde.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ) and calculate the total infarct volume, correcting for edema.
3. Immunohistochemistry for Neutrophil Infiltration:
-
Perfuse mice with saline followed by 4% paraformaldehyde.
-
Harvest and post-fix brains, then cryoprotect in sucrose.
-
Prepare 20 µm cryosections.
-
Perform standard immunohistochemical staining using an antibody against a neutrophil marker (e.g., Ly-6G).
-
Visualize and quantify the number of infiltrating neutrophils in the ischemic hemisphere.
Conclusion
While this compound itself proved unsuccessful in clinical trials for stroke, the underlying principle of targeting ICAM-1 to reduce inflammatory-mediated reperfusion injury remains an area of active research. The adverse effects observed in both human and rat studies, such as the induction of an immune response against the therapeutic antibody, highlight the challenges of using murine antibodies in other species.[4][5][6] For preclinical research in mice, using a species-specific antibody like the rat anti-mouse clone YN1/1.7.4 is essential. The protocols outlined above provide a framework for investigating the potential of ICAM-1 blockade in mouse stroke models, which may help in designing next-generation therapeutics with improved safety and efficacy profiles. Careful dose-response studies are crucial to identify a potential therapeutic window that balances efficacy with potential side effects.
References
- 1. InVivoMAb anti-mouse CD54 (ICAM-1) | Bio X Cell [bioxcell.com]
- 2. ichor.bio [ichor.bio]
- 3. ichor.bio [ichor.bio]
- 4. Anti-Mouse CD54 (ICAM1, Clone YN1/1.7.4) In Vivo | Leinco [leinco.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Mouse CD54 (Clone YN1/1.7.4) Purified In Vivo | Leinco [leinco.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Annotation of CD8+ T-cell function via ICAM-1 imaging identifies FAK inhibition as an adjuvant to augment the antitumor immunity of radiotherapy [thno.org]
- 9. JCI - In vivo imaging in mice reveals local cell dynamics and inflammation in obese adipose tissue [jci.org]
Enlimomab: Application Notes and Protocols for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Enlimomab in immunohistochemistry (IHC). This compound is a murine IgG2a monoclonal antibody that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1] ICAM-1 is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] It plays a crucial role in the immune response by mediating leukocyte adhesion to the endothelium and facilitating their transendothelial migration to sites of inflammation.[1]
Product Information
| Property | Specification |
| Antibody Name | This compound (also known as BIRR-1, R6.5) |
| Target Antigen | Human Intercellular Adhesion Molecule-1 (ICAM-1), CD54 |
| Isotype | Murine IgG2a |
| Clonality | Monoclonal |
| Specificity | Human |
ICAM-1 Expression and Subcellular Localization
ICAM-1 is constitutively expressed at low levels on various cell types, including endothelial cells, fibroblasts, and some leukocytes.[1] Its expression is significantly upregulated in response to inflammatory stimuli such as cytokines (TNF-α, IL-1β, IFN-γ).[2] In IHC, ICAM-1 staining is typically observed on the plasma membrane.
Quantitative Data: ICAM-1 Immunoreactivity in Human Tissues
The following table summarizes the expected immunoreactivity of ICAM-1 in various human tissues based on a semi-quantitative scoring system (0: absent, 1+: weak, 2+: moderate, 3+: strong). This data is compiled from studies using anti-ICAM-1 antibodies and can serve as a reference for expected staining patterns with this compound.
| Tissue | Normal Tissue Score | Malignant Tissue Score | Metastatic Tissue Score |
| Spleen | 3+ | N/A | N/A |
| Tonsil | 2+ | N/A | N/A |
| Kidney | 1+ | 2+ | 2+ |
| Lung | 0 | 2+ | 2+ |
| Colon | 0 | 1+ | 2+ |
| Breast | 0 | 1+ | 1+ |
| Prostate | 0 | 1+ | 1+ |
| Pancreas | 0 | 1+ | 1+ |
| Ovary | 0 | 1+ | 1+ |
| Cerebrum | 0 | 1+ | 1+ |
Data adapted from a study on ICAM-1 immunoreactivity in human tumors, metastases, and normal tissues.[2] Note that staining intensity can vary depending on the specific tissue sample and the inflammatory state.
Experimental Protocols
Disclaimer: The following protocols are general guidelines based on established IHC procedures for anti-ICAM-1 antibodies. Optimal conditions for this compound should be determined experimentally by the end-user.
Protocol 1: Immunohistochemistry of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for staining FFPE tissue sections with this compound.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris, 1 mM EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
This compound (anti-ICAM-1) antibody
-
Biotinylated secondary antibody (anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat at 95-100°C for 20-45 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute this compound to the optimal concentration (start with a range of 1:100 to 1:500) in antibody diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate sections with DAB substrate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Immunohistochemistry of Frozen Tissues
This protocol is suitable for staining fresh or frozen tissue sections.
Materials:
-
Frozen tissue sections on charged slides
-
Acetone (B3395972) or Paraformaldehyde (4%) for fixation
-
PBS (Phosphate Buffered Saline)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
This compound (anti-ICAM-1) antibody
-
Biotinylated secondary antibody (anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Aqueous mounting medium
Procedure:
-
Fixation:
-
Air dry frozen sections for 30 minutes at room temperature.
-
Fix in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.
-
Rinse with PBS.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute this compound to the optimal concentration (start with a range of 1:100 to 1:500) in antibody diluent.
-
Incubate sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Development:
-
Incubate sections with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Coverslip with aqueous mounting medium.
-
Visualization of Signaling Pathways and Workflows
ICAM-1 Signaling Pathway
The binding of ligands, such as the LFA-1 integrin on leukocytes, to ICAM-1 on the surface of endothelial cells triggers a cascade of intracellular signaling events. This "outside-in" signaling leads to cytoskeletal rearrangements and the activation of pro-inflammatory pathways.
Caption: Simplified ICAM-1 signaling pathway upon ligand binding.
Experimental Workflow for FFPE IHC
The following diagram illustrates the key steps in the immunohistochemical staining of formalin-fixed, paraffin-embedded tissue sections.
Caption: Workflow for IHC staining of FFPE tissue sections.
Logical Relationship: Troubleshooting IHC Staining
This diagram outlines a logical approach to troubleshooting common issues encountered during immunohistochemistry.
Caption: Troubleshooting common IHC staining issues.
References
Application Notes: Enlimomab for In Vitro Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab, also known as R6.5 or BIRR-1, is a murine IgG2a monoclonal antibody that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1, CD54).[1][2] ICAM-1 is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[2] It is expressed on the surface of various cells, including vascular endothelial cells and leukocytes.[2][3] The expression of ICAM-1 on endothelial cells is significantly upregulated by inflammatory cytokines like TNF-α and IL-1, playing a crucial role in the inflammatory response.[4]
The primary function of ICAM-1 in inflammation is to act as a ligand for the β2 integrins, particularly Lymphocyte Function-Associated Antigen-1 (LFA-1, or CD11a/CD18), which is present on the surface of leukocytes.[2] The interaction between ICAM-1 and LFA-1 is a critical step for the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent transendothelial migration to sites of inflammation.[1][5] this compound exerts its function by binding to the second extracellular domain of ICAM-1, thereby sterically hindering the LFA-1/ICAM-1 interaction and inhibiting leukocyte adhesion.[6]
These application notes provide detailed protocols for utilizing this compound in in vitro cell adhesion assays to study and quantify the inhibition of leukocyte adhesion to endothelial cells.
Signaling Pathway and Mechanism of Inhibition
The adhesion of leukocytes to the vascular endothelium is a key event in the inflammatory cascade. This process is mediated by the binding of LFA-1 on the leukocyte surface to ICAM-1 expressed on the endothelial cell surface. This compound blocks this interaction, thereby preventing leukocyte adhesion.
Experimental Protocols
Two primary types of in vitro adhesion assays are commonly used: static assays and flow-based assays.[7] A static assay is presented here as the primary protocol due to its wide applicability and lower equipment requirements.
Protocol 1: Static Leukocyte-Endothelial Cell Adhesion Assay
This protocol describes a method to quantify the adhesion of leukocytes to a monolayer of endothelial cells and to measure the inhibitory effect of this compound.
A. Materials and Reagents
-
Cells:
-
Human endothelial cells (e.g., HUVEC - Human Umbilical Vein Endothelial Cells)
-
Human leukocytes (e.g., neutrophils, T-lymphocytes, or a monocytic cell line like U937)
-
-
Antibodies and Reagents:
-
This compound (Research Grade)[8]
-
Isotype Control (murine IgG2a)
-
Recombinant Human TNF-α
-
Calcein-AM fluorescent dye
-
Bovine Serum Albumin (BSA)
-
-
Media and Buffers:
-
Endothelial Cell Growth Medium
-
Leukocyte Culture Medium (e.g., RPMI-1640)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Assay Buffer (e.g., RPMI-1640 + 2% BSA)
-
Trypsin-EDTA
-
-
Equipment:
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (485 nm excitation / 520 nm emission)
-
Fluorescence microscope
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer
-
B. Experimental Workflow
C. Step-by-Step Procedure
-
Endothelial Cell Plating: Seed endothelial cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 1-2 days.
-
Endothelial Cell Activation: Once confluent, aspirate the medium and add fresh medium containing an inflammatory stimulus to upregulate ICAM-1. A common condition is 10 ng/mL of TNF-α for 18-24 hours.[7]
-
Antibody Incubation: Gently wash the endothelial monolayer twice with pre-warmed assay buffer. Add 50 µL of assay buffer containing the desired concentration of this compound, isotype control, or vehicle (buffer only) to the wells. Incubate for 1 hour at 37°C.[7]
-
Leukocyte Labeling: While the endothelial cells are incubating with the antibody, label the leukocytes.
-
Resuspend leukocytes at 1 x 10⁶ cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 2-5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with excess assay buffer to remove free dye and resuspend in assay buffer at a final concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion Incubation: Add 100 µL of the labeled leukocyte suspension (1 x 10⁵ cells) to each well of the 96-well plate containing the endothelial monolayer and antibodies.
-
Total Fluorescence Control: In separate wells without an endothelial monolayer, add 100 µL of the labeled leukocyte suspension to determine the fluorescence corresponding to 100% of added cells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently remove non-adherent cells. This step is critical for reproducibility. A recommended method is to fill each well with 200 µL of pre-warmed assay buffer and then invert the plate, flicking out the contents with a sharp motion. Repeat this wash step 2-3 times.
-
Quantification: After the final wash, add 100 µL of assay buffer to each well. Read the plate on a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm). Optionally, visualize and capture images using a fluorescence microscope.
D. Data Analysis
-
Calculate Average Fluorescence: Determine the average fluorescence for each condition (background, total fluorescence, vehicle control, isotype control, this compound concentrations).
-
Calculate Percentage Adhesion:
-
% Adhesion = [(Fluorescence_sample - Fluorescence_background) / (Fluorescence_total - Fluorescence_background)] x 100
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Adhesion_this compound / Adhesion_Vehicle)] x 100
-
Protocol 2: Determining the IC₅₀ of this compound
To determine the potency of this compound, a dose-response curve should be generated.
-
Follow the static adhesion assay protocol as described above.
-
Prepare a serial dilution of this compound in assay buffer. A suggested starting range is from 0.01 µg/mL to 50 µg/mL.
-
Include a "no antibody" (vehicle) control and an isotype control (at the highest concentration used for this compound).
-
Calculate the % Inhibition for each this compound concentration.
-
Plot % Inhibition versus the log of this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of cell adhesion.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format.
Table 1: Representative Dose-Response Data for this compound
| Treatment Group | Concentration (µg/mL) | Mean Fluorescence (RFU) | % Adhesion | % Inhibition |
|---|---|---|---|---|
| Background | N/A | 150 | N/A | N/A |
| Total Fluorescence | N/A | 25,150 | 100% | N/A |
| Vehicle Control | 0 | 12,650 | 50.0% | 0% |
| Isotype Control | 20 | 12,500 | 49.4% | 1.2% |
| This compound | 0.1 | 10,525 | 41.5% | 17.0% |
| This compound | 1 | 7,400 | 29.0% | 42.0% |
| This compound | 5 | 4,275 | 16.5% | 67.0% |
| This compound | 10 | 2,900 | 11.0% | 78.0% |
| This compound | 20 | 2,025 | 7.5% | 85.0% |
Note: Data presented are for illustrative purposes only. Actual results will vary based on experimental conditions.
Table 2: Summary of this compound Potency (IC₅₀)
| Cell Combination | IC₅₀ (µg/mL) | 95% Confidence Interval |
|---|---|---|
| Neutrophil on HUVEC | User-determined value | User-determined value |
| T-cell on HUVEC | User-determined value | User-determined value |
This table should be populated with experimentally derived data.
Important Considerations and Troubleshooting
-
Complement-Dependent Neutrophil Activation: this compound is a murine IgG2a antibody, which has been shown to activate resting neutrophils in a complement-dependent manner in whole blood.[1] This can be a significant confounding factor, as neutrophil activation can alter their adhesive properties.
-
Recommendation: When working with neutrophils, consider using heat-inactivated serum in the assay buffer to minimize complement activity.
-
Alternative: If available, F(ab')₂ fragments of this compound can be used, as they lack the Fc region responsible for complement activation.[1]
-
-
Isotype Control: Always include a murine IgG2a isotype control at the same concentration as this compound to ensure that the observed inhibition is specific to ICAM-1 binding and not due to non-specific antibody effects.
-
Endothelial Monolayer Integrity: Ensure the endothelial monolayer is fully confluent and healthy. Gaps in the monolayer can lead to non-specific leukocyte binding to the underlying plastic and high background.
-
Washing Technique: The washing step to remove non-adherent cells is critical. The force must be gentle enough to not dislodge specifically bound cells but strong enough to remove loosely attached cells. This step should be optimized and performed consistently.
-
Alternative Assay: Flow-Based Adhesion: For studies aiming to mimic physiological blood flow, a parallel plate flow chamber assay is recommended. In this setup, leukocytes are perfused over the endothelial monolayer at a defined shear stress, allowing for the study of adhesion under more physiologically relevant conditions.[5]
References
- 1. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD54 (ICAM-1) Monoclonal Antibody (R6.5) (BMS1011) [thermofisher.com]
- 3. Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Identifies Mechanisms Driving Immune Cell Recruitment During Inflammation - News Center [news.feinberg.northwestern.edu]
- 5. ICAM-1 regulates neutrophil adhesion and transcellular migration of TNF-α-activated vascular endothelium under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. cellsciences.com [cellsciences.com]
Application Notes and Protocols for Flow Cytometry Analysis with Enlimomab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab is a murine IgG2a monoclonal antibody that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1][2] ICAM-1 is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][3] It is constitutively expressed at low levels on various cell types, including leukocytes and endothelial cells, and its expression is significantly upregulated in response to inflammatory stimuli such as cytokines (TNF-α, IL-1β, IFN-γ).[1][4] this compound functions by blocking the interaction between ICAM-1 and its ligands, the β2 integrins LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18), on leukocytes.[1][5] This blockade inhibits leukocyte adhesion to the vascular endothelium, a critical step in the inflammatory cascade, thereby reducing leukocyte extravasation and subsequent tissue damage.[1][2][6]
Flow cytometry is a powerful technique to quantify the expression of cell surface markers like ICAM-1. Using this compound as the primary antibody, researchers can identify and quantify cell populations expressing ICAM-1, assess the activation state of cells, and evaluate the efficacy of therapeutic agents that may modulate ICAM-1 expression.
Data Presentation
The following tables summarize quantitative data on ICAM-1 expression levels determined by flow cytometry on various human cell types under different conditions. The data is presented as Mean Fluorescence Intensity (MFI), which is proportional to the density of the target antigen on the cell surface.
Table 1: ICAM-1 Expression on Unstimulated and Stimulated Endothelial Cells
| Cell Type | Condition | Mean Fluorescence Intensity (MFI) | Fold Change |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Unstimulated | 50 ± 8 | - |
| HUVECs | TNF-α (10 ng/mL, 4 hours) | 135 ± 15 | 2.7[7] |
| HUVECs | TNF-α (10 ng/mL, 24 hours) | 250 ± 22 | 5.0 |
Table 2: ICAM-1 Expression on Hepatocytes with Inflammatory Cytokine Stimulation
| Cell Type | Condition | MFI (Isotype Control) | MFI (Anti-ICAM-1) |
| Immortalized Rat Hepatocytes (RH1) | Unstimulated | ~20 | 164 |
| Immortalized Rat Hepatocytes (RH1) | TNF-α (1000 U/mL, 24 hours) | ~20 | 252[8] |
| Immortalized Rat Hepatocytes (P9) | Unstimulated | ~20 | 160 |
| Immortalized Rat Hepatocytes (P9) | TNF-α (200 U/mL, 24 hours) | ~20 | 276[8] |
Table 3: ICAM-1 Expression on Human Corneal Fibroblasts
| Condition | MFI of ICAM-1 |
| Control (Unstimulated) | ~10 |
| IL-4 (30 ng/mL) | ~25 |
| TNF-α (30 ng/mL) | ~120 |
| IL-4 (30 ng/mL) + TNF-α (30 ng/mL) | ~200 |
Data in Table 3 is estimated from graphical representations in the cited literature.[9]
Signaling Pathways and Experimental Workflows
ICAM-1 Signaling Pathway
ICAM-1 is not merely an adhesion molecule but also an active participant in signal transduction. Upon binding to its ligands, such as LFA-1 on leukocytes, or cross-linking with antibodies like this compound, ICAM-1 initiates a signaling cascade within the cell. This "outside-in" signaling can lead to the activation of various downstream effectors, including Rho GTPases, Src kinases, and MAP kinases.[10] These signaling events contribute to the remodeling of the actin cytoskeleton, increased intracellular calcium levels, and the production of reactive oxygen species (ROS), ultimately facilitating the transmigration of leukocytes across the endothelial barrier.
Caption: ICAM-1 signaling cascade upon ligand or antibody binding.
Experimental Workflow for Flow Cytometry
The following diagram outlines the key steps for analyzing ICAM-1 expression on a single-cell suspension using this compound.
Caption: Workflow for ICAM-1 cell surface staining.
Experimental Protocols
Protocol: Staining of Cell Surface ICAM-1 (CD54) for Flow Cytometry
This protocol provides a detailed method for the detection of ICAM-1 on the surface of cells in suspension using this compound, followed by a fluorescently labeled secondary antibody.
Materials:
-
Primary Antibody: this compound (murine anti-human ICAM-1/CD54)
-
Secondary Antibody: Fluorochrome-conjugated goat anti-mouse IgG (e.g., FITC, PE, or APC conjugate)
-
Cells: Single-cell suspension of interest (e.g., human peripheral blood mononuclear cells (PBMCs), cultured endothelial cells, or other cell lines). A concentration of 1 x 10⁷ cells/mL is recommended.
-
Positive Control Cells: Cells known to express high levels of ICAM-1 (e.g., TNF-α stimulated HUVECs).
-
Negative Control Cells: Cells with known low or no ICAM-1 expression.
-
Isotype Control: Murine IgG2a isotype control antibody.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) containing 0.5% bovine serum albumin (BSA) and 0.09% sodium azide.
-
Fc Receptor Blocking Solution: Human IgG or commercial Fc block.
-
5 mL polystyrene round-bottom tubes (FACS tubes)
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from whole blood, tissue culture, or other sources.
-
Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and carefully decanting the supernatant.
-
Resuspend the cell pellet in an appropriate volume of staining buffer to achieve a concentration of 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the required number of FACS tubes.
-
To prevent non-specific binding of this compound to Fc receptors, add Fc Receptor Blocking Solution according to the manufacturer's instructions (e.g., 1 µg of human IgG per 10⁶ cells).
-
Incubate for 15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Without washing, add the predetermined optimal concentration of this compound to the appropriate tubes. For initial experiments, a concentration range of 0.5-2.0 µg per 10⁶ cells is recommended.
-
For the isotype control tube, add the same concentration of the murine IgG2a isotype control antibody.
-
For the unstained control, add an equivalent volume of staining buffer.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
-
Wash:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
-
Repeat the wash step.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated goat anti-mouse IgG secondary antibody at the manufacturer's recommended dilution.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.
-
-
Final Wash:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
-
Repeat the wash step.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer as soon as possible. If a delay is necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours.
-
Data Analysis:
-
Gating: Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties to exclude debris and dead cells.
-
Controls: Use the unstained sample to set the baseline fluorescence. Use the isotype control to set the gate for positive staining, accounting for non-specific binding of the primary antibody.
-
Quantification: Determine the percentage of ICAM-1 positive cells and the Mean Fluorescence Intensity (MFI) of the positive population. Compare the MFI of stimulated versus unstimulated cells to quantify changes in ICAM-1 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Intercellular Cell Adhesion Molecule 1 (ICAM-1) as a Hypoglycosylation Marker in Congenital Disorders of Glycosylation Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow stimulates ICAM-1 expression time and shear stress dependently in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enlimomab: An ICAM-1 Antagonist for Blocking T-Cell and Neutrophil Emigration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enlimomab (also known as BIRR-1 or R6.5) is a murine monoclonal antibody that targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also designated as CD54.[1] ICAM-1 is a key adhesion molecule expressed on the surface of various cells, including vascular endothelium and leukocytes.[1] It plays a critical role in the inflammatory response by mediating the firm adhesion of leukocytes to the endothelium, a crucial step for their subsequent emigration from the bloodstream into tissues.[1] By blocking the interaction between ICAM-1 and its ligands, primarily the β2 integrins LFA-1 (on T-cells) and Mac-1 (on neutrophils), this compound was developed to attenuate the inflammatory cascade.[1] These application notes provide an overview of this compound's mechanism of action, summarize key clinical findings, and offer detailed protocols for in vitro assays relevant to its functional characterization.
Mechanism of Action and Signaling Pathways
Leukocyte emigration is a multi-step process involving initial capture and rolling, firm adhesion, and subsequent transmigration through the endothelial layer. This compound specifically targets the firm adhesion step.
-
T-Cell Adhesion: T-cell activation leads to the conformational change of the LFA-1 integrin, increasing its affinity for ICAM-1 on endothelial cells. This interaction is essential for the arrest of T-cells on the vessel wall at sites of inflammation.
-
Neutrophil Adhesion: Similarly, neutrophils utilize the Mac-1 integrin to bind to ICAM-1, leading to their firm adhesion and subsequent migration into inflamed tissues.[1]
This compound, by binding to ICAM-1, competitively inhibits the binding of LFA-1 and Mac-1, thereby preventing the firm adhesion of T-cells and neutrophils to the endothelium. This blockade is intended to reduce the influx of these inflammatory cells into tissues, thus mitigating inflammation-mediated damage.
However, clinical trials with this compound revealed an unexpected outcome. Instead of reducing inflammation, this compound treatment was associated with increased adverse events, including fever and infections, and worsened clinical outcomes in ischemic stroke.[2][3] Subsequent investigations suggest that the murine IgG2a isotype of this compound may have caused unintentional activation of the complement system and direct activation of neutrophils.[4][5] This led to a pro-inflammatory state, counteracting the intended therapeutic effect.[6]
Signaling Pathway: Leukocyte Adhesion and Emigration
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Reconstitution and Storage of Lyophilized Enlimomab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized Enlimomab, a murine IgG2a monoclonal antibody targeting the human intercellular adhesion molecule-1 (ICAM-1 or CD54). The provided guidelines are based on best practices for murine IgG2a antibodies and are intended for research use only.
Product Information
This compound is a monoclonal antibody that functions by inhibiting the adhesion of leukocytes to the vascular endothelium, thereby reducing leukocyte extravasation and inflammatory responses.[1][2][3] It achieves this by blocking the interaction between ICAM-1 on endothelial cells and the β2 integrins (LFA-1 and Mac-1) on leukocytes.[3]
Quantitative Data Summary
The following tables summarize the recommended conditions for the reconstitution and storage of lyophilized this compound based on general protocols for murine IgG2a antibodies.
Table 1: Reconstitution of Lyophilized this compound
| Parameter | Recommendation | Notes |
| Reconstitution Buffer | Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4; Sterile Saline | Ensure the buffer is at room temperature before use. |
| Reconstitution Concentration | 0.5 - 1.0 mg/mL | A higher concentration is generally recommended for better stability. |
| Reconstitution Volume | Varies based on vial size and desired final concentration. | Calculate the required volume based on the amount of lyophilized antibody in the vial. |
| Mixing | Gentle swirling or inversion. | Avoid vigorous shaking or vortexing to prevent protein denaturation and foaming. |
| Reconstitution Time | 15-30 minutes | Allow the vial to sit at room temperature to ensure complete dissolution. |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -80°C | Up to 12 months from date of receipt | Store in a manual defrost freezer. Avoid repeated temperature fluctuations. Shipped on dry ice.[2][4] |
| Reconstituted (Stock Solution) | -20°C to -80°C | Up to 6-12 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use low-protein-binding tubes. |
| Reconstituted (Short-term) | 2°C to 8°C | Up to 1-2 weeks | For immediate use. Avoid microbial contamination. |
Table 3: Stability of Reconstituted this compound
| Condition | Recommendation | Rationale |
| Freeze-Thaw Cycles | Avoid | Repeated cycling can lead to protein aggregation and loss of activity. Aliquotting is critical. |
| Working Dilutions | Prepare fresh before use | Diluted antibody solutions are less stable and should not be stored for long periods. |
| Light Exposure | Store in the dark | Protect from light, especially if the antibody is conjugated to a fluorophore. |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the procedure for reconstituting lyophilized this compound to a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Centrifuge
Procedure:
-
Pre-Reconstitution Centrifugation: Before opening, centrifuge the vial of lyophilized this compound at 10,000 x g for 20 seconds. This will pellet any antibody powder that may have become dislodged during shipping.
-
Buffer Equilibration: Allow the sterile PBS to come to room temperature.
-
Addition of Reconstitution Buffer: Carefully open the vial and add the calculated volume of sterile PBS to achieve the desired final concentration (e.g., for 1 mg of antibody, add 1 mL of PBS for a 1 mg/mL solution).
-
Dissolution: Gently swirl the vial or invert it several times to mix. Avoid creating foam.
-
Incubation: Let the vial stand at room temperature for 15-30 minutes to ensure the antibody is fully dissolved.
-
Visual Inspection: Visually inspect the solution for any undissolved particulates. The solution should be clear.
-
Aliquoting: Dispense the reconstituted antibody into single-use, sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for your experimental needs to avoid multiple freeze-thaw cycles.
Storage of Reconstituted this compound
Proper storage is crucial to maintain the activity of the reconstituted antibody.
Long-Term Storage:
-
Label the aliquots clearly with the antibody name, concentration, and date.
-
Store the aliquots at -20°C or -80°C in a manual defrost freezer.
-
For optimal stability, it is recommended to use the reconstituted antibody within 6 to 12 months.[5]
Short-Term Storage:
-
If the reconstituted antibody will be used within 1-2 weeks, it can be stored at 2°C to 8°C.[4]
-
Ensure the vial is tightly sealed to prevent contamination and evaporation.
Visualizations
This compound Reconstitution and Storage Workflow
Caption: Workflow for the reconstitution and storage of lyophilized this compound.
This compound Signaling Pathway Inhibition
Caption: this compound blocks the interaction between leukocyte integrins and ICAM-1.
References
Application of Enlimomab in Ischemia-Reperfusion Injury Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab is a murine monoclonal antibody that targets the Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a cell surface glycoprotein (B1211001) expressed on endothelial cells and leukocytes, playing a crucial role in the inflammatory response by mediating the adhesion and transmigration of leukocytes. In the context of ischemia-reperfusion injury (IRI), the upregulation of ICAM-1 on the vascular endothelium facilitates the infiltration of neutrophils and other inflammatory cells into the affected tissue, exacerbating cellular damage. The therapeutic hypothesis for this compound in IRI is that by blocking ICAM-1, it can inhibit this leukocyte adhesion and mitigate the inflammatory cascade, thereby reducing tissue damage and improving outcomes.
These application notes provide a summary of the preclinical and clinical findings for this compound in various IRI models, detailed experimental protocols from key studies, and a discussion of the translational challenges observed.
Mechanism of Action: Targeting the Inflammatory Cascade in IRI
Ischemia-reperfusion injury is a complex pathological process that paradoxically causes further tissue damage upon the restoration of blood flow to an ischemic area. A key component of this injury is a robust inflammatory response.
Signaling Pathway in Ischemia-Reperfusion Injury and this compound Intervention
Caption: this compound blocks ICAM-1 upregulation on endothelial cells, aiming to prevent leukocyte adhesion and the subsequent inflammatory cascade that leads to amplified tissue injury during ischemia-reperfusion.
Quantitative Data from Preclinical and Clinical Studies
The application of this compound has been investigated in various models of ischemia-reperfusion injury, from preclinical animal studies to large-scale human clinical trials. The outcomes have been notably inconsistent, highlighting significant translational challenges.
Table 1: Summary of Preclinical Studies of Anti-ICAM-1 Antibodies in Ischemic Stroke
| Animal Model | Intervention | Key Findings | Reference |
| Rabbits & Rats | Anti-ICAM-1 monoclonal antibodies after reversible cerebral ischemic insult | Improved neurologic function and reduced infarct volume compared to placebo. | [1] |
| Rats | Anti-ICAM-1 antibody in transient unilateral stroke | Reduced infarct size. | [2] |
Table 2: Key Quantitative Outcomes from the this compound Acute Stroke Trial (EAST)
| Outcome Measure (at Day 90) | This compound (n=317) | Placebo (n=308) | p-value | Reference |
| Mortality | 22.2% | 16.2% | - | [3] |
| Symptom-Free Recovery | Lower | Higher | 0.004 | [3] |
| Modified Rankin Scale (mRS) Score | Worse | Better | 0.004 | [1][3] |
| Adverse Events | Significantly more | Fewer | - | [1] |
| Infections | More frequent | Less frequent | - | [1] |
| Fever | More frequent | Less frequent | - | [1] |
Table 3: Outcomes from this compound in Other Ischemia-Reperfusion Models
| IRI Model | Study Type | Key Findings | Reference |
| Cadaveric Renal Transplantation | Randomized, double-blind, placebo-controlled | No significant difference in acute rejection (45% vs 39%) or delayed graft function (31% vs 26%) compared to placebo. | [4] |
| Partial Thickness Burn Injury | Phase II, randomized, double-blind, placebo-controlled | Significantly increased percentage of wounds that healed spontaneously in <21 days compared to placebo. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols relevant to the study of this compound in ischemia-reperfusion injury.
Protocol 1: Murine Model of Unilateral Renal Ischemia-Reperfusion Injury
This protocol is a general model for inducing renal IRI in mice and provides a framework within which therapeutic agents like this compound could be tested.[6][7]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, micro-serrefine clamps)
-
Suture materials
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the fur from the flank area and disinfect the skin. Place the mouse on a heating pad to maintain body temperature at 37°C.[7]
-
Incision: Make a small flank incision to expose the kidney.[7]
-
Pedicle Occlusion: Carefully dissect the renal pedicle, which contains the renal artery and vein. Occlude the pedicle using a non-traumatic micro-serrefine clamp to induce ischemia. Ischemia is typically maintained for 30-45 minutes.[6][8]
-
Reperfusion: After the ischemic period, remove the clamp to allow reperfusion. Visually confirm the return of blood flow to the kidney.
-
Closure: Suture the muscle layer and close the skin incision.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
This compound Administration: this compound (or a species-specific anti-ICAM-1 antibody) would be administered intravenously, typically at a predetermined time before or after the induction of reperfusion.
-
Outcome Assessment: At selected time points post-reperfusion (e.g., 24h, 48h), harvest the kidneys for histological analysis (e.g., H&E staining for tubular necrosis) and collect blood for measurement of renal function markers (e.g., BUN, creatinine).
Protocol 2: The this compound Acute Stroke Trial (EAST) - Human Clinical Protocol
This protocol summarizes the methodology of the pivotal Phase III clinical trial for this compound in acute ischemic stroke.[2][3]
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter trial.
Patient Population:
-
625 patients with acute ischemic stroke.
Inclusion Criteria:
-
Clinical diagnosis of acute ischemic stroke.
-
Ability to initiate treatment within 6 hours of stroke onset.
Treatment Regimen:
-
This compound Group (n=317): Received this compound intravenously over 5 days.
-
Placebo Group (n=308): Received a matching placebo.
Primary Efficacy Endpoint:
-
Response to therapy at 90 days as measured by the Modified Rankin Scale (mRS), a measure of disability.
Secondary Endpoints:
-
Barthel Index (BI)
-
NIH Stroke Scale (NIHSS)
-
Survival at 90 days
Data Collection:
-
Patients were evaluated at baseline, day 5, day 30, day 90, 6 months, and 12 months.
Experimental Workflow for the EAST Trial
Caption: Workflow of the this compound Acute Stroke Trial (EAST), from patient randomization to endpoint analysis.
Discussion and Future Directions
The significant discrepancy between promising preclinical results and the negative outcomes of the this compound Acute Stroke Trial underscores the complexities of translating immunomodulatory therapies for IRI. Several factors may have contributed to the clinical failure in stroke:
-
Immunogenicity: this compound is a murine antibody, which can elicit a human anti-mouse antibody (HAMA) response. This response could lead to complement activation and an augmented inflammatory state, potentially counteracting the intended therapeutic effect.[9]
-
Broad Immunosuppression: The increased rate of infections in the this compound group suggests that blocking ICAM-1 may lead to systemic immunosuppression, increasing susceptibility to pathogens, which is particularly detrimental in critically ill stroke patients.[2]
-
Complexity of Stroke Pathophysiology: The inflammatory response in stroke is complex and multifaceted. Targeting a single adhesion molecule may be insufficient, or the timing of the intervention may be critical and difficult to optimize in a clinical setting.
For future research, several avenues should be considered:
-
Humanized or Chimeric Antibodies: Developing less immunogenic antibodies could mitigate the adverse effects seen with this compound.
-
Targeted Delivery: Strategies to deliver anti-ICAM-1 therapy specifically to the site of injury could reduce systemic side effects.
-
Combination Therapies: Exploring the use of anti-ICAM-1 agents in conjunction with other neuroprotective or thrombolytic therapies may yield better results.
These notes and protocols are intended to provide a comprehensive overview for professionals in the field, guiding future research and development in the challenging but critical area of ischemia-reperfusion injury.
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized multicenter trial of the anti-ICAM-1 monoclonal antibody (this compound) for the prevention of acute rejection and delayed onset of graft function in cadaveric renal transplantation: a report of the European Anti-ICAM-1 Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Effective Mouse Model of Unilateral Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trials of Immunomodulation in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enlimomab in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab is a murine IgG2a monoclonal antibody that targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54. By binding to ICAM-1, this compound blocks the interaction between leukocytes and the vascular endothelium, thereby inhibiting leukocyte adhesion and transmigration into tissues.[1] This mechanism of action makes it a candidate for investigation in various autoimmune diseases where leukocyte infiltration is a key pathological feature.
These application notes provide a comprehensive overview of the experimental design considerations for utilizing this compound in autoimmune disease research. Detailed protocols for relevant in vitro and in vivo assays are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound and other anti-ICAM-1 antibodies.
Mechanism of Action: Targeting the ICAM-1/LFA-1 Axis
The interaction between ICAM-1 on endothelial cells and Lymphocyte Function-Associated Antigen-1 (LFA-1) on leukocytes is a critical step in the inflammatory cascade. This adhesion is essential for the firm attachment of leukocytes to the blood vessel wall, a prerequisite for their subsequent migration into inflamed tissues. In autoimmune diseases, this process is dysregulated, leading to chronic inflammation and tissue damage. This compound acts by sterically hindering the binding of LFA-1 to ICAM-1, thus disrupting this key interaction.
Caption: ICAM-1/LFA-1 signaling and this compound's mechanism of action.
Data Presentation
In Vivo Efficacy of Anti-ICAM-1 in a Murine Model of Lupus (MRL/lpr mice)
| Parameter | Control Mice | Anti-ICAM-1 Treated Mice | Reference |
| Neurological Abnormality | Decline by 10 weeks | Remained normal throughout the study | [2] |
| Vasculitic Skin Lesions | Present in all mice by 14 weeks | None developed | [2] |
| Sciatic Compound Motor Action Potential Amplitude | Lower | Higher | [2] |
| Sciatic Compound Motor Action Potential Latency | Longer | Shorter | [2] |
| Sciatic Nerve Inflammation | More common | Less common | [2] |
In Vivo Efficacy of Anti-ICAM-1 in a Murine Model of Collagen-Induced Arthritis
| Parameter | Control (Gd-DTPA-IgG) | Anti-ICAM-1 (Gd-DTPA-anti-ICAM-1) | Phase of Arthritis | Reference |
| Signal Enhancement (MRI at 24h) | Disappeared | 532 ± 11.3 | Early Inflammatory | [3] |
| Signal Enhancement (MRI at 24h) | Not reported | No significant enhancement | Chronic Destructive | [3] |
| ICAM-1 Expression (Immunohistochemistry) | Low | High in endothelium and synovium | Early Inflammatory | [3] |
| ICAM-1 Expression (Immunohistochemistry) | Not reported | Not expressed | Chronic Destructive | [3] |
Experimental Protocols
In Vitro Leukocyte Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocyte cell line (e.g., HL-60) or primary human leukocytes
-
This compound
-
Isotype control antibody
-
TNF-α
-
Cell tracker (B12436777) green dye
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate and grow to confluence.
-
Treat HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce ICAM-1 expression.
-
Label leukocytes with cell tracker green dye according to the manufacturer's instructions.
-
Pre-incubate the TNF-α-stimulated HUVECs with varying concentrations of this compound or an isotype control antibody for 30 minutes.
-
Add the fluorescently labeled leukocytes to the HUVEC-coated wells and incubate for 1 hour.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantify the fluorescence in each well using a microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion inhibition relative to the isotype control.
Caption: Workflow for the in vitro leukocyte adhesion assay.
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Anti-mouse ICAM-1 antibody (or this compound if using a humanized mouse model)
-
Isotype control antibody
-
Calipers for joint measurement
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin treatment with the anti-ICAM-1 antibody or isotype control at the first signs of arthritis (prophylactic) or after disease establishment (therapeutic). A typical dose might be 100-200 µg per mouse, administered intraperitoneally every 2-3 days.
-
Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the paws with calipers every other day.
-
Histology (Endpoint): At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This model is used to assess the efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Anti-mouse ICAM-1 antibody (or this compound for humanized models)
-
Isotype control antibody
Protocol:
-
Immunization (Day 0): Emulsify MOG35-55 peptide in CFA. Inject 100 µL of the emulsion subcutaneously at two sites on the flank. Administer PTX (e.g., 200 ng) intraperitoneally.
-
PTX Boost (Day 2): Administer a second dose of PTX intraperitoneally.
-
Treatment: Initiate treatment with the anti-ICAM-1 antibody or isotype control before the expected onset of disease (prophylactic) or upon the appearance of clinical signs (therapeutic). A dose of 100-200 µg per mouse administered intraperitoneally every other day is a common starting point.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
Potential Adverse Effects and Experimental Considerations
Clinical trials with this compound, particularly in stroke, revealed significant adverse effects, including fever, infections, and increased mortality.[4] Preclinical studies suggest that these may be linked to complement activation and neutrophil activation, potentially due to the murine nature of the antibody and its IgG2a isotype.
Caption: Decision workflow for designing experiments with this compound.
Researchers should incorporate assays to monitor for these potential off-target effects:
Complement Activation Assay (CH50 Assay)
This assay measures the ability of this compound to activate the classical complement pathway.
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal human serum (as a source of complement)
-
This compound
-
Gelatin Veronal Buffer (GVB)
Protocol:
-
Sensitize SRBCs with an optimal concentration of hemolysin.
-
In a 96-well plate, add a fixed amount of normal human serum to each well.
-
Add serial dilutions of this compound to the wells.
-
Add the sensitized SRBCs to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release (a measure of cell lysis).
-
Determine the concentration of this compound that causes 50% hemolysis.
Neutrophil Activation Assay (Flow Cytometry)
This assay assesses the effect of this compound on the expression of neutrophil activation markers.
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Isotype control antibody
-
Fluorochrome-conjugated antibodies against CD11b and CD62L
-
FACS buffer
-
Flow cytometer
Protocol:
-
Isolate neutrophils from human peripheral blood.
-
Incubate neutrophils with this compound or isotype control at various concentrations for 1-2 hours at 37°C.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with anti-CD11b and anti-CD62L antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD11b (upregulation) and CD62L (shedding) as indicators of neutrophil activation.
Conclusion
This compound and other anti-ICAM-1 antibodies represent a targeted therapeutic strategy for autoimmune diseases. However, their development has been hampered by adverse effects observed in clinical trials. The protocols and data presented here provide a framework for researchers to further investigate the potential of ICAM-1 blockade in various autoimmune disease models, while also monitoring for potential safety concerns. A thorough understanding of the complex immunological effects of this compound is crucial for its potential future application in autoimmune disease research and therapy.
References
- 1. Inhibition of experimental autoimmune encephalomyelitis by an antibody to the intercellular adhesion molecule ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular cell adhesion molecule-1 (VCAM-1) blockade in collagen-induced arthritis reduces joint involvement and alters B cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular MR Imaging for Visualizing ICAM-1 Expression in the Inflamed Synovium of Collagen-Induced Arthritic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Enlimomab Concentration in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab is a murine monoclonal antibody that targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54. By binding to ICAM-1, this compound blocks the interaction between leukocytes and endothelial cells, thereby inhibiting leukocyte adhesion and transmigration to sites of inflammation.[1][2][3] This mechanism of action makes it a subject of interest in various inflammatory and autoimmune diseases. Accurate quantification of this compound in serum samples is crucial for pharmacokinetic (PK) studies, dose-response relationship assessments, and overall drug development.
This document provides a detailed protocol for determining the concentration of this compound in human serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it outlines the signaling pathway of ICAM-1 and presents typical assay performance characteristics.
Principle of the Assay
The sandwich ELISA is a highly specific and sensitive method for quantifying an antigen, in this case, this compound. The assay involves capturing the murine antibody (this compound) between two layers of other antibodies. A capture antibody, specific for the Fc region of mouse IgG, is pre-coated onto the wells of a microplate. When the serum sample containing this compound is added, the antibody is captured. Subsequently, a detection antibody, also specific for mouse IgG and conjugated to an enzyme such as Horseradish Peroxidase (HRP), is added. This detection antibody binds to a different epitope on the captured this compound. After a final wash to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of this compound in the sample and is measured using a microplate reader.
ICAM-1 Signaling Pathway
This compound's therapeutic effect is derived from its ability to interfere with the ICAM-1 signaling cascade. ICAM-1 is a transmembrane glycoprotein (B1211001) expressed on various cell types, including endothelial cells and immune cells.[1] Its expression is upregulated by inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ.[4] The binding of leukocytes to ICAM-1 on endothelial cells initiates a signaling cascade that leads to cytoskeletal rearrangement and facilitates the transmigration of leukocytes across the endothelium.[1][5][6] Key downstream signaling events include the activation of Rho GTPases, Src kinases, and MAP kinases.[1]
Experimental Protocol: Sandwich ELISA for this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.
Materials and Reagents
-
96-well microplates (e.g., Nunc MaxiSorp™)
-
Capture Antibody: Goat anti-mouse IgG (Fc specific)
-
Detection Antibody: Biotinylated goat anti-mouse IgG (H+L)
-
This compound standard (or a suitable murine IgG2a isotype control)
-
Streptavidin-HRP
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Human serum samples
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Workflow
Step-by-Step Procedure
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-4 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare a standard curve by serially diluting the this compound standard in Assay Diluent. A typical concentration range might be from 1 ng/mL to 100 ng/mL.
-
Dilute the serum samples in Assay Diluent. The dilution factor will need to be optimized but can start at 1:100.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody in Assay Diluent to a concentration of 0.5-2 µg/mL.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP according to the manufacturer's instructions in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of this compound in the serum samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final this compound concentration in the original serum sample.
Data Presentation and Assay Performance
The performance of the this compound sandwich ELISA should be characterized by several key parameters. The following table summarizes typical performance characteristics for such an assay.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | The lowest concentration of this compound that can be distinguished from the background noise with a specified confidence level.[7][8] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL | The lowest concentration of this compound that can be measured with an acceptable level of precision and accuracy.[7][8][9][10] |
| Linear Range | 1 - 100 ng/mL | The concentration range over which the assay response is directly proportional to the analyte concentration. |
| Intra-assay Precision (%CV) | < 10% | The variation observed when the same sample is measured multiple times on the same plate.[7] |
| Inter-assay Precision (%CV) | < 15% | The variation observed when the same sample is measured on different plates on different days.[7] |
| Spike and Recovery | 80 - 120% | The accuracy of the assay in measuring a known amount of this compound "spiked" into a serum matrix.[7] |
Note: These values are illustrative and should be determined experimentally for each specific assay.
Conclusion
The sandwich ELISA protocol described here provides a robust and sensitive method for the quantification of this compound in serum samples. Adherence to a well-defined protocol and proper assay validation are essential for obtaining accurate and reproducible results, which are fundamental for the successful clinical development of this compound. The provided diagrams and data tables serve as a comprehensive guide for researchers and professionals in this field.
References
- 1. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Is Your ELISA Kit Qualified and Validated? - Behind the Bench [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation and Validation of a conventional ELISA and cut-offs for detecting and quantifying anti-SARS-CoV-2 Spike, RBD, and Nucleoprotein IgG, IgM, and IgA antibodies in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Enlimomab: A Tool for Investigating ICAM-1 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enlimomab (also known as BIRR-1 or R6.5) is a murine IgG2a monoclonal antibody that specifically targets human Intercellular Adhesion Molecule-1 (ICAM-1), also designated as CD54.[1][2] ICAM-1 is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily, constitutively expressed at low levels on various cell types, including leukocytes and endothelial cells. Its expression is significantly upregulated at sites of inflammation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ).[2]
The primary function of ICAM-1 is to mediate the firm adhesion of leukocytes to the vascular endothelium, a critical step in their extravasation from the bloodstream into surrounding tissues during an inflammatory response. This interaction is predominantly mediated through the binding of ICAM-1 to the β2 integrins, Lymphocyte Function-associated Antigen-1 (LFA-1; CD11a/CD18) and Macrophage-1 antigen (Mac-1; CD11b/CD18), which are expressed on the surface of leukocytes.[2]
This compound exerts its function by binding to the second extracellular immunoglobulin-like domain of ICAM-1, thereby sterically hindering the interaction between ICAM-1 and its integrin ligands.[2] This blockade of leukocyte adhesion forms the basis of this compound's potential as an anti-inflammatory agent. However, it is crucial to note that as a murine IgG2a antibody, this compound can activate the complement system, leading to neutrophil activation, which may contribute to some of the adverse effects observed in clinical trials.[1]
These application notes provide detailed protocols for utilizing this compound as a research tool to study the multifaceted roles of ICAM-1 in various biological processes, including cell adhesion, immune responses, and inflammatory signaling.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 for inhibition of JY cell aggregation | Requires ≤2.8% serum from treated patients | JY B-lymphoblastoid cells | [3] |
| Neutrophil Activation (CD11b upregulation) | Significant increase at clinically relevant concentrations | Human whole blood | [1] |
| Neutrophil Activation (L-selectin decrease) | Significant decrease at clinically relevant concentrations | Human whole blood | [1] |
Table 2: In Vivo Experimental Dosing of a Related Anti-ICAM-1 Antibody (1A29) in Rats
| Animal Model | Antibody & Dose | Administration Route | Key Findings | Reference |
| Wistar rats (focal brain ischemia) | 1A29 (anti-rat ICAM-1), 2 mg/kg | Intravenous | Did not significantly reduce infarct size. | [4] |
| Wistar rats (sensitized) | 1A29 (anti-rat ICAM-1), 200 µg/kg | Intraperitoneal | Augmented infarct size and generated anti-mouse antibodies. | [4] |
Note: Data from a comparable murine anti-rat ICAM-1 antibody (1A29) is presented to provide a reference for preclinical in vivo studies, as specific this compound dosing in similar animal models of inflammation is not extensively detailed in available literature.
Mandatory Visualization
ICAM-1 Signaling Pathway
Caption: ICAM-1 signaling cascade upon leukocyte binding and its inhibition by this compound.
Experimental Workflow: Leukocyte Adhesion Assay
Caption: Workflow for an in vitro leukocyte-endothelial cell adhesion assay.
Experimental Protocols
In Vitro Leukocyte-Endothelial Cell Adhesion Assay
This protocol details a method to assess the inhibitory effect of this compound on the adhesion of leukocytes to activated human endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Recombinant human TNF-α
-
This compound (R6.5)
-
Isotype control antibody (murine IgG2a)
-
Calcein-AM or other fluorescent cell tracker
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Endothelial Cell Culture:
-
Culture HUVECs in endothelial cell growth medium in a 96-well black, clear-bottom plate until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by adding fresh medium containing TNF-α (e.g., 10 ng/mL) and incubate for 4 to 24 hours at 37°C in a 5% CO₂ incubator to upregulate ICAM-1 expression.
-
-
Leukocyte Preparation:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque). Alternatively, isolate neutrophils using a suitable method.
-
Resuspend the isolated leukocytes in RPMI-1640 supplemented with 1% FBS.
-
Label the leukocytes with a fluorescent dye such as Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the labeled cells twice with RPMI-1640 to remove excess dye and resuspend at a concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion Assay:
-
Wash the activated HUVEC monolayer twice with warm PBS.
-
Add 100 µL of RPMI-1640 containing various concentrations of this compound or an isotype control antibody to the wells. A typical concentration range to test would be 0.1 - 10 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Add 100 µL of the labeled leukocyte suspension (1 x 10⁵ cells) to each well.
-
Incubate the co-culture for 30-60 minutes at 37°C.
-
Gently wash the wells three times with warm PBS to remove non-adherent leukocytes.
-
-
Quantification of Adhesion:
-
Add 100 µL of PBS to each well.
-
Quantify the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Alternatively, visualize and count the adherent cells using a fluorescence microscope.
-
Calculate the percentage of adhesion relative to the untreated control.
-
Neutrophil Activation Assay (Flow Cytometry)
This protocol is designed to assess the potential of this compound to induce neutrophil activation by measuring the upregulation of the activation marker CD11b.[1]
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
This compound (R6.5)
-
Isotype control antibody (murine IgG2a)
-
F(ab')₂ fragments of this compound (as a negative control)
-
Soluble complement receptor type 1 (sCR1) (as an inhibitor of complement activation)
-
FITC- or PE-conjugated anti-human CD11b antibody
-
APC- or PerCP-conjugated anti-human CD14 antibody (to gate on monocytes/macrophages)
-
Erythrocyte lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Whole Blood Incubation:
-
In a 96-well U-bottom plate, add 100 µL of fresh human whole blood to each well.
-
Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL). Include wells with an isotype control, F(ab')₂ fragments of this compound, and this compound pre-incubated with sCR1.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Antibody Staining:
-
Following incubation, add the fluorescently conjugated anti-CD11b and anti-CD14 antibodies to each well at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Erythrocyte Lysis and Cell Preparation:
-
Add 2 mL of 1X erythrocyte lysis buffer to each well and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 200 µL of FACS buffer and centrifuge again.
-
Resuspend the cells in 200 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Analyze the mean fluorescence intensity (MFI) of CD11b on the gated neutrophil population.
-
Compare the CD11b MFI of this compound-treated samples to the isotype control and other negative controls.
-
Complement Fixation Assay
This protocol provides a general framework for assessing the ability of this compound to fix complement, which is a key mechanism underlying its potential to activate neutrophils.
Materials:
-
Target cells expressing ICAM-1 (e.g., TNF-α stimulated HUVECs or a high-expressing cell line)
-
This compound (R6.5)
-
Isotype control antibody (murine IgG2a)
-
Normal human serum (as a source of complement)
-
Heat-inactivated human serum (as a negative control)
-
Assay buffer (e.g., Veronal buffered saline with Ca²⁺ and Mg²⁺)
-
Cell viability indicator (e.g., Calcein-AM or a lactate (B86563) dehydrogenase (LDH) release assay kit)
-
96-well tissue culture plates
Methodology:
-
Cell Preparation:
-
Seed the ICAM-1 expressing target cells in a 96-well plate and culture until they form a confluent monolayer.
-
If using a cell line, ensure high ICAM-1 expression, which can be confirmed by flow cytometry.
-
-
Complement Fixation and Cytotoxicity:
-
Wash the target cells twice with assay buffer.
-
Prepare serial dilutions of this compound and the isotype control antibody in assay buffer.
-
Add 50 µL of the antibody dilutions to the respective wells and incubate for 30 minutes at 37°C to allow antibody binding.
-
Add 50 µL of normal human serum (diluted, e.g., 1:10 in assay buffer) to the wells. Include control wells with heat-inactivated serum.
-
Incubate for 1-2 hours at 37°C.
-
-
Assessment of Cell Lysis:
-
If using a Calcein-AM release assay: Pre-label the target cells with Calcein-AM before the assay. After the incubation with complement, collect the supernatant and measure the fluorescence of the released Calcein.
-
If using an LDH release assay: After the incubation with complement, collect the supernatant and measure LDH activity according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis relative to a maximum lysis control (e.g., cells treated with a lysis buffer).
-
Conclusion
This compound serves as a valuable tool for the in-depth study of ICAM-1's role in inflammatory processes and immune cell trafficking. The protocols provided herein offer a foundation for investigating the inhibitory effects of this compound on leukocyte adhesion, as well as its potential to induce complement-mediated neutrophil activation. Researchers and drug development professionals can adapt these methodologies to their specific experimental systems to further elucidate the complex biology of ICAM-1 and to evaluate the therapeutic potential and possible side effects of targeting this crucial adhesion molecule. When interpreting results, it is essential to consider the murine origin and IgG2a isotype of this compound, which can influence its in vivo and in vitro activity.
References
Application Notes and Protocols for In Vitro Co-Culture Systems Utilizing Enlimomab
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enlimomab
This compound is a murine monoclonal antibody (mAb) of the IgG2a subclass that specifically targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1] ICAM-1 is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily and is expressed on the surface of various cell types, including endothelial cells and leukocytes.[2] Its expression is significantly upregulated in response to pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ).[2][3] this compound functions by blocking the interaction between ICAM-1 on endothelial cells and its ligands, the β2 integrins (LFA-1 and Mac-1), on the surface of leukocytes.[4] This blockade inhibits the firm adhesion of leukocytes to the vascular endothelium, a critical step in their extravasation into tissues during an inflammatory response.[1] While this compound showed potential in early clinical trials for inflammatory conditions, a large-scale trial in ischemic stroke revealed adverse outcomes, underscoring the complexity of targeting this pathway.[5][6] In vitro co-culture systems provide a controlled environment to dissect the specific effects of this compound on cell-cell interactions and signaling pathways, offering valuable insights for research and drug development.
Mechanism of Action in a Co-Culture Context
In an in vitro co-culture system, typically comprising endothelial cells and a leukocyte population (e.g., neutrophils, peripheral blood mononuclear cells), this compound's primary mechanism is the steric hindrance of the ICAM-1/β2-integrin binding. This interaction is fundamental for the firm adhesion of leukocytes to the endothelial monolayer, which precedes their transendothelial migration.[4] By introducing this compound into the co-culture, researchers can effectively modulate and quantify the extent of leukocyte adhesion and subsequent migration through the endothelial barrier.
Beyond simple adhesion blockade, the engagement of ICAM-1 by leukocytes triggers intracellular signaling cascades within the endothelial cells. These "outside-in" signals are crucial for the process of leukocyte transmigration.[7] Therefore, this compound can also be utilized as a tool to study the downstream consequences of inhibiting ICAM-1 signaling in endothelial cells within a controlled co-culture environment.
Data Presentation: Quantitative Effects of this compound in Co-Culture
The following tables summarize expected quantitative data from in vitro co-culture experiments with an anti-ICAM-1 antibody like this compound. The specific values are illustrative and will vary depending on the cell types, stimuli, and experimental conditions.
Table 1: Dose-Dependent Inhibition of Leukocyte Adhesion to Activated Endothelial Cells by an Anti-ICAM-1 Antibody
| Anti-ICAM-1 mAb Concentration (µg/mL) | Leukocyte Adhesion (%) (Mean ± SD) | Percent Inhibition |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 |
| 0.1 | 85 ± 4.1 | 15 |
| 1 | 52 ± 3.5 | 48 |
| 5 | 25 ± 2.8 | 75 |
| 10 | 18 ± 2.1 | 82 |
| Isotype Control (10 µg/mL) | 98 ± 4.9 | 2 |
Data is hypothetical and based on typical results from leukocyte adhesion assays.
Table 2: Effect of an Anti-ICAM-1 Antibody on Cytokine Secretion in an Endothelial Cell-Leukocyte Co-Culture
| Treatment | IL-6 (pg/mL) (Mean ± SD) | IL-8 (CXCL8) (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Unstimulated Co-Culture | 150 ± 25 | 500 ± 75 | < 10 |
| Stimulated Co-Culture (e.g., with LPS) | 2500 ± 310 | 8000 ± 950 | 450 ± 60 |
| Stimulated Co-Culture + Anti-ICAM-1 mAb (10 µg/mL) | 1800 ± 250 | 6500 ± 800 | 320 ± 45 |
| Stimulated Co-Culture + Isotype Control (10 µg/mL) | 2450 ± 300 | 7900 ± 920 | 440 ± 55 |
Data is hypothetical and based on expected trends in cytokine secretion upon adhesion molecule blockade.
Experimental Protocols
Protocol 1: Leukocyte Adhesion Assay in an Endothelial Co-Culture System
This protocol details a static adhesion assay to quantify the effect of this compound on the adhesion of leukocytes to a monolayer of activated endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Leukocytes (e.g., isolated human neutrophils or a monocytic cell line like THP-1)
-
Complete endothelial cell growth medium
-
Complete leukocyte culture medium
-
Recombinant Human TNF-α
-
This compound (or other anti-ICAM-1 antibody)
-
Isotype control antibody (murine IgG2a)
-
Fluorescent dye for labeling leukocytes (e.g., Calcein-AM)
-
96-well black, clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Endothelial Cell Seeding:
-
Coat a 96-well plate with a suitable extracellular matrix protein (e.g., gelatin or fibronectin).
-
Seed HUVECs at a density that will form a confluent monolayer within 48-72 hours.
-
Culture the HUVECs in complete endothelial cell growth medium at 37°C and 5% CO2.
-
-
Activation of Endothelial Monolayer:
-
Once confluent, treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) in fresh culture medium for 4-6 hours to induce ICAM-1 expression.[8]
-
-
Leukocyte Labeling:
-
While the endothelial cells are being activated, label the leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
After labeling, wash the cells twice with PBS and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Incubation:
-
Wash the activated HUVEC monolayer gently with warm PBS.
-
Add different concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/mL), an isotype control antibody, or vehicle control diluted in endothelial cell medium to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Co-culture and Adhesion:
-
Carefully add 100 µL of the labeled leukocyte suspension (1 x 10^5 cells) to each well containing the antibody-treated endothelial monolayer.
-
Incubate the co-culture for 30-60 minutes at 37°C to allow for leukocyte adhesion.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells 2-3 times with warm PBS to remove any non-adherent leukocytes.
-
-
Quantification of Adhesion:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
The fluorescence intensity is directly proportional to the number of adherent leukocytes.[9]
-
Protocol 2: Leukocyte Transendothelial Migration (Transmigration) Assay
This protocol utilizes a Boyden chamber system to assess the effect of this compound on the migration of leukocytes across an endothelial monolayer.
Materials:
-
All materials from Protocol 1
-
24-well plate with cell culture inserts (e.g., 3.0 µm pore size)
-
Chemoattractant (e.g., LTB4, C5a, or a chemokine like CXCL8)
-
Cell lysis buffer and a fluorescent quantification reagent (e.g., CyQuant)
Procedure:
-
Endothelial Cell Seeding on Inserts:
-
Coat the upper surface of the cell culture inserts with an extracellular matrix protein.
-
Seed HUVECs onto the inserts and culture until a confluent monolayer is formed (48-72 hours). The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).
-
-
Activation and Antibody Treatment:
-
Activate the endothelial monolayer with TNF-α as described in Protocol 1.
-
During the last 30 minutes of activation, add this compound, isotype control, or vehicle control to the upper chamber (the insert).
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant.
-
Label leukocytes with a fluorescent dye as in Protocol 1.
-
Add the labeled leukocyte suspension to the upper chamber (the insert) containing the antibody-treated endothelial monolayer.
-
-
Transmigration:
-
Incubate the plate for 2-4 hours at 37°C to allow for leukocyte transmigration from the upper to the lower chamber.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Directly counting the fluorescently labeled cells using a fluorescence microscope.
-
Lysing the cells in the lower chamber and quantifying the fluorescence using a plate reader.
-
-
Mandatory Visualizations
Caption: ICAM-1 Signaling Pathway Blocked by this compound.
Caption: Experimental Workflow for Leukocyte Adhesion Assay.
References
- 1. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukocyte rolling and adhesion via ICAM-1 signals to endothelial permeability. Focus on “Leukocyte rolling and adhesion both contribute to regulation of microvascular permeability to albumin via ligation of ICAM-1” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. Hug tightly and say goodbye: role of endothelial ICAM-1 in leukocyte transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICAM-1 regulates neutrophil adhesion and transcellular migration of TNF-α-activated vascular endothelium under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying Adhesion of Inflammatory Cells to the Endothelium In Vitro | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting lack of Enlimomab efficacy in vivo
Welcome to the technical support center for Enlimomab. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the in vivo efficacy of this compound and similar anti-ICAM-1 murine monoclonal antibodies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound, providing potential causes and actionable solutions.
Question: My in vivo results with this compound do not replicate the promising in vitro data. What are the potential reasons for this discrepancy?
Answer:
The discrepancy between in vitro and in vivo results for a murine monoclonal antibody like this compound can be attributed to several complex biological factors that are not fully recapitulated in a controlled lab setting. The primary reasons for this compound's lack of in vivo efficacy, and in some cases, adverse outcomes, are believed to be:
-
Host Immune Response: The administration of a murine (mouse) antibody to a human or other non-murine species can elicit an immune response, leading to the production of Human Anti-Mouse Antibodies (HAMA).[1] These antibodies can neutralize this compound, reducing its therapeutic effect, and can also lead to the formation of immune complexes that may cause adverse effects.
-
Complement Activation: this compound is an IgG2a murine monoclonal antibody, a subclass known to activate the complement system in humans.[1] This can lead to an inflammatory response that may counteract the intended anti-inflammatory effect of blocking ICAM-1.
-
Neutrophil Activation: Paradoxically, while this compound is designed to block leukocyte adhesion, it has been shown to activate neutrophils. This activation can lead to an increased expression of other adhesion molecules and the release of inflammatory mediators, potentially worsening the inflammatory condition.
-
Redundancy in Adhesion Pathways: The process of leukocyte adhesion is complex and involves multiple adhesion molecules. Blocking only ICAM-1 with this compound may not be sufficient to prevent leukocyte migration, as other adhesion pathways can compensate.
Question: I am observing an unexpected inflammatory response in my animal models treated with this compound. What could be the cause?
Answer:
An unexpected inflammatory response following this compound administration is a known issue and is likely due to one or both of the following mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The Fc region of the this compound (murine IgG2a) can be recognized by the recipient's complement system, triggering the classical complement cascade. This leads to the generation of pro-inflammatory molecules (anaphylatoxins like C3a and C5a) and the formation of the membrane attack complex (MAC), which can cause cell lysis and tissue damage.
-
Neutrophil Activation: Studies have shown that this compound can directly activate neutrophils, leading to the upregulation of other adhesion molecules like CD11b/CD18 (Mac-1) and a decrease in L-selectin expression.[2] This activated state can enhance the inflammatory response, negating the benefit of blocking ICAM-1.
To investigate this, you can perform assays to measure complement activation and neutrophil activation markers in your experimental subjects.
Question: How can I determine if my test subjects are developing an immune response to this compound?
Answer:
To determine if an immune response to this compound is occurring, you should test for the presence of Human Anti-Mouse Antibodies (HAMA) in the serum of your test subjects. The development of HAMA is a common cause for the failure of murine monoclonal antibody therapies in vivo.
You can use an enzyme-linked immunosorbent assay (ELISA) to detect and quantify HAMA. A detailed protocol for a HAMA ELISA is provided in the "Experimental Protocols" section of this support center.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a murine IgG2a monoclonal antibody that targets the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1] ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion of leukocytes to the endothelium, a key step in the inflammatory response. By blocking ICAM-1, this compound was developed with the aim of preventing leukocyte migration to sites of inflammation.
What were the intended therapeutic applications of this compound?
This compound was investigated for its potential to treat various inflammatory conditions, including:
-
Ischemic Stroke: To reduce reperfusion injury caused by the influx of inflammatory cells into the brain tissue.[3][4][5]
-
Renal Allograft Rejection: To prevent the rejection of transplanted kidneys by blocking the adhesion of immune cells to the graft endothelium.[6]
-
Graft-versus-Host Disease (GvHD): Although not a primary indication for this compound, related anti-adhesion molecule strategies have been explored for GvHD.
Why did this compound fail in clinical trials?
Despite promising preclinical data, this compound failed to demonstrate efficacy in human clinical trials and, in some cases, led to worse outcomes.[1][3][4][5][6] The primary reasons for its failure are believed to be a combination of its murine origin, which leads to the production of neutralizing antibodies (HAMA), and its ability to activate the complement system and neutrophils, which paradoxically can exacerbate inflammation.[1]
Data from Clinical Trials
The following tables summarize the key quantitative data from major clinical trials of this compound.
Table 1: this compound in Acute Ischemic Stroke [3][4]
| Outcome Measure | This compound Group (n=317) | Placebo Group (n=308) | p-value |
| Modified Rankin Scale Score at Day 90 | Worse Outcome | Better Outcome | 0.004 |
| Symptom-Free Recovery at Day 90 | Fewer Patients | More Patients | 0.004 |
| Mortality at Day 90 | 22.2% | 16.2% | Not Reported |
| Adverse Events (Infections and Fever) | Significantly More | Significantly Fewer | Not Reported |
Table 2: this compound in Cadaveric Renal Transplantation [6]
| Outcome Measure | This compound Group | Placebo Group |
| Incidence of First Acute Rejection at 3 Months | 45% | 39% |
| Delayed Graft Function | 31% | 26% |
| Patient Survival at 1 Year | 91% | 95% |
| Graft Survival at 1 Year | 84% | 89% |
| Infections | 79% | 70% |
Experimental Protocols
Protocol 1: Detection of Human Anti-Mouse Antibodies (HAMA) by ELISA
This protocol provides a general method for detecting HAMA in serum samples.
Materials:
-
96-well ELISA plates
-
Mouse IgG (for coating)
-
Patient and control serum samples
-
HRP-conjugated goat anti-human IgG
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Method:
-
Coating: Coat the wells of a 96-well plate with mouse IgG at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted patient and control serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add HRP-conjugated goat anti-human IgG to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 2: In Vitro Complement Activation Assay
This protocol outlines a method to assess whether a monoclonal antibody activates the complement cascade.
Materials:
-
Normal human serum (as a source of complement)
-
Test monoclonal antibody (e.g., this compound)
-
Positive control (e.g., heat-aggregated IgG)
-
Negative control (e.g., buffer)
-
ELISA kit for C3a or C5a
-
96-well plates
Method:
-
Sample Preparation: Prepare dilutions of your test antibody, positive control, and negative control.
-
Incubation with Serum: Incubate the prepared samples with normal human serum at 37°C for 30-60 minutes to allow for complement activation.
-
Stopping the Reaction: Stop the reaction by adding a chelating agent like EDTA.
-
Measurement of Anaphylatoxins: Use a commercially available ELISA kit to measure the levels of C3a or C5a in the serum samples according to the manufacturer's instructions.
-
Analysis: Compare the levels of C3a or C5a in the samples treated with your test antibody to the positive and negative controls. A significant increase in C3a or C5a indicates complement activation.
Protocol 3: Neutrophil Activation Assay by Flow Cytometry
This protocol describes how to assess neutrophil activation by measuring the surface expression of CD11b and L-selectin.
Materials:
-
Freshly isolated human neutrophils
-
Test monoclonal antibody (e.g., this compound)
-
Positive control (e.g., fMLP)
-
Negative control (e.g., buffer)
-
Fluorochrome-conjugated antibodies against human CD11b and L-selectin (CD62L)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Method:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Stimulation: Incubate the isolated neutrophils with the test antibody, positive control, or negative control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Staining: Wash the cells with cold FACS buffer and then stain with fluorochrome-conjugated anti-CD11b and anti-L-selectin antibodies for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of CD11b and L-selectin on the neutrophil population. An increase in CD11b MFI and a decrease in L-selectin MFI are indicative of neutrophil activation.
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Conformational activation of CD11b without shedding of L-selectin on circulating human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. A randomized multicenter trial of the anti-ICAM-1 monoclonal antibody (this compound) for the prevention of acute rejection and delayed onset of graft function in cadaveric renal transplantation: a report of the European Anti-ICAM-1 Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Enlimomab Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Enlimomab for cell culture experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a murine IgG2a monoclonal antibody that targets the human intercellular adhesion molecule-1 (ICAM-1), also known as CD54.[1] By binding to ICAM-1, this compound blocks the adhesion of leukocytes to the vascular endothelium, which is a critical step in the inflammatory cascade.[1][2] This inhibition of cell adhesion helps to reduce the extravasation of immune cells into tissues, thereby mitigating inflammatory responses.[1]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on in vitro studies, a good starting point for optimizing this compound concentration is in the range of 0.1 to 1.0 µg/mL.[3] The half-maximal inhibitory concentration (IC50) for this compound in a human mixed lymphocyte reaction has been shown to fall within this range.[3] However, the optimal concentration will be cell-type and assay-dependent, necessitating a dose-response experiment.
Q3: What are the potential side effects of this compound observed in clinical trials that might be relevant to in vitro studies?
Clinical trials have reported adverse effects such as fever, leukopenia, and cutaneous reactions.[1][4] One study indicated that Enlimomomab can activate neutrophils in a complement-dependent manner, which could be a contributing factor to these side effects.[4] In cell culture, it is important to monitor for unexpected cell activation, cytotoxicity, or other anomalous cellular responses, especially when working with primary immune cells.
Q4: How can I assess the effect of this compound on my cells?
The effect of this compound can be assessed using various cell-based assays depending on the research question. To determine the optimal concentration for inhibiting cell adhesion, a cell adhesion assay using endothelial cells and leukocytes is recommended. To assess cell health and potential cytotoxicity, cell viability assays such as MTT, XTT, or live/dead staining can be employed.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific binding | Antibody concentration is too high. | Titrate the antibody to a lower concentration. Perform a dose-response curve to find the optimal concentration with the best signal-to-noise ratio.[6][7] |
| Insufficient blocking. | Increase the incubation time with the blocking buffer or try a different blocking agent (e.g., serum from the secondary antibody host species).[6][8] | |
| Low or no signal | Antibody concentration is too low. | Increase the concentration of this compound. Ensure proper storage and handling to maintain antibody activity.[7][9] |
| The target protein (ICAM-1) is not expressed or is at very low levels on the cells. | Confirm ICAM-1 expression on your target cells using a validated positive control or another detection method like flow cytometry.[9] | |
| The antibody has lost activity. | Use a fresh vial of the antibody and ensure it has been stored correctly at 2-8°C for short-term and -20°C or -80°C for long-term storage.[10] Avoid repeated freeze-thaw cycles.[7] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition.[11][12] |
| Pipetting errors or inaccurate dilutions. | Use calibrated pipettes and prepare fresh dilutions for each experiment. | |
| Unexpected cell death or cytotoxicity | This compound is inducing a cytotoxic effect at the concentration used. | Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration range. |
| Contamination of the cell culture or reagents. | Regularly check for contamination and use aseptic techniques. |
Quantitative Data Summary
The following table summarizes key concentrations of this compound from published studies. This data can serve as a reference for designing your experiments.
| Parameter | Concentration | Context | Reference |
| In Vitro IC50 | 0.1 - 1.0 µg/mL | Inhibition of human mixed lymphocyte reaction | [3] |
| Target Serum Concentration | 10 µg/mL | Clinical trial target for therapeutic effect | [3][13] |
| Mean Trough Serum Concentration (1st dose) | 25.3 ± 10.4 μg/mL | Clinical trial data | [13] |
| Mean Trough Serum Concentration (4th dose) | 25.6 ± 9.9 μg/mL | Clinical trial data | [13] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve and Cell Viability Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Your target cell line expressing ICAM-1
-
Complete cell culture medium
-
This compound antibody
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.01 µg/mL to 100 µg/mL. Include a vehicle-only control (medium without this compound).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the concentration range that does not significantly impact cell viability. This will be your working concentration range for subsequent functional assays.
-
Visualizations
Caption: this compound binds to ICAM-1, blocking LFA-1 mediated leukocyte adhesion.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Immunocytochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. ibidi.com [ibidi.com]
- 9. bio-techne.com [bio-techne.com]
- 10. You are being redirected... [prosci-inc.com]
- 11. Cell culture processes for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellculturedish.com [cellculturedish.com]
- 13. neurology.org [neurology.org]
reasons for negative outcomes in Enlimomab clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or studying the monoclonal antibody Enlimomab. The information is derived from clinical trial data and subsequent research into the unexpected negative outcomes of these trials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound or similar murine anti-human ICAM-1 antibodies.
Question: We are observing an unexpected inflammatory response and neutrophil activation in our in-vitro/in-vivo models after administering a murine anti-ICAM-1 antibody. How can we troubleshoot this?
Answer:
This paradoxical inflammatory response was a key finding in post-hoc analyses of the this compound clinical trials. Here are potential causes and troubleshooting steps:
-
Complement Activation: The murine IgG2a isotype of this compound can activate the complement system, leading to an inflammatory cascade.[1]
-
Troubleshooting:
-
Measure Complement Activation: Assess complement activation in your model by measuring levels of complement split products like C3a and C5a.
-
Use F(ab')2 Fragments: To determine if the Fc portion is responsible for the effect, repeat experiments using F(ab')2 fragments of the antibody, which lack the Fc region.[1]
-
Inhibit Complement: In in-vitro assays, use a complement inhibitor to see if it abrogates the inflammatory response.
-
-
-
Neutrophil Activation: this compound has been shown to directly activate neutrophils, leading to the upregulation of adhesion molecules like CD11b and an oxidative burst.[1]
-
Troubleshooting:
-
Assess Neutrophil Activation Markers: Use flow cytometry to measure the expression of CD11b and L-selectin on neutrophils. A significant increase in CD11b and a decrease in L-selectin indicate activation.[1]
-
Isotype Control: Ensure the observed effect is not a non-specific reaction to a murine IgG2a by using an isotype-matched control antibody.
-
-
-
Host Anti-Murine Antibody Response: In in-vivo models, the host may be generating antibodies against the murine this compound, leading to immune complex formation and inflammation.
-
Troubleshooting:
-
Detect Host Antibodies: Use an ELISA to detect the presence of host anti-mouse antibodies in serum samples.
-
Humanized or Chimeric Antibody: If possible, consider using a humanized or chimeric version of the anti-ICAM-1 antibody to reduce immunogenicity.
-
-
Question: Our preclinical models showed neuroprotective effects with an anti-ICAM-1 antibody, but this is not translating to our clinical stroke model, and we are seeing worsened outcomes. What could be the discrepancy?
Answer:
This discrepancy mirrors the experience with this compound, where promising preclinical results in stroke models did not translate to human clinical trials, which were terminated due to worse long-term outcomes for patients receiving the drug.[2][3][4] Several factors could be at play:
-
Complexity of the Human Immune Response: The immune response in human stroke is more complex than in many animal models. The broad suppression of leukocyte adhesion by blocking ICAM-1 may interfere with necessary immune functions, increasing susceptibility to infections.[2][4][5]
-
Timing and Duration of Treatment: The this compound stroke trial involved a 5-day treatment course initiated within 6 hours of stroke onset.[2][4] This prolonged immunosuppression may have contributed to the increased rate of infections. Preclinical studies often use shorter treatment durations.
-
Reperfusion Differences: Most animal studies showing benefit used models with complete occlusion followed by complete reperfusion. In human stroke, reperfusion is often incomplete, which may alter the inflammatory environment and the effect of anti-adhesion therapies.[3]
-
Immunogenicity: As mentioned previously, the generation of human anti-mouse antibodies (HAMA) can lead to adverse effects not seen in shorter-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What were the primary reasons for the failure of the this compound clinical trials, particularly in stroke?
A1: The this compound Acute Stroke Trial was terminated due to significantly worse outcomes in the treatment group compared to the placebo group.[2][3][4] The primary reasons for this failure include:
-
Increased Mortality: A higher percentage of patients treated with this compound died compared to those who received a placebo (22.2% vs. 16.2%).[2][4]
-
Worse Functional Outcomes: Patients in the this compound group had worse scores on the Modified Rankin Scale, indicating greater disability at 90 days.[2][4]
-
Increased Adverse Events: There was a significantly higher incidence of adverse events in the this compound group, most notably infections and fever.[2][4][5]
Q2: What is the proposed mechanism by which this compound led to these negative outcomes?
A2: The negative outcomes are believed to be a result of a combination of factors stemming from the properties of this compound as a murine monoclonal antibody and its mechanism of action:
-
Paradoxical Inflammation: Instead of purely suppressing inflammation, this compound, being a murine IgG2a antibody, was found to activate the complement system. This, in turn, led to the activation of neutrophils, which can exacerbate tissue damage.[1]
-
Immunogenicity: As a murine (mouse) protein, this compound can be recognized as foreign by the human immune system, leading to the production of human anti-mouse antibodies (HAMA). The formation of immune complexes can trigger further inflammation and reduce the efficacy of the drug.[3]
-
Broad Immunosuppression: By blocking ICAM-1, this compound inhibits the trafficking of leukocytes. While this was intended to reduce inflammation at the site of injury, it also likely impaired the normal immune surveillance, leading to an increased susceptibility to infections.[2][5]
Q3: Were there any other clinical trials of this compound, and what were their outcomes?
A3: Yes, this compound was investigated for other indications with mixed and ultimately unsuccessful results:
-
Kidney Transplantation: A randomized, double-blind, placebo-controlled study in renal transplant recipients found that this compound did not reduce the rate of acute rejection or delayed graft function. While there was no statistically significant difference in the incidence of infections, there was a trend towards more fatal events in the this compound group.[6]
-
Rheumatoid Arthritis: Initial, smaller studies suggested some benefit in refractory rheumatoid arthritis. However, adverse effects such as fever and leukopenia were common.[7] Larger, pivotal trials did not lead to its approval for this indication.
Data Presentation
Table 1: Key Efficacy Outcomes of the this compound Acute Stroke Trial at 90 Days
| Outcome Measure | This compound (n=317) | Placebo (n=308) | p-value |
| Modified Rankin Scale Score | Worse | Better | 0.004 |
| Symptom-Free Recovery | Fewer Patients | More Patients | 0.004 |
| Mortality | 22.2% | 16.2% | - |
Data synthesized from the this compound Acute Stroke Trial results.[2][4]
Table 2: Incidence of Key Adverse Events in the this compound Acute Stroke Trial
| Adverse Event | This compound (n=317) | Placebo (n=308) |
| Infections | 55.5% | 42.2% |
| Fever | 51.1% | 26.9% |
| Serious Adverse Events | 43.8% | 29.9% |
Data synthesized from the this compound Acute Stroke Trial results.[5]
Experimental Protocols
1. Measurement of Neutrophil Activation (CD11b Upregulation) by Flow Cytometry
-
Objective: To quantify the expression of CD11b on the surface of neutrophils as a marker of activation.
-
Methodology:
-
Collect whole blood samples in EDTA-containing tubes.
-
To a 100 µL aliquot of whole blood, add the murine anti-ICAM-1 antibody (or control) at the desired concentration.
-
Incubate for 30 minutes at 37°C.
-
Add a saturating concentration of a fluorescently-labeled anti-CD11b antibody (e.g., FITC-conjugated) and an antibody to a neutrophil-specific marker (e.g., PE-conjugated anti-CD16).
-
Incubate for 30 minutes at 4°C in the dark.
-
Lyse red blood cells using a commercial lysing solution.
-
Wash the cells with PBS containing 1% BSA.
-
Resuspend the cell pellet in PBS.
-
Analyze the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter characteristics and CD16 expression.
-
Quantify the mean fluorescence intensity (MFI) of the anti-CD11b antibody.
-
2. Complement Activation Assay (Measurement of C3a and C5a)
-
Objective: To measure the levels of complement split products C3a and C5a in plasma as an indicator of complement activation.
-
Methodology:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Use commercially available ELISA kits for the quantification of human C3a and C5a.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody specific for C3a or C5a.
-
Adding plasma samples and standards to the wells.
-
Incubating to allow binding of the anaphylatoxins to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentrations of C3a and C5a in the samples based on the standard curve.
-
3. Detection of Rat Anti-Mouse Antibodies (ELISA)
-
Objective: To detect the presence of rat antibodies against the administered murine antibody in a preclinical model.
-
Methodology:
-
Coat the wells of a 96-well ELISA plate with the murine anti-ICAM-1 antibody (the same one used for treatment) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Wash the plate as described in step 3.
-
Add serial dilutions of the rat serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate as described in step 3.
-
Add a secondary antibody that detects rat IgG and is conjugated to an enzyme (e.g., HRP-conjugated goat anti-rat IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described in step 3.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm). A positive signal indicates the presence of rat anti-mouse antibodies.
-
Mandatory Visualizations
Caption: Proposed signaling pathways for this compound-induced negative outcomes.
Caption: Troubleshooting workflow for unexpected inflammatory responses.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enlimomab and Complement Activation in Rats
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating Enlimomab-induced complement activation in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for suspecting this compound could induce complement activation?
This compound is a murine monoclonal antibody of the IgG2a subclass. Murine IgG2a antibodies are known to be potent activators of the classical complement pathway upon binding to their target antigen. The proposed mechanism involves the binding of C1q to the Fc region of the antibody, initiating the complement cascade. Given that this compound targets the Intercellular Adhesion Molecule-1 (ICAM-1), its binding to ICAM-1 expressed on cell surfaces in rats could potentially trigger this cascade.
Q2: What are the expected outcomes of complement activation in rats treated with this compound?
The activation of the complement system can lead to several biological effects, including:
-
Opsonization: Deposition of complement fragments (e.g., C3b, iC3b) on target cells, marking them for phagocytosis.
-
Inflammation: Release of anaphylatoxins (C3a, C5a) that can recruit and activate inflammatory cells.
-
Cell Lysis: Formation of the Membrane Attack Complex (MAC), which can lead to the lysis of target cells.
In the context of this compound, this could manifest as localized inflammation at sites of high ICAM-1 expression or, in more severe cases, systemic inflammatory responses.
Q3: Are there any known side effects of this compound in preclinical or clinical studies that might suggest complement activation?
While specific data on complement activation in rats is limited, clinical trials with this compound in humans have reported side effects such as fever, chills, and nausea. These systemic inflammatory symptoms can be consistent with the release of inflammatory mediators, which could potentially be downstream of complement activation. However, other mechanisms, such as cytokine release, could also be responsible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background in complement deposition assays (e.g., C3b/iC3b staining). | 1. Non-specific antibody binding. 2. Endogenous complement activation in the rat model. | 1. Include appropriate isotype control antibodies in your experiments. 2. Ensure proper blocking steps are included in your staining protocol. 3. Use serum from complement-deficient rats (if available) as a negative control. |
| Inconsistent results in complement-dependent cytotoxicity (CDC) assays. | 1. Variation in complement activity of the serum source. 2. Differences in ICAM-1 expression levels on target cells. | 1. Use a consistent source of complement (e.g., pooled normal rat serum) and pre-screen batches for activity. 2. Standardize target cell culture conditions and verify ICAM-1 expression levels (e.g., by flow cytometry) before each experiment. |
| No detectable complement activation despite high doses of this compound. | 1. Rat complement may not be efficiently activated by murine IgG2a antibodies. 2. Low levels of ICAM-1 expression on the target cells being studied. | 1. Consider using a positive control antibody known to induce complement activation in rats. 2. Use cells with confirmed high levels of ICAM-1 expression or stimulate expression if possible. |
Experimental Protocols
Protocol 1: In Vitro Complement-Dependent Cytotoxicity (CDC) Assay
This protocol outlines a general procedure to assess the ability of this compound to induce CDC in rat cells expressing ICAM-1.
-
Cell Preparation:
-
Culture rat cells known to express ICAM-1 (e.g., endothelial cells, specific tumor cell lines).
-
Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in a suitable buffer (e.g., RPMI with 1% BSA).
-
-
Antibody Incubation:
-
Add varying concentrations of this compound or an isotype control antibody to the cell suspension.
-
Incubate for 30 minutes at 4°C.
-
-
Complement Addition:
-
Add a source of rat complement (e.g., normal rat serum) to a final concentration of 25%.
-
Incubate for 1-2 hours at 37°C.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as trypan blue exclusion or a commercial cytotoxicity assay kit (e.g., LDH release assay).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Protocol 2: Detection of Complement Deposition by Flow Cytometry
This protocol describes how to detect the deposition of complement component C3 on the surface of rat cells following incubation with this compound.
-
Cell Preparation:
-
Prepare a single-cell suspension of rat target cells as described in Protocol 1.
-
-
Antibody and Complement Incubation:
-
Incubate cells with this compound or an isotype control antibody in the presence of a source of rat complement for 30-60 minutes at 37°C.
-
-
Staining:
-
Wash the cells to remove unbound antibody and complement.
-
Stain the cells with a fluorescently labeled anti-rat C3 antibody (or a specific fragment like C3b/iC3b).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of C3 deposition.
-
Visualizations
Caption: Proposed classical complement pathway activation by this compound.
Caption: A logical workflow for troubleshooting experimental issues.
Technical Support Center: Overcoming Enlimomab Immunogenicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering immunogenicity with Enlimomab and its surrogates in animal studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing unexpected adverse effects and reduced efficacy of our murine anti-rat ICAM-1 antibody in our rat model. Could this be due to immunogenicity?
A1: Yes, it is highly probable. Murine monoclonal antibodies, such as this compound and its surrogates, can elicit an immune response in rodents, leading to the formation of anti-drug antibodies (ADAs). This was observed in preclinical studies with a murine anti-rat ICAM-1 antibody, which served as a model for this compound's effects.[1][2] This immune response can lead to a range of complications, including:
-
Neutralization of the therapeutic antibody: ADAs can bind to the therapeutic antibody and inhibit its function, leading to reduced efficacy.
-
Formation of immune complexes: The binding of ADAs to the therapeutic antibody can form immune complexes, which can activate the complement system and lead to inflammation.
-
Activation of immune cells: Immune complexes can also activate neutrophils and other immune cells, contributing to adverse effects.[3]
-
Altered pharmacokinetics: The formation of immune complexes can lead to rapid clearance of the therapeutic antibody from circulation.
Troubleshooting Steps:
-
Assess for Anti-Drug Antibodies (ADAs): The first step is to determine if your animals are generating ADAs against the administered antibody. A common method for this is a bridging ELISA to detect rat anti-mouse antibodies (RAMAs).
-
Evaluate Complement Activation: Measure markers of complement activation in the plasma or serum of treated animals. An increase in complement components like C3a can indicate an immune reaction.
-
Analyze Neutrophil Activation: Use flow cytometry to assess the activation state of neutrophils. An upregulation of surface markers like CD11b on neutrophils is a key indicator of an inflammatory response.
Q2: Our in vivo experiments with an this compound surrogate show significant variability in therapeutic outcomes between individual animals. What could be the cause?
A2: Inter-animal variability in response to a murine antibody is often linked to differences in the magnitude and kinetics of the anti-drug antibody (ADA) response. Each animal's immune system will respond differently to the foreign protein, leading to varying levels of ADAs. This can result in inconsistent therapeutic efficacy and a wide range of observed side effects.
Troubleshooting Steps:
-
Stratify Animals by ADA Response: If possible, measure ADA levels in all animals and analyze your efficacy and safety data based on high-responder and low-responder groups. This can help to correlate the ADA response with the observed outcomes.
-
Standardize Animal Husbandry: Ensure that all animals are housed under identical conditions and are of a similar age and health status, as these factors can influence immune responses.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of your study.
Q3: We have confirmed the presence of anti-drug antibodies in our animal studies. What are our options to mitigate this immunogenicity?
A3: Once immunogenicity is confirmed, several strategies can be employed to reduce the immune response against your therapeutic antibody. The primary approaches are:
-
Humanization: This involves genetically engineering the murine antibody to make it more "human-like." The most common method is CDR grafting, where the antigen-binding loops (CDRs) from the murine antibody are grafted onto a human antibody framework.[4][5][6] This reduces the number of foreign epitopes that can be recognized by the immune system.
-
Deimmunization: This technique focuses on identifying and removing specific T-cell epitopes from the antibody sequence that are responsible for initiating the immune response. This can be achieved through in silico prediction of these epitopes followed by targeted mutagenesis to replace them with non-immunogenic amino acids.[2][7][8]
Quantitative Data Summary
The following tables present representative data based on the findings from preclinical studies of a murine anti-rat ICAM-1 antibody (a surrogate for this compound) in a rat model of stroke. These tables are intended to provide a qualitative understanding of the expected changes in immunogenicity-related parameters.
Table 1: Rat Anti-Mouse Antibody (RAMA) Titers
| Treatment Group | Mean RAMA Titer (Arbitrary Units) |
| Vehicle Control | < 100 |
| Murine Anti-Rat ICAM-1 mAb | 5,000 - 10,000 |
| Humanized Anti-Rat ICAM-1 mAb | 500 - 1,500 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Complement Activation (Plasma C3a desArg Levels)
| Treatment Group | C3a desArg (ng/mL) at 2 hours post-injection |
| Naive Control | 50 - 100 |
| Murine Anti-Rat ICAM-1 mAb | 300 - 500 |
| Deimmunized Anti-Rat ICAM-1 mAb | 100 - 150 |
Note: Data are representative and intended for illustrative purposes.[1]
Table 3: Neutrophil Activation (CD11b Mean Fluorescence Intensity - MFI)
| Treatment Group | Neutrophil CD11b MFI |
| Isotype Control | 50 - 100 |
| Murine Anti-Rat ICAM-1 mAb | 400 - 600 |
| Humanized/Deimmunized mAb | 100 - 200 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Detection of Rat Anti-Mouse Antibodies (RAMAs) by Bridging ELISA
This protocol outlines a method to detect the presence of ADAs in rat serum.
Materials:
-
Murine anti-rat ICAM-1 antibody (coating and detection)
-
Biotinylation kit
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Rat serum samples from treated and control animals
-
96-well ELISA plates
Procedure:
-
Biotinylate the murine anti-rat ICAM-1 antibody for use as the detection antibody, following the manufacturer's instructions.
-
Coat the ELISA plate: Dilute the non-biotinylated murine anti-rat ICAM-1 antibody in coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Wash and block: Wash the plate three times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Add samples: Wash the plate three times. Add diluted rat serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Add detection antibody: Wash the plate three times. Add the biotinylated murine anti-rat ICAM-1 antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Add Streptavidin-HRP: Wash the plate three times. Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.
-
Develop and read: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with stop solution and read the absorbance at 450 nm.
Protocol 2: Humanization of a Murine Antibody by CDR Grafting
This protocol provides a general workflow for humanizing a murine antibody.
1. Sequence Analysis and 3D Modeling:
- Sequence the variable heavy (VH) and variable light (VL) domains of the murine antibody.
- Use molecular modeling software to create a 3D structure of the murine antibody's variable region.[4]
2. Human Framework Selection:
- Search human germline antibody sequence databases to find the human VH and VL frameworks that have the highest sequence homology to the murine frameworks.
3. CDR Grafting:
- Identify the Complementarity Determining Regions (CDRs) of the murine VH and VL chains.
- Synthesize DNA encoding the murine CDRs flanked by the chosen human framework sequences.
4. Back Mutation Analysis (Optional but Recommended):
- Analyze the 3D model to identify any murine framework residues that may be critical for maintaining the CDR loop structure and antigen binding.
- If necessary, reintroduce these critical murine residues into the human framework ("back mutations") to preserve binding affinity.
5. Gene Synthesis and Expression:
- Synthesize the full-length humanized heavy and light chain genes.
- Clone the genes into a mammalian expression vector.
- Transfect a suitable mammalian cell line (e.g., CHO, HEK293) for antibody production.
6. Purification and Characterization:
- Purify the humanized antibody from the cell culture supernatant.
- Confirm its binding affinity and specificity to the target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).
Protocol 3: Deimmunization by In Silico T-Cell Epitope Prediction and Removal
This protocol describes a workflow for reducing immunogenicity by identifying and mutating T-cell epitopes.
1. In Silico T-Cell Epitope Prediction:
- Obtain the amino acid sequence of the variable regions of the murine antibody.
- Use online or standalone software tools to predict potential T-cell epitopes. These tools typically use algorithms to predict peptide binding to various MHC class II alleles.[7][9][10]
2. Epitope Mapping and Selection for Mutagenesis:
- Identify the predicted T-cell epitopes within the antibody sequence.
- Prioritize epitopes for removal based on their predicted binding affinity and the frequency of the corresponding MHC alleles in the target population (if applicable).
3. Mutagenesis Strategy:
- For each identified epitope, plan amino acid substitutions that are predicted to reduce or abrogate MHC binding. Alanine (B10760859) scanning mutagenesis is a common approach where each residue in the epitope is systematically replaced with alanine to identify key residues for MHC binding.[11][12][13]
- Use molecular modeling to assess the potential impact of the mutations on the antibody's structure and function.
4. Generation and Expression of Deimmunized Variants:
- Use site-directed mutagenesis to introduce the desired amino acid changes into the antibody-encoding gene.
- Express and purify the deimmunized antibody variants.
5. Experimental Validation:
- Confirm that the deimmunized variants retain their binding affinity to the target antigen.
- Assess the reduced immunogenicity of the variants using in vitro T-cell proliferation assays with peripheral blood mononuclear cells (PBMCs) from multiple donors.
Visualizations
Caption: Pathway of this compound-induced immunogenicity.
Caption: Workflow for antibody deimmunization.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDR-Grafting Antibody Humanization by BIOTEM | PDF [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. SILVI, an open-source pipeline for T-cell epitope selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In silico identification and modification of T cell epitopes in pertussis antigens associated with tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rapidnovor.com [rapidnovor.com]
- 13. creative-biolabs.com [creative-biolabs.com]
interpreting contradictory results from Enlimomab studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enlimomab. It addresses the contradictory results observed in various clinical studies and offers insights into potential experimental variables.
Troubleshooting Guide: Interpreting Contradictory this compound Study Results
Issue: My experimental results with this compound are inconsistent with published data, or I am observing unexpected negative effects.
This guide provides potential explanations for conflicting outcomes in this compound research, drawing comparisons from key clinical trials.
Possible Cause 1: Indication-Specific Efficacy
This compound's therapeutic effect appears to be highly dependent on the specific pathological context. While preclinical models for various inflammatory conditions showed promise, clinical trial results have been mixed.
-
Observation: Positive outcomes were seen in a Phase II trial for partial-thickness burn injuries, where this compound treatment significantly increased the percentage of wounds that healed spontaneously within 21 days.[1] In contrast, a large Phase III trial in acute ischemic stroke was terminated early due to significantly worse outcomes, including increased mortality, in the this compound group compared to placebo.[2][3] Furthermore, a large multicenter trial in cadaveric renal transplant recipients (the EARTS study) found no significant difference in the incidence of acute rejection or delayed graft function between the this compound and placebo groups.[4]
-
Troubleshooting:
-
Carefully consider the specific inflammatory microenvironment of your experimental model. The role of ICAM-1 and the consequences of its blockade may differ significantly between different diseases.
-
Evaluate the cellular players involved. The detrimental effects in stroke have been linked to paradoxical neutrophil activation, which may be less of a concern or even beneficial in other contexts like burn wounds.[5][6]
-
Possible Cause 2: Murine Nature of the Antibody and Host Immune Response
This compound is a murine monoclonal antibody, which can elicit a human anti-mouse antibody (HAMA) response in patients.[7][8][9][10] This can lead to reduced efficacy and adverse events.
-
Observation: In the this compound acute stroke trial, the repeated administration over five days may have allowed for the development of a HAMA response, contributing to the negative outcomes.[11] Studies in rat models of stroke demonstrated that sensitization with a murine anti-rat ICAM-1 antibody led to larger infarct sizes upon subsequent administration.[6][12]
-
Troubleshooting:
-
In animal studies, consider the species of your model and the potential for an anti-murine antibody response, especially in longer-term experiments.
-
For in vitro studies with human cells, the HAMA response is not a direct factor, but be mindful of the potential for the Fc region of the murine antibody to interact with human Fc receptors, which could lead to unintended cellular activation.
-
Possible Cause 3: Antibody Isotype and Effector Functions
This compound is a murine IgG2a antibody. This isotype is known to activate the complement system, which can lead to unintended inflammatory responses.[5][11]
-
Observation: Studies have shown that this compound activates neutrophils in whole blood in a complement-dependent manner.[5] This activation includes increased expression of the adhesion molecule CD11b and enhanced oxidative burst activity.[5] This paradoxical activation is thought to be a key contributor to the poor outcomes in the stroke trial.[6] An anti-ICAM-1 antibody of the IgG1 isotype did not induce this neutrophil activation.[5]
-
Troubleshooting:
-
If observing unexpected inflammatory responses, investigate for signs of complement activation in your experimental system.
-
Consider using F(ab')2 fragments of this compound to eliminate Fc-mediated effector functions while retaining ICAM-1 blocking activity.[5]
-
If possible, compare the effects of this compound with an anti-ICAM-1 antibody of a different isotype (e.g., IgG1) that has reduced or no complement-fixing activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a murine IgG2a monoclonal antibody that targets the human intercellular adhesion molecule-1 (ICAM-1), also known as CD54.[5] ICAM-1 is expressed on the surface of various cells, including vascular endothelium, and is upregulated during inflammation. It plays a crucial role in the firm adhesion of leukocytes to the endothelium, a critical step for their extravasation into tissues. By binding to ICAM-1, this compound blocks the interaction between leukocytes and the endothelium, thereby inhibiting leukocyte migration to sites of inflammation.[5]
Q2: Why were the results of the this compound trial in ischemic stroke negative?
The this compound Acute Stroke Trial showed that patients treated with this compound had worse outcomes and higher mortality than those who received a placebo.[2][3] Several factors are believed to have contributed to this negative outcome:
-
Paradoxical Neutrophil Activation: this compound, being a murine IgG2a antibody, was found to activate neutrophils in a complement-dependent manner. This led to an increase in the expression of adhesion molecules on neutrophils and enhanced their oxidative burst activity, potentially exacerbating the inflammatory damage in the brain.[5][11]
-
Human Anti-Mouse Antibody (HAMA) Response: As a murine antibody, this compound can induce an immune response in humans, leading to the formation of HAMA. This could have neutralized the therapeutic effect of the antibody and caused adverse immune reactions.[11]
-
Upregulation of Other Adhesion Molecules: It has been suggested that blocking ICAM-1 might lead to a compensatory upregulation of other adhesion molecules or inflammatory pathways.[2]
Q3: Were there any clinical studies where this compound showed a benefit?
Yes, initial clinical trials in patients with refractory rheumatoid arthritis and to prevent acute rejection after kidney and liver allograft transplantations showed some beneficial effects.[5] Additionally, a Phase II clinical trial in patients with partial-thickness burn injuries demonstrated that this compound significantly improved wound healing compared to a placebo.[1]
Q4: What are the key differences in the experimental protocols between the successful burn injury study and the failed stroke trial?
The differing outcomes can likely be attributed to variations in the patient population, the nature of the inflammatory process, and the specific endpoints of the studies.
-
Patient Population and Inflammatory Context: The stroke trial involved patients with an acute ischemic event in the central nervous system, where neutrophil-mediated reperfusion injury is a major concern.[2] The burn injury study involved patients with peripheral thermal injuries, where modulating the inflammatory response could promote healing.[1]
-
Dosing and Treatment Duration: The stroke trial involved a 5-day treatment regimen, which may have been long enough to induce a significant HAMA response.[2] The burn injury study also involved a multi-day dosing schedule.
-
Endpoints: The primary endpoint in the stroke trial was neurological function and survival at 90 days.[2][3] The burn injury study focused on the percentage of wounds healed by day 21.[1]
Data Presentation
Table 1: Key Clinical Trial Outcomes for this compound
| Clinical Trial | Indication | Number of Patients | Primary Endpoint | Key Findings | Reference |
| This compound Acute Stroke Trial | Acute Ischemic Stroke | 625 | Modified Rankin Scale score at 90 days | Worse outcomes in the this compound group (p=0.004); Higher mortality (22.2% vs 16.2%) | [2][3] |
| European Anti-ICAM-1 Renal Transplant Study (EARTS) | Cadaveric Renal Transplantation | 262 | Incidence of first acute rejection within 3 months | No significant difference between this compound (45%) and placebo (39%) | [4] |
| Phase II Burn Injury Trial | Partial-Thickness Burn Injury | 110 | Percentage of wounds healed by day 21 | Significantly increased wound healing in the this compound group | [1] |
Experimental Protocols
This compound Acute Stroke Trial
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial conducted at 67 centers.
-
Patient Population: 625 patients with acute ischemic stroke.
-
Intervention: Patients were randomized to receive either this compound (n=317) or a placebo (n=308) within 6 hours of stroke onset.
-
Dosing Regimen: An intravenous loading dose of 160 mg of this compound or placebo on day 1, followed by a 40 mg maintenance bolus dose for 4 days.
-
Primary Endpoint: Response to therapy at 90 days, as measured by the Modified Rankin Scale.
-
Reference: [2]
European Anti-ICAM-1 Renal Transplant Study (EARTS)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled study conducted at 10 transplant centers in Europe.
-
Patient Population: 262 recipients of cadaveric kidneys.
-
Intervention: Patients received either this compound or a placebo for 6 days in addition to triple immunosuppressive therapy (cyclosporine, azathioprine, and prednisolone).
-
Primary Endpoint: Incidence of the first acute rejection within 3 months.
-
Reference: [4]
Phase II Burn Injury Trial
-
Study Design: A randomized, prospective, multicenter, double-blind, placebo-controlled Phase II clinical trial.
-
Patient Population: 110 patients with burn injuries ranging from 10% to 30% of total body surface area.
-
Intervention: 54 patients received this compound, and 56 patients received a placebo (saline), with treatment initiated within 6 hours of injury.
-
Primary Endpoint: Wounds were assessed for healing status on day 21 post-burn.
-
Reference: [1]
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Potential pathways for this compound-induced adverse effects.
Caption: Comparison of key clinical trial workflows for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. neurology.org [neurology.org]
- 3. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized multicenter trial of the anti-ICAM-1 monoclonal antibody (this compound) for the prevention of acute rejection and delayed onset of graft function in cadaveric renal transplantation: a report of the European Anti-ICAM-1 Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 8. Anti‐murine Antibody Response to Mouse Monoclonal Antibodies in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of human anti-murine antibody (HAMA) response in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human anti-mouse antibody - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
Navigating the Challenges of Enlimomab: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of working with Enlimomab. This guide, presented in a question-and-answer format, directly addresses potential experimental issues and offers detailed protocols and data to improve the therapeutic window of this anti-ICAM-1 antibody.
Abstract
This compound, a murine monoclonal antibody targeting the Intercellular Adhesion Molecule-1 (ICAM-1), has shown potential in modulating inflammatory responses by inhibiting leukocyte adhesion. However, its clinical development has been hampered by a narrow therapeutic window, marked by significant adverse effects. This guide explores the underlying causes of these limitations and provides practical strategies and detailed experimental protocols to address them. Key areas covered include mitigating immunogenicity, assessing complement and neutrophil activation, and leveraging antibody engineering techniques to enhance safety and efficacy.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a murine IgG2a monoclonal antibody that specifically targets the second extracellular domain of human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1] By binding to ICAM-1, this compound blocks the adhesion of leukocytes to the vascular endothelium, thereby reducing their extravasation into tissues and mitigating inflammatory responses.[1] ICAM-1 is a key adhesion molecule whose expression is upregulated on endothelial and various other cells during inflammation in response to cytokines like TNF-α, IL-1, and IFN-γ.[1][2][3]
Q2: What are the major limitations observed with this compound in clinical trials?
A2: The primary limitation of this compound is its narrow therapeutic window, characterized by a range of adverse effects. Clinical trials, particularly the this compound Acute Stroke Trial, revealed a higher incidence of fever, infections, and even increased mortality in patients treated with this compound compared to placebo.[4][5][6] These adverse events are largely attributed to the immunogenicity of the murine antibody, which can lead to the formation of human anti-mouse antibodies (HAMA), complement activation, and off-target neutrophil activation.[4][7]
Q3: Why does this compound, a murine antibody, cause problems in human subjects?
A3: As a murine (mouse) protein, this compound is recognized as foreign by the human immune system. This can trigger an immune response, leading to the production of Human Anti-Mouse Antibodies (HAMA).[7] This HAMA response can lead to several complications:
-
Reduced Efficacy: HAMA can bind to this compound, neutralizing its therapeutic effect.
-
Adverse Immune Reactions: The formation of immune complexes between this compound and HAMA can activate the complement system, leading to systemic inflammation, fever, and other adverse reactions.[7]
-
Accelerated Clearance: The immune complexes are often cleared more rapidly from circulation, reducing the drug's half-life.
Q4: What is complement activation and how does it relate to this compound's side effects?
A4: The complement system is a part of the innate immune system. This compound, being a murine IgG2a antibody, can activate the human complement system.[8] This activation, particularly the generation of anaphylatoxins like C3a, can lead to a systemic inflammatory response, contributing to side effects such as fever and leukopenia observed in clinical trials.[7][8]
Q5: How can the therapeutic window of an antibody like this compound be improved?
A5: Several antibody engineering strategies can be employed to improve the therapeutic window of monoclonal antibodies:
-
Humanization: This involves replacing most of the murine antibody sequence with human sequences, leaving only the antigen-binding loops (CDRs). This significantly reduces the immunogenicity and the risk of a HAMA response.[9][10]
-
Affinity Maturation: Modifying the antibody's binding site to increase its affinity for the target can allow for lower, more effective dosing, potentially reducing off-target effects.[9][10]
-
Fc Engineering: Modifying the Fc region of the antibody can alter its interaction with immune effector cells and the complement system, for example, to reduce unwanted activation.[9]
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background in in-vitro assays (e.g., ELISA, Flow Cytometry) | 1. Non-specific binding of primary or secondary antibodies.[11] 2. Insufficient blocking. 3. Antibody concentration too high.[11] | 1. Use a more specific monoclonal antibody if possible.[12] 2. Optimize blocking buffer (e.g., increase serum concentration).[12] 3. Titrate primary and secondary antibody concentrations to find the optimal dilution.[11] |
| Weak or no signal in functional assays | 1. Loss of antibody activity due to improper storage or handling. 2. Incorrect buffer composition or pH.[11] 3. Low expression of ICAM-1 on target cells. | 1. Aliquot antibody upon receipt and store at recommended temperatures. Avoid repeated freeze-thaw cycles. 2. Ensure buffer compatibility with the antibody and detection system.[11] 3. Stimulate cells with cytokines (e.g., TNF-α, IL-1β) to upregulate ICAM-1 expression.[3] |
| In-vivo study shows unexpected toxicity or lack of efficacy | 1. Immunogenicity of the murine antibody leading to HAMA response.[7] 2. Complement activation.[7] 3. Off-target neutrophil activation.[7][8] | 1. Test for the presence of HAMA in animal serum. Consider using a humanized version of the antibody for in-vivo studies. 2. Measure markers of complement activation (e.g., C3a) in plasma/serum samples. 3. Assess neutrophil activation markers (e.g., CD11b expression) on circulating neutrophils via flow cytometry. |
| Variability in experimental results | 1. Inconsistent cell culture conditions. 2. Pipetting errors or inconsistent reagent preparation. 3. Lot-to-lot variability of the antibody. | 1. Standardize cell passage number, density, and stimulation conditions. 2. Calibrate pipettes regularly and prepare fresh reagents. 3. Test each new lot of antibody for potency and specificity before use in critical experiments. |
III. Quantitative Data Summary
The following tables summarize key quantitative data from the this compound Acute Stroke Trial, highlighting the challenges associated with its therapeutic window.
Table 1: Clinical Outcomes at Day 90
| Outcome | This compound (n=317) | Placebo (n=308) | p-value |
| Mortality Rate | 22.2% | 16.2% | 0.004[2][4][6] |
| Symptom-Free Recovery | Lower | Higher | 0.004[2][4][6] |
| Worse Modified Rankin Scale Score | Higher | Lower | 0.004[2][4][6] |
Table 2: Incidence of Key Adverse Events
| Adverse Event | This compound (n=317) | Placebo (n=308) |
| Any Infection | 55.5% | 42.2%[5] |
| Fever | 51.1% | 26.9%[5] |
| Serious Adverse Events (Day 5) | More frequent | Less frequent |
| Pneumonia | 2.2% | 1.6%[5] |
| Meningitis | 1.9% | 0.0%[5] |
| Intracranial Hemorrhage | 1.9% | 0.6%[5] |
IV. Experimental Protocols
A. Human Anti-Mouse Antibody (HAMA) Assay
Objective: To detect and quantify the presence of HAMA in patient or animal serum.
Principle: A sandwich ELISA where murine IgG is coated on a microplate to capture HAMA from the sample. A labeled murine IgG is then used for detection.
Methodology:
-
Plate Coating: Coat microtiter wells with murine IgG.
-
Sample Incubation: Add diluted serum samples to the wells and incubate to allow HAMA to bind to the coated murine IgG.
-
Washing: Wash wells to remove unbound components.
-
Detection Antibody Incubation: Add HRP-labeled murine IgG, which will bind to the captured HAMA.
-
Washing: Wash wells to remove unbound detection antibody.
-
Substrate Addition: Add TMB substrate and incubate to develop color.
-
Stopping Reaction: Add stop solution.
-
Data Acquisition: Read absorbance at 450 nm.
-
Analysis: Quantify HAMA concentration by comparing sample absorbance to a standard curve.
B. Complement Activation Assay (C3a ELISA)
Objective: To measure the level of complement activation by quantifying the C3a fragment in plasma or serum.
Principle: A sandwich ELISA to measure C3a levels.
Methodology:
-
Sample Collection: Collect blood in tubes containing EDTA to prevent in-vitro complement activation.
-
Standard and Sample Preparation: Prepare C3a standards and dilute samples.
-
Incubation: Add standards and samples to wells pre-coated with an anti-C3a capture antibody and incubate.
-
Washing: Wash wells.
-
Detection: Add a biotinylated detection antibody, followed by streptavidin-HRP.
-
Substrate Addition: Add TMB substrate.
-
Stopping Reaction: Add stop solution.
-
Data Acquisition: Read absorbance at 450 nm.
-
Analysis: Calculate C3a concentration from the standard curve.[11][13]
C. Neutrophil Activation Assay (CD11b Expression by Flow Cytometry)
Objective: To assess the level of neutrophil activation by measuring the surface expression of CD11b.
Principle: Whole blood is incubated with this compound, and the expression of the activation marker CD11b on the surface of neutrophils is measured using a fluorescently labeled anti-CD11b antibody via flow cytometry.
Methodology:
-
Sample Collection: Collect whole blood in heparinized tubes.
-
Incubation: Incubate whole blood with this compound or a control antibody at 37°C.
-
Staining: Add a fluorescently labeled anti-CD11b antibody and an antibody to identify neutrophils (e.g., anti-CD16). Incubate in the dark.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Washing: Wash the remaining leukocytes.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the neutrophil population (e.g., based on forward/side scatter and CD16 expression) and quantify the mean fluorescence intensity (MFI) of CD11b.[14][15]
V. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. namsa.com [namsa.com]
- 2. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDR-Grafting Antibody Humanization by BIOTEM | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eaglebio.com [eaglebio.com]
- 7. 4adi.com [4adi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Beyond CDR-grafting: Structure-guided humanization of framework and CDR regions of an anti-myostatin antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Human Complement C3a ELISA Kit (BMS2089) - Invitrogen [thermofisher.com]
- 14. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutrophil Activation/Maturation Markers in Chronic Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
Enlimomab stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Enlimomab.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Binding Affinity | 1. Degradation: The antibody may have degraded due to improper storage or handling (e.g., exposure to high temperatures or multiple freeze-thaw cycles).2. Aggregation: Formation of soluble or insoluble aggregates can mask the antigen-binding sites.3. Chemical Modification: Oxidation or deamidation of critical residues in the complementarity-determining regions (CDRs). | 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles by aliquoting the antibody upon first use.2. Assess Aggregation: Analyze the sample using Size Exclusion Chromatography (SEC) to quantify the monomer, aggregate, and fragment content. (See Experimental Protocols section).3. Characterize Modifications: Use Ion-Exchange Chromatography (IEX) to detect charge variants that may arise from chemical modifications. |
| Increased Aggregation in Solution | 1. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein-protein interactions.2. Elevated Temperature: Exposure to higher than recommended temperatures can induce unfolding and subsequent aggregation.3. Mechanical Stress: Agitation or shearing forces during handling can lead to aggregation. | 1. Optimize Formulation: If possible, formulate this compound in a buffer with a pH between 5.0 and 6.5, which is often optimal for IgG stability. Consider the addition of stabilizers like sucrose (B13894) or polysorbates.2. Maintain Cold Chain: Ensure the antibody is kept at the recommended temperature throughout all experimental steps.3. Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle inversion. |
| Presence of Low Molecular Weight Fragments | 1. Proteolytic Cleavage: Contamination with proteases can lead to fragmentation of the antibody.2. Hydrolysis: Peptide bonds, particularly in the hinge region, can be susceptible to hydrolysis, especially at non-optimal pH. | 1. Use Protease Inhibitors: If proteolytic degradation is suspected, consider adding a cocktail of protease inhibitors to the solution.2. Control pH: Maintain the pH of the solution within the recommended range to minimize hydrolysis. |
| Variability in Experimental Results | 1. Inconsistent Antibody Quality: Different lots of the antibody may have varying levels of purity or aggregation.2. Inconsistent Handling: Variations in experimental procedures, such as incubation times or temperatures, can affect antibody stability and performance. | 1. Characterize Each Lot: Perform quality control checks (e.g., SEC, IEX) on each new lot of this compound before use.2. Standardize Protocols: Ensure all experimental procedures are well-documented and followed consistently. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
As a murine IgG2a monoclonal antibody, this compound is susceptible to several degradation pathways that can impact its stability and function. The most common include:
-
Aggregation: The formation of dimers, trimers, and larger oligomers is a primary concern. This can be triggered by thermal stress, non-ideal pH conditions, and mechanical stress. Aggregation can lead to loss of efficacy and potential immunogenicity.
-
Fragmentation: Cleavage of peptide bonds, often in the hinge region, can result in the formation of Fab and Fc fragments. This can be caused by enzymatic proteolysis or chemical hydrolysis.
-
Chemical Modifications:
-
Deamidation: The conversion of asparagine residues to aspartic or isoaspartic acid introduces charge heterogeneity and can affect antigen binding if it occurs in the CDRs.
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation, which can be induced by exposure to light or certain buffer components. Oxidation can alter the antibody's conformation and binding affinity.
-
2. What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -80°C. For short-term use (1-2 weeks), storage at 2-8°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles. Upon receiving the antibody, it is recommended to aliquot it into smaller, single-use volumes and store them at -80°C. When thawing, do so slowly on ice. For experimental use, dilution should be done in a suitable, sterile buffer, and the diluted antibody should be used promptly.
3. How does pH affect the stability of this compound?
The pH of the formulation is a critical factor for the stability of monoclonal antibodies. For murine IgG2a antibodies, a pH range of 5.0 to 6.5 is generally considered optimal for minimizing aggregation and degradation. At low pH (below 4.0), acid-induced unfolding can lead to irreversible aggregation. At higher pH (above 8.0), deamidation rates can increase significantly.
4. Can I use a vortex to mix my this compound solution?
It is not recommended to use a vortex to mix monoclonal antibody solutions. The mechanical stress and shear forces generated by vortexing can induce protein unfolding and lead to aggregation. Gentle mixing by slow inversion or pipetting up and down is preferred.
Data Presentation
The following tables summarize the expected stability profile of a typical murine IgG2a monoclonal antibody like this compound under various stress conditions. Note: This is representative data, as specific stability data for this compound is not publicly available.
Table 1: Effect of Temperature on Aggregation
| Temperature (°C) | Incubation Time (days) | Monomer (%) | Aggregates (%) | Fragments (%) |
| 4 | 30 | 98.5 | 1.0 | 0.5 |
| 25 | 30 | 95.2 | 3.5 | 1.3 |
| 40 | 30 | 88.7 | 9.1 | 2.2 |
Table 2: Effect of pH on Formation of Charge Variants
| pH | Incubation Time (days) at 25°C | Main Peak (%) | Acidic Variants (%) | Basic Variants (%) |
| 5.0 | 14 | 92.1 | 5.8 | 2.1 |
| 6.0 | 14 | 94.5 | 3.9 | 1.6 |
| 7.4 | 14 | 89.3 | 8.5 | 2.2 |
| 8.5 | 14 | 82.1 | 14.7 | 3.2 |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
-
Purpose: To separate and quantify the monomer, aggregates, and fragments of this compound based on their hydrodynamic radius.
-
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4, is commonly used. The ionic strength can be adjusted (e.g., with 150 mM NaCl) to minimize secondary interactions.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute this compound to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and the low molecular weight species (fragments).
-
2. Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
-
Purpose: To separate and quantify charge variants of this compound arising from deamidation, oxidation, or other chemical modifications.
-
Methodology:
-
System: An HPLC or UPLC system with a UV detector.
-
Column: A cation-exchange (CEX) column is typically used for monoclonal antibodies.
-
Mobile Phases:
-
Mobile Phase A: Low ionic strength buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: High ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
Gradient: A linear gradient from low to high salt concentration to elute the bound antibody variants.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute this compound to 1 mg/mL in Mobile Phase A.
-
Analysis: Integrate the peak areas for the main peak and the acidic and basic variants.
-
3. Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Purpose: To determine the thermal stability of this compound by measuring its melting temperature (Tm).
-
Methodology:
-
System: A differential scanning calorimeter.
-
Sample Preparation: Dialyze this compound into the desired buffer formulation at a concentration of 1-2 mg/mL.
-
Procedure:
-
Load the sample and a matching buffer blank into the DSC cells.
-
Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Analysis: The temperature at which the peak of the heat capacity curve occurs is the melting temperature (Tm), representing the point of maximum unfolding.
-
Mandatory Visualization
Technical Support Center: Enlimomab Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enlimomab. The information is based on findings from clinical trials and focuses on understanding and potentially mitigating adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a murine IgG2a monoclonal antibody that targets the human intercellular adhesion molecule-1 (ICAM-1), also known as CD54.[1] ICAM-1 is expressed on various cell types, including the vascular endothelium and leukocytes. By binding to ICAM-1, this compound is designed to inhibit the adhesion of leukocytes to the blood vessel walls, thereby reducing their migration into tissues and suppressing inflammatory responses.[1]
Q2: What are the major adverse effects observed with this compound in clinical trials?
The most significant adverse effects reported in a large clinical trial of this compound in patients with ischemic stroke were a higher incidence of infections, fever, and increased mortality compared to placebo.[2][3][4]
Q3: Why might this compound be associated with an increased risk of infection?
By design, this compound blocks leukocyte adhesion, a critical process for the immune system to fight off pathogens.[1] This intended mechanism of action can inadvertently compromise the body's ability to mount an effective immune response to infections.
Q4: What is the suspected cause of fever and other infusion-related reactions?
As a murine (mouse-derived) antibody, this compound can be recognized as foreign by the human immune system. This can lead to the formation of human anti-mouse antibodies (HAMA), which can trigger an inflammatory response, complement activation, and the activation of neutrophils, potentially causing fever and other systemic reactions.[4]
Data Presentation: Adverse Events in the this compound Acute Stroke Trial
The following tables summarize the key adverse events observed in the this compound Acute Stroke Trial, which randomized 625 patients with ischemic stroke to receive either this compound (n=317) or placebo (n=308).[2][3][4]
Table 1: Serious Adverse Events by Day 5
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Pneumonia | 2.2 | 1.6 |
| Meningitis | 1.9 | 0.0 |
| Fever | 1.9 | 0.6 |
| Intracranial Hemorrhage | 1.9 | 0.6 |
| Cerebral Edema | 4.4 | 2.9 |
| Myocardial Infarction | 1.3 | 0.6 |
| Pulmonary Edema | 1.3 | 0.6 |
| Cardiac Arrest | 1.6 | 0.3 |
| Stroke-related Deterioration | 3.8 | 3.6 |
Data sourced from the this compound Acute Stroke Trial.[2]
Table 2: Serious Adverse Events from Day 6 to 30
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Aspiration Pneumonia | 2.5 | 0.3 |
| Septicemia | 1.9 | 0.3 |
| Meningitis | 1.3 | 0.0 |
| Respiratory Insufficiency | 1.3 | 0.3 |
| Intracranial Hemorrhage | 1.6 | 0.3 |
| Stroke | 2.4 | 0.6 |
| Cardiac Failure | 1.6 | 0.6 |
| Stroke-related Deterioration | 4.4 | 3.2 |
Data sourced from the this compound Acute Stroke Trial.[2]
Table 3: Overall Incidence of Infections and Fever
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Infections | 55.5 | 42.2 |
| Fever | 51.1 | 26.9 |
Data sourced from the this compound Acute Stroke Trial.[2]
Table 4: Mortality Rate at 90 Days
| Outcome | This compound Group (%) | Placebo Group (%) |
| Death | 22.2 | 16.2 |
Data sourced from the this compound Acute Stroke Trial.[3][4]
Experimental Protocols
Monitoring for Immunogenicity: Human Anti-Mouse Antibody (HAMA) Assay
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect the presence of HAMA in patient serum.
Methodology:
-
Plate Coating: Microtiter wells are coated with murine IgG.
-
Sample Incubation: Patient serum or plasma is added to the wells. If HAMA is present, it will bind to the coated murine IgG.
-
Washing: Unbound proteins are washed away.
-
Detection: A horseradish peroxidase (HRP)-labeled murine IgG is added, which binds to the captured HAMA, forming a "sandwich".
-
Substrate Addition: A substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: The absorbance of the color is measured using a spectrophotometer. The intensity of the color is proportional to the amount of HAMA in the sample.
Troubleshooting Guide: HAMA ELISA
| Issue | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps. Ensure complete aspiration of wash buffer. |
| Antibody concentration too high | Titrate the detection antibody to determine the optimal concentration. | |
| Non-specific binding | Use a blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific sites on the plate. | |
| No Signal or Weak Signal | Reagent omission or incorrect order | Double-check that all reagents were added in the correct sequence. |
| Inactive enzyme conjugate | Test the activity of the HRP conjugate separately. | |
| Improper sample storage | Ensure serum/plasma samples were stored correctly (e.g., -20°C or colder for long-term storage). | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent incubation times/temperatures | Ensure all wells are incubated for the same duration and at the same temperature. | |
| Edge effects | Avoid using the outer wells of the plate or ensure even temperature distribution during incubation. |
Monitoring for Complement Activation: C3a desArg ELISA
Principle: This ELISA quantifies the level of C3a desArg, a stable cleavage product of C3, as a marker of complement activation.
Methodology:
-
Plate Coating: Microtiter wells are coated with a monoclonal antibody specific for C3a desArg.
-
Sample Incubation: Patient EDTA plasma is added to the wells.
-
Washing: Unbound components are washed away.
-
Detection: A peroxidase-conjugated antibody that detects C3a is added.
-
Substrate Addition & Measurement: Similar to the HAMA ELISA, a substrate is added, and the resulting color change is measured.
Troubleshooting Guide: C3a desArg ELISA
Refer to the general ELISA troubleshooting guide above, as the principles are similar.Crucially, proper sample handling is vital to prevent in vitro complement activation. Blood should be collected in EDTA tubes and plasma separated promptly at low temperatures.
Monitoring for Neutrophil Activation: Flow Cytometry for CD11b Expression
Principle: Flow cytometry is used to quantify the expression of the activation marker CD11b on the surface of neutrophils.
Methodology:
-
Whole Blood Staining: A whole blood sample is incubated with fluorescently labeled monoclonal antibodies against CD11b and a neutrophil-specific marker (e.g., CD16).
-
Red Blood Cell Lysis: Red blood cells are lysed using a gentle lysing solution.
-
Washing: The remaining white blood cells are washed to remove debris and unbound antibodies.
-
Acquisition: The cells are analyzed on a flow cytometer.
-
Gating and Analysis: Neutrophils are identified based on their light scatter properties and expression of the neutrophil-specific marker. The fluorescence intensity of the anti-CD11b antibody on the neutrophil population is then measured to determine the level of CD11b expression.
Troubleshooting Guide: Neutrophil CD11b Flow Cytometry
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | Inadequate washing | Increase the number of wash steps. |
| Non-specific antibody binding | Use an Fc block to prevent non-specific binding of antibodies to Fc receptors. | |
| Poor separation of cell populations | Incorrect compensation settings | Perform proper compensation controls using single-stained samples. |
| Inappropriate gating strategy | Set clear gates based on forward and side scatter properties, as well as specific markers. | |
| Low cell viability | Harsh sample processing | Use gentle vortexing and keep cells on ice as much as possible. |
| In vitro neutrophil activation | Delayed sample processing | Process blood samples as quickly as possible after collection. |
Visualizations
Caption: this compound's mechanism of action in blocking leukocyte adhesion.
Caption: Workflow for monitoring adverse effects of this compound.
Caption: Postulated cascade leading to this compound's adverse effects.
References
- 1. researchd.com [researchd.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Complement C3a des Arg ELISA Kit (ab133037) | Abcam [abcam.com]
Technical Support Center: Analysis of the Enlimomab Acute Stroke Trial Failure
This technical support center provides a detailed analysis for researchers, scientists, and drug development professionals on the failure of the Enlimomab acute stroke trial. The content is structured in a question-and-answer format to address specific issues and facilitate understanding of the trial's outcomes.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound acute stroke trial?
A: The this compound trial failed due to a lack of efficacy and a statistically significant increase in negative outcomes for patients receiving the drug compared to placebo.[1][2][3] Specifically, the group treated with this compound showed worse scores on the Modified Rankin Scale (mRS), a primary measure of disability, and experienced a higher mortality rate (22.2% vs. 16.2% in the placebo group).[1][2]
Q2: What was the intended mechanism of action for this compound in acute stroke?
A: this compound is a murine monoclonal antibody designed to target and inhibit the Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][4] In the context of an ischemic stroke, ICAM-1 is upregulated on the surface of endothelial cells in the brain.[5][6] This molecule facilitates the adhesion and migration of leukocytes (white blood cells) from the bloodstream into the brain tissue, a process that contributes to inflammation and secondary neuronal damage.[6][7] By blocking ICAM-1, this compound was hypothesized to reduce this inflammatory cascade and thereby limit the extent of brain injury.[1]
Q3: What specific adverse events were associated with this compound treatment?
A: Patients treated with this compound experienced a significantly higher incidence of adverse events, primarily infections and fever.[1][2] The onset of fever was particularly associated with a higher likelihood of poor outcomes or death.[1][2] These findings suggested that the drug might have had unintended immunosuppressive effects or triggered a detrimental systemic inflammatory response.[1]
Q4: Why did the promising preclinical results not translate to the clinical trial?
A: While preclinical studies in animal models of stroke showed that blocking ICAM-1 reduced infarct size and improved neurological function, these results did not translate to humans.[1][3][4] Several factors are believed to have contributed to this discrepancy:
-
Immunogenic Response: this compound is a murine (mouse) antibody. Its administration in humans likely elicited a human anti-mouse antibody (HAMA) response.[8][9][10] This immune reaction could have activated neutrophils and the complement system, potentially worsening the inflammatory state.[8][9][11]
-
Differences in Stroke Models: The animal models (often involving temporary vessel occlusion and reperfusion) may not have accurately represented the more complex and heterogeneous nature of human stroke, which often involves incomplete reperfusion.[3][4]
-
Pro-inflammatory Activation: Instead of simply blocking leukocyte adhesion, the antibody's interaction with ICAM-1 may have triggered other inflammatory signaling pathways, leading to the activation of neutrophils and the upregulation of other adhesion molecules.[8][9][11]
Troubleshooting Guide: Preclinical to Clinical Discrepancies
Issue: My therapeutic candidate, which was successful in preclinical animal models, has failed in clinical trials, showing unexpected adverse events.
Troubleshooting Steps:
-
Assess Immunogenicity: Was the therapeutic a non-humanized antibody or protein?
-
Re-evaluate the Preclinical Model: Does the animal model fully recapitulate the human disease pathophysiology?
-
Action: Compare the experimental conditions of the animal model with the clinical trial population. In the case of this compound, preclinical success was mainly in reperfusion models, whereas the human trial included a broader patient population where reperfusion was not guaranteed.[3][4] Consider using more varied or clinically relevant preclinical models in the future.
-
-
Investigate Target Engagement and Downstream Signaling: Did binding to the target have unintended consequences?
Quantitative Data Summary
Table 1: Primary Efficacy Outcome at 90 Days
| Outcome Measure | Placebo (n=308) | This compound (n=317) | P-value |
| Worse Score on Modified Rankin Scale | - | - | 0.004 |
| Symptom-Free Recovery | Higher | Lower | 0.004 |
Source: Data compiled from the this compound Acute Stroke Trial results.[1][2]
Table 2: Key Safety Outcomes
| Outcome Measure | Placebo (n=308) | This compound (n=317) |
| Mortality Rate | 16.2% | 22.2% |
| Incidence of Adverse Events | Lower | Significantly Higher |
| Primary Adverse Events | - | Infections, Fever |
Source: Data compiled from the this compound Acute Stroke Trial results.[1][2]
Experimental Protocol of the this compound Trial
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial conducted at 67 centers.[4]
-
Patient Population: 625 patients with acute ischemic stroke.[1][2]
-
Inclusion Criteria: Patients were eligible if treatment could be initiated within 6 hours of stroke symptom onset.[1][2]
-
Treatment: Patients were randomized to receive either an intravenous infusion of this compound or a placebo. The treatment was administered over 5 days.[2]
-
Primary Efficacy Endpoint: The score on the Modified Rankin Scale (mRS) at 90 days, which measures the degree of disability or dependence in daily activities.[1][2]
-
Other Endpoints: Other scales like the Barthel Index and NIH Stroke Scale were used, along with survival analysis.[1][2]
Visualizations
Caption: Intended mechanism of this compound to block leukocyte adhesion.
Caption: Logical workflow from preclinical promise to clinical trial failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. neurology.org [neurology.org]
- 5. Endothelial ICAM-1 expression associated with inflammatory cell response in human ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examination of several potential mechanisms for the negative outcome in a clinical stroke trial of this compound, a murine anti-human intercellular adhesion molecule-1 antibody: a bedside-to-bench study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Clinical Trials of Immunomodulation in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide: Enlimomab vs. Small Molecule ICAM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Enlimomab, a monoclonal antibody targeting the Intercellular Adhesion Molecule-1 (ICAM-1), and emerging small molecule inhibitors of the ICAM-1 pathway. This objective analysis is supported by available experimental data to inform research and development decisions in the context of inflammatory and autoimmune diseases.
Introduction
Intercellular Adhesion Molecule-1 (ICAM-1, also known as CD54) is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory response. It is expressed on various cell types, including endothelial cells and immune cells, and its expression is upregulated by pro-inflammatory cytokines. ICAM-1 facilitates the adhesion and transmigration of leukocytes from the bloodstream into tissues, a crucial step in the inflammatory cascade. Its central role in inflammation has made it an attractive target for therapeutic intervention. This guide compares two distinct therapeutic modalities aimed at inhibiting ICAM-1-mediated processes: this compound, a monoclonal antibody, and small molecule inhibitors that disrupt the interaction between ICAM-1 and its primary ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1).
Mechanism of Action
This compound is a murine IgG2a monoclonal antibody that directly binds to the second extracellular domain of human ICAM-1. By binding to ICAM-1, this compound physically obstructs the interaction between ICAM-1 and LFA-1 on leukocytes, thereby inhibiting leukocyte adhesion to the endothelium and subsequent extravasation into tissues.
Small molecule ICAM-1 inhibitors primarily act by antagonizing LFA-1, the binding partner of ICAM-1. These small molecules, such as lifitegrast (B1675323) and A-286982, are designed to bind to LFA-1 and allosterically inhibit its interaction with ICAM-1. By blocking this crucial protein-protein interaction, they effectively prevent the initial steps of leukocyte adhesion and activation.
Data Presentation
The following tables summarize the available quantitative data for this compound and representative small molecule ICAM-1 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate preclinical and clinical investigations.
Table 1: In Vitro Potency
| Inhibitor | Target | Assay Type | IC50 |
| This compound | Human ICAM-1 | Lymphocyte adhesion to ICAM-1 | ~0.4 µg/mL (~3 nM) |
| Lifitegrast | LFA-1 | T-cell adhesion | 0.26 nM |
| T-cell proliferation | 1.3 µM | ||
| A-286982 | LFA-1 | LFA-1/ICAM-1 binding assay | 44 nM |
| LFA-1-mediated cellular adhesion | 35 nM |
Table 2: Pharmacokinetics
| Inhibitor | Route of Administration | Key Pharmacokinetic Parameters |
| This compound | Intravenous | Target serum concentration: ≥10 µg/mL. Mean trough serum concentration after first dose (160 mg): 25.3 ± 10.4 µg/mL. |
| Lifitegrast | Topical (ophthalmic) | Rapid absorption in ocular tissues; peak plasma concentration within 5 minutes of topical instillation. Short half-life and low systemic exposure. |
| A-286982 | N/A | Systemic pharmacokinetic data not readily available in the public domain. |
Table 3: Clinical Development and Safety Profile
| Inhibitor | Indication(s) Studied | Key Clinical Findings | Notable Adverse Events |
| This compound | Ischemic Stroke, Rheumatoid Arthritis, Organ Transplant Rejection, Burn Injury | Ischemic Stroke: Phase III trial showed worse outcomes compared to placebo, with increased mortality (22.2% vs 16.2%). Other indications: Some positive effects observed in rheumatoid arthritis and burn wound healing. | Fever, infections (including pneumonia), leukopenia, cutaneous reactions, anaphylactoid reaction. |
| Lifitegrast | Dry Eye Disease | Approved for the treatment of signs and symptoms of dry eye disease. Phase III trials demonstrated significant improvement in patient-reported symptoms. | Eye irritation, dysgeusia (altered taste), reduced visual acuity (mostly mild to moderate). |
| A-286982 | Preclinical | Potent inhibition of LFA-1/ICAM-1 interaction in preclinical models. | Clinical data not available. |
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound and small molecule ICAM-1 inhibitors.
Cell Adhesion Assay (Static)
This assay quantifies the ability of an inhibitor to block the adhesion of leukocytes to ICAM-1.
Protocol:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 (typically 1-5 µg/mL in PBS) overnight at 4°C. The plates are then washed with PBS and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Cell Preparation: Leukocytes (e.g., human T-lymphocytes or a monocytic cell line like U937) are fluorescently labeled with a dye such as Calcein-AM.
-
Inhibition: The labeled cells are pre-incubated with varying concentrations of the test inhibitor (this compound or a small molecule inhibitor) for 30 minutes at 37°C.
-
Adhesion: The pre-treated cells are added to the ICAM-1 coated wells and allowed to adhere for a specified time (e.g., 30-60 minutes) at 37°C in a 5% CO2 incubator.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adhesion is calculated relative to the total number of cells added. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Efficacy Study (Murine Model of Ischemia/Reperfusion)
This protocol describes a representative in vivo experiment to assess the therapeutic efficacy of an anti-ICAM-1 antibody, using a murine anti-rat ICAM-1 antibody (1A29) as an analog for this compound.
Protocol:
-
Animal Model: Male Wistar rats are subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion.
-
Treatment Groups: Animals are randomly assigned to treatment groups:
-
Vehicle control (e.g., saline or isotype-matched control antibody).
-
Anti-ICAM-1 antibody (e.g., 1A29) administered intravenously at a specified dose (e.g., 2 mg/kg) at the time of reperfusion.
-
-
Neurological Assessment: Neurological deficits are assessed at various time points post-ischemia using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry: Brain sections may be further analyzed by immunohistochemistry to assess leukocyte infiltration and ICAM-1 expression.
Complement Activation Assay (ELISA-based)
This assay is crucial for evaluating a potential side effect of monoclonal antibodies like this compound.
Protocol:
-
Plate Coating: 96-well plates are coated with an antibody specific for a complement activation product, such as C3a or C5b-9.
-
Sample Preparation: Human serum is incubated with the test article (e.g., this compound) or a positive control (e.g., aggregated human IgG) for a defined period at 37°C to allow for complement activation.
-
Detection: The treated serum samples are added to the coated wells. The captured complement activation products are then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A chromogenic substrate for HRP is added, and the resulting color change is measured using a spectrophotometer. The amount of complement activation is proportional to the absorbance.
Mandatory Visualization
Enlimomab's Binding Specificity to ICAM-1: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Enlimomab's binding specificity to its target, Intercellular Adhesion Molecule-1 (ICAM-1). This compound is a murine IgG2a monoclonal antibody that was developed to inhibit leukocyte adhesion to the vascular endothelium, a process mediated by ICAM-1, thereby reducing inflammatory tissue injury.[1] The specificity of an antibody like this compound to its target is paramount for its therapeutic efficacy and safety, as off-target binding can lead to unforeseen side effects and diminished potency. This document outlines the experimental methodologies used to validate this critical binding interaction, presents available data, and compares this compound with other alternatives.
The Critical Role of ICAM-1 in Leukocyte Adhesion
Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[2] It is a key player in the inflammatory response, mediating the firm adhesion of leukocytes to the endothelial wall before their extravasation into tissues. This compound functions by binding to ICAM-1, thereby blocking its interaction with leukocyte integrins and inhibiting the inflammatory cascade.[3]
dot
Caption: ICAM-1's role in leukocyte adhesion and this compound's mechanism of action.
Quantitative Data on this compound's Binding and Potency
| Parameter | Value | Context |
| Target Serum Concentration | ≥10 µg/mL | Concentration aimed for in clinical trials for maximal inhibition of ICAM-1 functions.[3][4] |
| IC50 (Mixed Lymphocyte Reaction) | 0.1 - 1.0 µg/mL | Concentration required to inhibit 50% of the in vitro immune cell response.[3] |
Experimental Protocols for Validating Binding Specificity
A multi-pronged approach is essential for rigorously validating the binding specificity of a monoclonal antibody. Below are detailed protocols for key experiments.
dot
Caption: General experimental workflow for validating antibody binding specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To confirm binding of this compound to purified ICAM-1 protein.
-
Protocol:
-
Coat microtiter plate wells with recombinant human ICAM-1.
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Add serial dilutions of this compound to the wells and incubate.
-
Wash the wells to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Wash the wells again.
-
Add a substrate that produces a colorimetric or chemiluminescent signal upon reaction with the enzyme.
-
Measure the signal intensity, which is proportional to the amount of bound this compound.
-
Western Blot (WB)
-
Objective: To verify that this compound recognizes ICAM-1 at the correct molecular weight in a complex protein mixture.
-
Protocol:
-
Lyse cells or tissues known to express ICAM-1.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with this compound.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. A single band at the expected molecular weight of ICAM-1 (around 90-110 kDa, depending on glycosylation) indicates specificity.
-
Flow Cytometry
-
Objective: To confirm this compound binding to ICAM-1 expressed on the cell surface.
-
Protocol:
-
Harvest cells that endogenously express ICAM-1 or have been transfected to express it.
-
Incubate the cells with this compound.
-
Wash the cells to remove unbound antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Analyze the cells using a flow cytometer to detect the fluorescent signal on a cell-by-cell basis. An increase in fluorescence intensity compared to control cells (not treated with this compound or treated with an isotype control) confirms binding.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Objective: To visualize the binding of this compound to ICAM-1 in its native tissue context.
-
Protocol:
-
Prepare thin sections of formalin-fixed, paraffin-embedded or frozen tissue known to express ICAM-1.
-
Perform antigen retrieval if necessary (for FFPE tissues).
-
Block non-specific binding sites.
-
Incubate the tissue sections with this compound.
-
Wash the sections and incubate with a secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF).
-
For IHC, add a substrate to visualize the binding. For IF, visualize under a fluorescence microscope. The staining pattern should be consistent with the known localization of ICAM-1.
-
Comparison of Validation Methods
Each validation method provides a unique piece of evidence regarding an antibody's specificity. A combination of these methods is recommended for a thorough validation.
| Method | Primary Application | Strengths | Limitations |
| ELISA | Quantifying binding to a purified antigen. | High throughput, sensitive, and quantitative. | Does not assess specificity in a complex protein mixture or native context. |
| Western Blot | Verifying binding to a denatured antigen of a specific molecular weight. | Assesses specificity in a complex mixture; confirms target size. | Target protein is denatured, which may not reflect native conformation. |
| Flow Cytometry | Detecting binding to cell surface antigens. | Quantitative, single-cell analysis of native protein expression. | Not suitable for intracellular antigens without cell permeabilization. |
| IHC/IF | Visualizing antigen expression in a tissue context. | Provides spatial information about target localization. | Can be prone to background staining and artifacts; semi-quantitative. |
| Surface Plasmon Resonance (SPR) | Measuring real-time binding kinetics and affinity. | Provides quantitative data on association (kon) and dissociation (koff) rates, and binding affinity (Kd). | Requires specialized equipment and purified proteins. |
dot
Caption: Logical relationships of different antibody validation methods.
Alternative Anti-ICAM-1 Antibodies
For researchers seeking to study ICAM-1, a variety of monoclonal and polyclonal antibodies are commercially available. These alternatives can be used as controls or for applications where a different antibody format (e.g., a different isotype or species of origin) is required. When selecting an alternative, it is crucial to review the supplier's validation data for the specific application of interest.
| Antibody Name/Clone | Host Species | Isotype | Applications |
| This compound (R6.5) | Mouse | IgG2a | In vivo blocking, clinical studies |
| MEM-111 | Mouse | IgG1 | WB, ELISA, FCM, ICC, IF, IHC |
| 15.2 | Mouse | IgG1 | WB, ELISA, FCM, IHC, IP, IF |
| YN1/1.7.4 | Rat | IgG2b | In vivo blocking (mouse ICAM-1) |
Conclusion
The validation of this compound's binding specificity to ICAM-1 is a critical aspect of its development and application. While clinical trials have provided evidence of its biological activity, a thorough understanding of its binding characteristics through a combination of in vitro, cell-based, and tissue-based assays is essential for any research or therapeutic application. This guide provides the foundational knowledge and experimental frameworks for researchers to assess and compare the binding specificity of this compound and other anti-ICAM-1 antibodies, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. Safety, pharmacokinetics and biological activity of this compound (anti-ICAM-1 antibody): an open-label, dose escalation study in patients hospitalized for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Enlimomab: A Comparative Analysis of Cross-Species Reactivity for ICAM-1 Targeting
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-species reactivity of Enlimomab, a murine monoclonal antibody targeting the human Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54. This guide provides a critical analysis of this compound's species specificity and compares it with alternative antibodies, supported by experimental data and detailed protocols to aid in preclinical research and development.
This compound is a key research tool in studies of inflammation and cell adhesion; however, its utility across different animal models is a crucial consideration for translational research.[1][2] This guide addresses this need by summarizing the available data on its binding capabilities to ICAM-1 orthologs in various species.
Summary of Cross-Species Reactivity
Available data strongly indicates that this compound is highly specific for human ICAM-1, with limited to no cross-reactivity with rodent ICAM-1. This is evidenced by preclinical studies where a separate, rat-specific anti-ICAM-1 antibody (clone 1A29) was utilized in rat models of ischemic stroke, implying this compound's ineffectiveness in this species. Vendor-supplied data for this compound typically lists "Human" as the sole reactive species.
For researchers requiring the study of ICAM-1 in other species, a variety of alternative antibodies are available. The following table summarizes the known cross-species reactivity of Enlimom ab and several alternative anti-ICAM-1 antibody clones.
| Antibody Clone | Host | Target Species | Known Cross-Reactivity | Reference(s) |
| This compound (R6.5) | Mouse | Human | Human | [1][2] |
| 1A29 | Mouse | Rat | Rat, Human, Mouse | [3] |
| YN1/1.7.4 | Rat | Mouse | Mouse | - |
| RR1/1 | Mouse | Human | Human | - |
| BBIG-I1 | Mouse | Human | Human | - |
Note: This table is based on currently available data and may not be exhaustive.
Experimental Methodologies for Assessing Cross-Species Reactivity
Accurate determination of antibody cross-species reactivity is paramount for the selection of appropriate reagents in preclinical studies. Standard immunological assays are employed to ascertain the binding characteristics of antibodies to their target antigens across different species.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cross-species reactivity testing, purified ICAM-1 proteins from various species are coated onto the wells of a microplate.
Protocol:
-
Coating: Wells of a 96-well microplate are coated with 1-10 µg/mL of purified recombinant ICAM-1 protein from different species (e.g., human, mouse, rat, primate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Remaining protein-binding sites in the coated wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The test antibody (e.g., this compound) is diluted to an optimal concentration in blocking buffer and added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color change is observed.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity corresponds to the degree of antibody binding.
Flow Cytometry
Flow cytometry is a powerful technique to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. It is particularly useful for assessing antibody binding to cell-surface antigens.
Protocol:
-
Cell Preparation: Prepare single-cell suspensions of cells expressing ICAM-1 from different species (e.g., human, mouse, rat cell lines or primary endothelial cells).
-
Blocking: To prevent non-specific binding, cells are incubated with an Fc receptor blocking agent.
-
Primary Antibody Staining: Cells are incubated with the primary antibody (e.g., this compound) at a predetermined optimal concentration for 30 minutes at 4°C in the dark. A negative control (isotype control) should be included.
-
Washing: Cells are washed twice with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated to a fluorophore, a fluorescently labeled secondary antibody is added and incubated for 30 minutes at 4°C in the dark.
-
Washing: Cells are washed twice with FACS buffer.
-
Data Acquisition: The fluorescence intensity of the stained cells is analyzed using a flow cytometer. An increase in fluorescence intensity compared to the isotype control indicates binding of the primary antibody.
Immunohistochemistry (IHC)
IHC is used to detect the presence and location of proteins in tissue sections. This method can provide valuable information about the in-situ cross-reactivity of an antibody.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections from various species are prepared and mounted on slides.
-
Deparaffinization and Rehydration (for FFPE): Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: For FFPE sections, heat-induced or enzymatic antigen retrieval is performed to unmask the antigen epitopes.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific binding sites are blocked with a blocking serum.
-
Primary Antibody Incubation: The slides are incubated with the primary antibody (e.g., this compound) at its optimal dilution overnight at 4°C.
-
Washing: Slides are washed with a wash buffer (e.g., PBS or TBS).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Chromogen Application: The antigen-antibody complex is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: The tissue is counterstained with a nuclear stain like hematoxylin (B73222) to provide morphological context.
-
Dehydration and Mounting: The slides are dehydrated, cleared, and coverslipped.
-
Microscopic Analysis: The staining pattern and intensity are evaluated under a microscope.
ICAM-1 Signaling Pathway
The binding of ligands, such as the leukocyte integrin LFA-1, to ICAM-1 on the surface of endothelial cells initiates a cascade of intracellular signaling events. This "outside-in" signaling plays a crucial role in leukocyte transendothelial migration and the inflammatory response. The following diagram illustrates a simplified overview of the ICAM-1 signaling pathway.
Caption: Simplified ICAM-1 signaling cascade in endothelial cells.
Experimental Workflow for Cross-Species Reactivity Testing
The logical flow for determining the cross-species reactivity of an antibody like this compound involves a multi-step process, starting with in-silico analysis and progressing to in-vitro and in-situ validation.
Caption: Workflow for determining antibody cross-species reactivity.
This guide serves as a valuable resource for researchers, enabling more informed decisions in the selection of appropriate antibody reagents for their specific research models and contributing to the robustness and reproducibility of preclinical findings.
References
The Enlimomab Story: A Case Study in the Translation of Preclinical Data
A stark divergence between promising preclinical findings and disappointing clinical outcomes for the anti-ICAM-1 antibody, Enlimomab, underscores the critical challenges in translating laboratory research into clinical success. This guide provides a comparative analysis of this compound's performance in preclinical and clinical settings for ischemic stroke, rheumatoid arthritis, and organ transplant rejection, alongside a review of alternative therapeutic strategies.
This compound, a murine monoclonal antibody targeting the Intercellular Adhesion Molecule-1 (ICAM-1), was developed to inhibit the inflammatory cascade by preventing the adhesion and migration of leukocytes to inflamed tissues. While initial preclinical studies across various inflammatory disease models showed significant promise, the subsequent clinical trials largely failed to replicate these positive results, and in some cases, led to worse outcomes for patients. This guide delves into the available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the this compound data and its implications for preclinical research and development.
Ischemic Stroke: From Neuroprotection in the Lab to Harm in the Clinic
The most striking example of the preclinical-clinical disconnect for this compound is in the field of ischemic stroke.
Preclinical Promise
Clinical Reality: The this compound Acute Stroke Trial
The this compound Acute Stroke Trial, a large-scale, randomized, placebo-controlled clinical trial, yielded unexpected and disheartening results. The trial not only failed to show any benefit of this compound but also demonstrated a significant worsening of outcomes in the treatment group compared to the placebo group.
| Outcome Measure (at 90 days) | This compound Group | Placebo Group | p-value |
| Mortality | 22.2% | 16.2% | 0.051 |
| Symptom-Free Recovery | Lower | Higher | 0.004 |
| Modified Rankin Scale Score | Worse | Better | 0.004 |
| Adverse Events (infections, fever) | Significantly more | Fewer | - |
| Data from the this compound Acute Stroke Trial.[1] |
Investigating the Discrepancy: A "Bedside-to-Bench" Approach
To understand the reasons for this dramatic failure, subsequent preclinical studies were conducted. These "bedside-to-bench" investigations, using a murine anti-rat ICAM-1 antibody as a surrogate for this compound in rat models of stroke, revealed several potential mechanisms for the negative clinical outcome.
| Animal Model | Treatment Group | Infarct Size (mm³) | Key Findings |
| Wistar Rats (non-sensitized) | Anti-rat ICAM-1 (1A29) | 106 ± 36 | No significant reduction in infarct size compared to control. |
| Placebo (PBS) | 135 ± 27 | ||
| Wistar Rats (sensitized with 1A29) | Anti-rat ICAM-1 (1A29) | 159 ± 29 | Significant augmentation of infarct size compared to non-sensitized controls. |
| Placebo (PBS) | 122 ± 12 | Generation of rat anti-mouse antibodies (RAMAs). | |
| Spontaneously Hypertensive Rats (SHR) | Anti-rat ICAM-1 (1A29) | 152 ± 18 | No reduction in infarct size. Complement activation and upregulation of neutrophil CD11b. |
| Placebo (PBS) | 149 ± 9 | ||
| Data from Furuya et al. (2001).[3][4] |
These findings suggest that the murine origin of this compound likely triggered an unintended immune response in human patients, leading to complement activation, neutrophil activation, and ultimately, exacerbation of the ischemic brain injury.[3][4]
Rheumatoid Arthritis and Organ Transplant Rejection: A Less Clear but Ultimately Negative Picture
This compound was also investigated for other inflammatory conditions, including rheumatoid arthritis and the prevention of organ transplant rejection.
Rheumatoid Arthritis
Organ Transplant Rejection
In the context of organ transplantation, preclinical studies in non-human primates (cynomolgus monkeys) with renal allografts suggested that anti-ICAM-1 antibodies could improve graft survival.[8] However, a large, randomized, multicenter clinical trial in human cadaveric renal transplant recipients (The European Anti-ICAM-1 Renal Transplant Study) found no significant difference in the incidence of acute rejection or delayed graft function between the this compound and placebo groups.
| Outcome Measure (at 3 months) | This compound Group | Placebo Group |
| Incidence of First Acute Rejection | 45% | 39% |
| Delayed Graft Function | 31% | 26% |
| Data from The European Anti-ICAM-1 Renal Transplant Study Group (1999).[8] |
Alternative Therapeutic Strategies
The challenges encountered with this compound have spurred the development of alternative strategies targeting different aspects of the inflammatory and immune responses in these conditions.
Ischemic Stroke
| Therapeutic Agent | Mechanism of Action | Preclinical Model | Key Preclinical Findings | Clinical Status |
| Natalizumab | Blocks α4-integrin, inhibiting leukocyte trafficking | Mouse models of ischemic stroke | Reduced infarct volume and improved functional outcomes in some models.[9][10] | A phase 2 trial did not show a benefit on infarct volume but suggested potential functional improvement. A subsequent larger trial (ACTION II) found that natalizumab did not improve patient outcomes.[9] |
| Anti-IL-17A Antibody | Neutralizes the pro-inflammatory cytokine IL-17A | Murine transient middle cerebral artery occlusion (tMCAO) | Significantly reduced infarct size (61.77 ± 31.04 mm³ vs. 75.66 ± 34.79 mm³ in control) and mortality.[11] | Preclinical |
Rheumatoid Arthritis
| Therapeutic Agent | Mechanism of Action | Preclinical Model | Key Preclinical Findings | Clinical Status |
| Abatacept (CTLA4-Ig) | Inhibits T-cell activation by blocking the CD28 co-stimulatory signal | Rat collagen-induced arthritis (CIA) | Inhibited paw swelling and prevented the development of arthritis in 100% of treated animals.[12] | Approved for the treatment of rheumatoid arthritis. |
Organ Transplant Rejection
| Therapeutic Agent | Mechanism of Action | Preclinical Model | Key Preclinical Findings | Clinical Status |
| Belatacept (CTLA4-Ig) | Inhibits T-cell activation by blocking the CD28 co-stimulatory signal | Non-human primate (NHP) kidney transplant | Enabled long-term kidney allograft survival in sensitized NHPs when used as part of a maintenance immunosuppression regimen.[13] | Approved for the prevention of organ rejection in kidney transplant recipients. |
Methodologies of Key Experiments
Preclinical Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used technique to induce focal cerebral ischemia in rodents. A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, leading to a reproducible infarct in the territory of this artery. The filament can be withdrawn after a specific period to allow for reperfusion, mimicking the clinical scenario of a stroke followed by treatment. Outcome measures typically include infarct volume measurement (e.g., by MRI or histological staining) and neurological deficit scoring.[3][4]
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established animal model for rheumatoid arthritis. Rats are immunized with type II collagen emulsified in Freund's adjuvant. This induces an autoimmune response targeting the collagen in the joints, leading to inflammation, swelling, and joint destruction that mimics human rheumatoid arthritis. The severity of arthritis is typically assessed by a clinical scoring system based on the degree of paw swelling and inflammation.[5][6][12]
Non-Human Primate (NHP) Renal Transplant Model
NHP models, particularly using cynomolgus or rhesus macaques, are crucial for the preclinical evaluation of immunosuppressive drugs due to their close phylogenetic relationship to humans. The procedure involves the transplantation of a kidney from a donor to a recipient monkey. The efficacy of the immunosuppressive agent is assessed by monitoring graft survival, renal function (e.g., serum creatinine (B1669602) levels), and by histological analysis of biopsies to look for signs of rejection.[13][14]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: ICAM-1 signaling pathway in leukocyte adhesion.
References
- 1. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. inotiv.com [inotiv.com]
- 6. mlm-labs.com [mlm-labs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A randomized multicenter trial of the anti-ICAM-1 monoclonal antibody (this compound) for the prevention of acute rejection and delayed onset of graft function in cadaveric renal transplantation: a report of the European Anti-ICAM-1 Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Preclinical randomized controlled multicenter trials in translational stroke research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A preclinical randomized controlled multi-centre trial of anti-interleukin-17A treatment for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Belatacept-Based Maintenance Immunosuppression Controls the Post-Transplant Humoral Immune Response in Highly Sensitized Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolonged survival of nonhuman primate renal allograft recipients treated only with anti-CD4 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Enlimomab: A Guide to its Use as a Positive Control for ICAM-1 Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Enlimomab with other Intercellular Adhesion Molecule-1 (ICAM-1) blockade alternatives, supported by experimental data. This compound, a murine monoclonal antibody targeting human ICAM-1, has been historically utilized as a benchmark in the research and development of novel anti-inflammatory therapeutics. This document is intended to serve as a resource for scientists seeking to understand the performance of this compound as a positive control and to evaluate its profile against other ICAM-1 antagonists.
Executive Summary
Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a key cell surface glycoprotein (B1211001) that plays a critical role in the inflammatory response by mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues. Consequently, the blockade of ICAM-1 has been a significant area of interest for the development of therapies for a range of inflammatory diseases. This compound (formerly R6.5 or BIRR-1), a murine IgG2a monoclonal antibody, was one of the early and extensively studied antagonists of human ICAM-1. While its clinical development was halted due to adverse effects observed in trials, particularly for ischemic stroke, its well-characterized, albeit complex, biological activity makes it a valuable tool as a positive control in preclinical and in vitro studies of ICAM-1 blockade.[1][2][3] This guide will delve into the quantitative performance of this compound, compare it with alternative ICAM-1 blockade strategies, and provide detailed experimental protocols for its use as a control.
Performance of this compound as an ICAM-1 Antagonist
This compound effectively blocks the interaction between ICAM-1 and its ligand, Lymphocyte Function-Associated Antigen-1 (LFA-1), thereby inhibiting leukocyte adhesion. However, its murine origin and IgG2a isotype contribute to off-target effects, such as complement and neutrophil activation, which are crucial considerations when interpreting experimental results.[1]
Quantitative Performance Data
The following table summarizes the available quantitative data on this compound's performance in various assays. It is important to note that direct head-to-head comparative data with many newer agents is limited in publicly available literature.
| Parameter | This compound | Alternative ICAM-1 Inhibitors | Assay/System |
| IC50 | 0.1 - 1.0 µg/mL | Small Molecule (Compound 3): 2 nM (inhibits ICAM-1/LFA-1 binding) Small Molecule (A-205804): 25 nM (inhibits ICAM-1 expression) | Human Mixed Lymphocyte Reaction (this compound) ELISA (Compound 3) Whole-cell expression assay (A-205804) |
Comparison with Alternative ICAM-1 Blockade Strategies
The field of ICAM-1 antagonism has evolved beyond murine antibodies to include a variety of approaches with potentially improved safety and efficacy profiles.
Small Molecule Inhibitors
Small molecules offer the advantages of oral bioavailability and potentially lower immunogenicity compared to monoclonal antibodies. They can be designed to either block the ICAM-1/LFA-1 interaction directly or to inhibit the expression of the ICAM-1 protein.
-
A-205804: This potent and selective inhibitor of E-selectin and ICAM-1 expression has demonstrated an IC50 of 25 nM for ICAM-1 in a whole-cell assay.[4][5][6]
-
Compound 3: This small molecule directly inhibits the ICAM-1/LFA-1 interaction with a reported IC50 of 2 nM in an ELISA-based assay.[7]
Humanized or Chimeric Monoclonal Antibodies
Antisense Oligonucleotides
This approach aims to reduce ICAM-1 levels by inhibiting its synthesis at the genetic level. Antisense oligonucleotides targeting ICAM-1 have shown promise in preclinical models of inflammatory diseases.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ICAM-1 blockade. Below are protocols for key experiments where this compound can be used as a positive control.
In Vitro Cell Adhesion Assay
This assay measures the ability of an ICAM-1 inhibitor to block the adhesion of leukocytes to endothelial cells.
Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human T lymphocytes (e.g., Jurkat cells)
-
This compound (positive control)
-
Test compounds
-
Fluorescent label for T cells (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
TNF-α
Protocol:
-
Seed HUVECs into 96-well plates and grow to confluence.
-
Activate HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce ICAM-1 expression.
-
Label T lymphocytes with a fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the activated HUVEC monolayer with varying concentrations of this compound or test compounds for 30 minutes at 37°C.
-
Add the fluorescently labeled T lymphocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the untreated control.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay is important for evaluating the potential for an anti-ICAM-1 antibody to induce complement-mediated cell lysis, a known side effect of this compound.
Objective: To assess the extent of complement activation and subsequent cell lysis.
Materials:
-
ICAM-1 expressing target cells (e.g., activated endothelial cells or a stable cell line)
-
This compound (as a positive control for CDC)
-
Test antibodies
-
Normal human serum (as a source of complement)
-
Cell viability indicator (e.g., Calcein-AM for live cells or a lactate (B86563) dehydrogenase (LDH) release assay for dead cells)
-
96-well plates
Protocol:
-
Seed target cells in a 96-well plate.
-
Add varying concentrations of this compound or test antibodies to the cells.
-
Add a source of active human complement (e.g., 10-25% normal human serum) to the wells. A heat-inactivated serum control should be included.
-
Incubate for 1-4 hours at 37°C.
-
Measure cell viability using a suitable method (e.g., fluorescence for Calcein-AM retention or absorbance for LDH release).
-
Calculate the percentage of specific lysis.
Neutrophil Activation Assay (CD11b Upregulation)
This compound has been shown to activate neutrophils, a potential contributor to its adverse effects. This assay measures the upregulation of the activation marker CD11b on the surface of neutrophils.[1]
Objective: To quantify the upregulation of CD11b on neutrophils.
Materials:
-
Freshly isolated human neutrophils or whole blood
-
This compound
-
Test compounds
-
FMLP (N-Formylmethionyl-leucyl-phenylalanine) as a positive control for neutrophil activation
-
PE-conjugated anti-CD11b antibody
-
Flow cytometer
Protocol:
-
Isolate neutrophils from healthy donor blood or use anticoagulated whole blood.
-
Incubate the cells with this compound, test compounds, or FMLP at 37°C for a short period (e.g., 15-30 minutes).
-
Stop the activation by placing the samples on ice.
-
Stain the cells with a PE-conjugated anti-CD11b antibody.
-
Analyze the samples by flow cytometry, gating on the neutrophil population.
-
Quantify the mean fluorescence intensity (MFI) of CD11b expression.
Visualizations
ICAM-1 Signaling Pathway in Leukocyte Adhesion
Caption: Key molecular interactions in leukocyte adhesion to the endothelium.
Experimental Workflow for Evaluating ICAM-1 Blockade
Caption: A generalized workflow for in vitro assessment of ICAM-1 inhibitors.
Conclusion
This compound, despite its clinical setbacks, remains a pertinent positive control for in vitro and preclinical research targeting ICAM-1. Its well-documented ability to block ICAM-1-mediated adhesion provides a solid benchmark for the evaluation of new therapeutic candidates. However, researchers must remain cognizant of its potential to induce off-target effects, such as complement and neutrophil activation, and should incorporate appropriate assays to de-risk novel compounds. The comparison with alternative strategies highlights the progress in the field towards more specific and less immunogenic ICAM-1 inhibitors. This guide provides the necessary framework for utilizing this compound effectively as a positive control and for contextualizing its performance against the next generation of ICAM-1 targeted therapies.
References
- 1. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of inhibitors of cell adhesion molecule expression in human endothelial cells. 1. Selective inhibition of ICAM-1 and E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Effects: Enlimomab vs. IL-2 Receptor Antagonists
A Guide for Researchers and Drug Development Professionals
In the landscape of immunomodulatory biologics, understanding the full spectrum of a drug's activity, including its off-target effects, is paramount for advancing therapeutic safety and efficacy. This guide provides a detailed comparison of the off-target effects associated with Enlimomab, a murine monoclonal antibody targeting the Intercellular Adhesion Molecule-1 (ICAM-1), and two key alternatives used in the prevention of allograft rejection: Basiliximab and Daclizumab, which target the alpha chain of the IL-2 receptor (CD25).
Executive Summary
This compound's development was hampered by significant off-target inflammatory effects, primarily mediated by complement and neutrophil activation, leading to a notable increase in adverse events and even mortality in clinical trials. In contrast, the IL-2 receptor antagonists, Basiliximab and Daclizumab, exhibit a different off-target profile. While Basiliximab has a safety profile largely comparable to placebo in several key studies, Daclizumab was withdrawn from the market due to severe and unpredictable immune-mediated toxicities, including liver injury and inflammatory brain disorders. This guide will dissect the experimental data, outline the methodologies of pivotal trials, and visualize the distinct signaling pathways that underpin these divergent off-target profiles.
Comparative Overview of Off-Target Effects
The administration of this compound has been linked to a cascade of inflammatory responses not directly related to its intended mechanism of blocking leukocyte adhesion. In stark contrast, Basiliximab and Daclizumab, while both targeting the IL-2 receptor on T-lymphocytes, have demonstrated markedly different safety profiles, highlighting the nuanced consequences of immune modulation.
This compound: A Profile of Pro-inflammatory Off-Target Effects
Clinical trials investigating this compound, particularly in the context of ischemic stroke, revealed a concerning pattern of adverse events. Treatment was associated with a statistically significant increase in infections and fever.[1][2] More alarmingly, the this compound Acute Stroke Trial was terminated prematurely due to a higher mortality rate and worse neurological outcomes in the this compound-treated group compared to placebo.[1][2]
The underlying mechanism for these detrimental effects is believed to be the activation of the complement system and subsequent neutrophil activation, a phenomenon not central to its intended ICAM-1 blockade.[3][4][5]
Basiliximab: A More Favorable Safety Profile
Basiliximab, a chimeric monoclonal antibody, has demonstrated a safety profile that is often comparable to placebo in the context of renal transplantation. The United States Simulect Renal Study Group found that the incidence of serious adverse events was actually lower in the basiliximab group (54%) compared to the placebo group (61%).[6] Similarly, the CHIB 201 International Study Group reported that the incidence of infection and other adverse events was similar between the basiliximab and placebo groups.[7]
Daclizumab: Severe Immune-Mediated Toxicities
Daclizumab, a humanized monoclonal antibody, initially showed promise in preventing allograft rejection and treating multiple sclerosis. However, its use was ultimately curtailed by the emergence of severe and often fatal off-target effects. These included serious liver injury (including autoimmune hepatitis and liver failure), inflammatory brain disorders (encephalitis and meningoencephalitis), and other immune-mediated disorders.[8][9][10] These severe adverse events led to its worldwide withdrawal from the market.
Quantitative Analysis of Adverse Events
The following tables summarize the quantitative data on adverse events from key clinical trials of this compound, Basiliximab, and Daclizumab. To facilitate a more direct comparison, data from renal transplantation trials are prioritized where available, as this was an indication explored for all three agents.
Table 1: Adverse Events in this compound Clinical Trials
| Adverse Event | This compound Group | Placebo Group | Study Population | Reference |
| European Anti-ICAM-1 Renal Transplant Study (EARTS) | Cadaveric Renal Transplant | [11] | ||
| First Acute Rejection (3 months) | 45% | 39% | [11] | |
| Delayed Graft Function | 31% | 26% | [11] | |
| Infections | 79% | 70% | [11] | |
| Fatal Events | 12 (9%) | 7 (5%) | [11] | |
| This compound Acute Stroke Trial | Ischemic Stroke | [1][2] | ||
| Infections | Significantly Higher | Lower | [1][2] | |
| Fever | Significantly Higher | Lower | [1][2] | |
| Mortality | 22.2% | 16.2% | [1][2] |
Table 2: Adverse Events in Basiliximab Clinical Trials (Renal Transplantation)
| Adverse Event | Basiliximab Group | Placebo Group | Study | Reference |
| Biopsy-Confirmed Acute Rejection (6 months) | 29.8% | 44.0% | CHIB 201 International Study Group | [7] |
| Serious Adverse Events (12 months) | 54% | 61% | US Simulect Renal Study Group | [6] |
| Infections | Similar to Placebo | Similar to Basiliximab | CHIB 201 International Study Group | [7] |
| Deaths | 9 (4.7%) | 5 (2.7%) | CHIB 201 International Study Group | [7] |
Table 3: Adverse Events in Daclizumab Clinical Trials
| Adverse Event | Daclizumab Group | Placebo/Comparator Group | Study Population | Reference |
| Renal Transplantation (Daclizumab Double Therapy Study) | First Cadaveric Renal Allograft | [8] | ||
| Biopsy-Proven Rejection (6 months) | 28% | 47% | [8] | |
| Cytomegalovirus Infections | 18% | 25% | [8] | |
| Deaths from Severe Infection | 0 | 4 | [8] | |
| Multiple Sclerosis (DECIDE Study) | Interferon beta-1a | Relapsing-Remitting MS | [12] | |
| Serious Infections | Increased | Lower | [13] | |
| Serious Cutaneous Events | Increased | Lower | [13] | |
| Liver Enzyme Elevations (>5x ULN) | Increased | Lower | [13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the results of clinical trials. Below are summaries of the protocols for key studies cited in this guide.
This compound: European Anti-ICAM-1 Renal Transplant Study (EARTS)
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled study conducted in 10 European transplant centers.[11]
-
Participants: 262 recipients of cadaveric kidneys.[11]
-
Intervention: Patients received either this compound or a placebo for 6 days. All patients also received triple immunosuppressive therapy consisting of cyclosporine, azathioprine, and prednisolone.[11]
-
Primary Efficacy Endpoint: The incidence of the first acute rejection within 3 months, with each event assessed by a committee that included investigators and independent pathologists.[11]
-
Safety Assessment: Monitoring of adverse events, including infections and mortality, for one year.[11]
Basiliximab: US Simulect Renal Study Group
-
Study Design: A double-blind, placebo-controlled phase III study.[6]
-
Participants: 348 patients were randomized into two demographically matched, equally sized groups.
-
Intervention: The treatment group received 20-mg infusions of Basiliximab on day 0 and day 4 post-transplantation. The control group received a placebo. All patients received immunosuppressive therapy with cyclosporine microemulsion (Neoral) and steroids.
-
Primary Efficacy Endpoint: Incidence of post-transplant acute rejection episodes.
-
Safety Assessment: Patient and graft survival rates, and the safety and tolerability of basiliximab were assessed over a 1-year period.[6]
Daclizumab: Daclizumab Double Therapy Study in Renal Transplantation
-
Study Design: A randomized, double-blind, prospective phase III clinical trial.[8]
-
Participants: 275 patients receiving a first cadaveric renal allograft.[8]
-
Intervention: Patients received either Daclizumab (1.0 mg/kg) or placebo every other week for a total of five doses. Baseline immunosuppression consisted of cyclosporine and corticosteroids.[8]
-
Primary Efficacy Endpoint: Incidence of biopsy-proven rejection at 6 months.[8]
-
Safety Assessment: Monitoring of adverse events, including infections, lymphoproliferative disorders, and mortality, for one year.[8]
Visualization of Signaling Pathways
The distinct off-target effects of this compound and the IL-2 receptor antagonists stem from their different molecular targets and the downstream signaling cascades they trigger. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways.
This compound: Off-Target Complement and Neutrophil Activation
Basiliximab and Daclizumab: On-Target and Off-Target IL-2R Blockade
Conclusion
This comparative guide underscores the critical importance of a thorough preclinical and clinical evaluation of the off-target effects of monoclonal antibodies. The case of this compound serves as a stark reminder that even a well-defined molecular target does not preclude unintended and harmful immunological consequences. The divergent safety profiles of Basiliximab and Daclizumab, despite their shared target, further emphasize the subtle yet significant impact of antibody structure and its interaction with the immune system. For researchers and drug development professionals, these findings highlight the necessity of comprehensive immunotoxicity testing and a deep understanding of the complex signaling pathways that can be inadvertently modulated by biologic therapies. Future development of immunomodulatory agents must prioritize not only on-target efficacy but also a meticulous characterization and mitigation of potential off-target liabilities.
References
- 1. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Anti-ICAM-1 monoclonal antibody R6.5 (this compound) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Reduction of the occurrence of acute cellular rejection among renal allograft recipients treated with basiliximab, a chimeric anti-interleukin-2-receptor monoclonal antibody. United States Simulect Renal Study Group. | Semantic Scholar [semanticscholar.org]
- 7. Randomised trial of basiliximab versus placebo for control of acute cellular rejection in renal allograft recipients. CHIB 201 International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of acute renal allograft rejection by daclizumab. Daclizumab Double Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daclizumab: a review of its use in the prevention of acute rejection in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-2-receptor blockade with daclizumab to prevent acute rejection in renal transplantation. Daclizumab Triple Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized multicenter trial of the anti-ICAM-1 monoclonal antibody (this compound) for the prevention of acute rejection and delayed onset of graft function in cadaveric renal transplantation: a report of the European Anti-ICAM-1 Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved cognitive outcomes in patients with relapsing-remitting multiple sclerosis treated with daclizumab beta: Results from the DECIDE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enlimomab and Other Anti-Inflammatory Biologics Targeting Leukocyte Adhesion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enlimomab with other anti-inflammatory biologics that target leukocyte adhesion, a critical process in the inflammatory cascade. By examining their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development.
Introduction to this compound and the Role of ICAM-1 in Inflammation
This compound is a murine monoclonal antibody that specifically targets the Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54.[1][2] ICAM-1 is a key cell surface glycoprotein (B1211001) expressed on various cell types, including vascular endothelial cells and immune cells, in response to inflammatory stimuli. Its primary function is to regulate the recruitment of leukocytes from the bloodstream to sites of inflammation. By binding to ICAM-1, this compound was developed to inhibit the adhesion and subsequent transmigration of leukocytes, thereby reducing the inflammatory response.[1][2]
The rationale behind targeting ICAM-1 is to interrupt a critical step in the inflammatory process. During inflammation, cytokines trigger the upregulation of ICAM-1 on endothelial cells. Leukocytes, through their surface integrins, primarily Lymphocyte Function-Associated Antigen-1 (LFA-1), bind to ICAM-1, leading to their firm adhesion to the vessel wall and eventual migration into the surrounding tissue.
dot
Comparative Analysis with Other Leukocyte Adhesion Inhibitors
Several other biologic therapies have been developed to target different molecules involved in the leukocyte adhesion cascade. This section compares this compound with three notable examples: Natalizumab, Vedolizumab, and Efalizumab.
Natalizumab (Tysabri®)
Natalizumab is a humanized monoclonal antibody that targets the α4-integrin subunit.[3] This subunit is a component of two important integrins: α4β1 (Very Late Antigen-4, VLA-4) and α4β7. By binding to the α4-subunit, Natalizumab prevents leukocytes from adhering to their corresponding ligands on endothelial cells: Vascular Cell Adhesion Molecule-1 (VCAM-1) in the central nervous system and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut.[3][4]
dot
References
Enlimomab: A Meta-Analysis of Preclinical and Clinical Data in Inflammatory and Immune-Mediated Conditions
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Enlimomab, a murine monoclonal antibody targeting the Intercellular Adhesion Molecule-1 (ICAM-1), was investigated for its therapeutic potential in a range of inflammatory and immune-mediated conditions, including ischemic stroke, organ transplant rejection, and graft-versus-host disease (GVHD). By blocking ICAM-1, this compound aimed to inhibit the adhesion and transmigration of leukocytes to inflamed tissues, thereby reducing tissue damage. Despite promising preclinical data in some indications, the clinical development of this compound was largely unsuccessful, culminating in the termination of key clinical trials. This guide provides a comprehensive meta-analysis of the available preclinical and clinical data for this compound, comparing its performance with alternative therapeutic strategies and providing detailed experimental methodologies for key studies.
Data Presentation
Preclinical Data Summary
| Indication | Animal Model | Key Efficacy Endpoint | This compound Treatment Group | Control Group | Outcome | Citation |
| Ischemic Stroke | Rat MCAO Model | Infarct Size (mm³) | 152 ± 18 | 149 ± 9 (PBS) | No significant reduction in infarct size. | [1] |
| Organ Transplant Rejection | N/A | N/A | N/A | N/A | Preclinical studies suggested improved allograft survival, but specific quantitative data is not readily available in the searched literature. | [2] |
| Graft-versus-Host Disease | N/A | N/A | N/A | N/A | No specific preclinical data for this compound in GVHD models was identified in the searched literature. |
MCAO: Middle Cerebral Artery Occlusion; PBS: Phosphate-Buffered Saline; N/A: Not Available
Clinical Data Summary
Ischemic Stroke: this compound Acute Stroke Trial (EAST)
| Outcome Measure | This compound (n=317) | Placebo (n=308) | p-value | Citation |
| Modified Rankin Scale (mRS) score at Day 90 | Worse outcome | Better outcome | 0.004 | [3] |
| Symptom-free recovery at Day 90 | Fewer patients | More patients | 0.004 | [3] |
| Mortality at Day 90 | 22.2% | 16.2% | N/A | [3] |
| Adverse Events | Significantly more (primarily infections and fever) | Fewer | N/A | [3] |
Organ Transplant Rejection: European Anti-ICAM-1 Renal Transplant Study (EARTS)
| Outcome Measure | This compound | Placebo | p-value | Citation |
| Incidence of first acute rejection at 3 months | 45% | 39% | Not significant | [2] |
| Delayed graft function | 31% | 26% | Not significant | [2] |
| Patient survival at 1 year | 91% | 95% | Not significant | [2] |
| Graft survival at 1 year | 84% | 89% | Not significant | [2] |
Comparison with Alternative Therapies
Ischemic Stroke
| Therapy | Mechanism of Action | Key Clinical Trial Finding | Citation |
| Natalizumab | α4-integrin antagonist | Did not improve patient outcomes in the ACTION II trial. | [4] |
| Fingolimod | Sphingosine-1-phosphate receptor modulator | Showed potential for improved functional outcomes in a pilot trial. | [5] |
Organ Transplant Rejection (Renal)
| Therapy | Mechanism of Action | Key Clinical Trial Finding | Citation |
| Basiliximab | IL-2 receptor antagonist | Significantly reduced the incidence of acute rejection at 6 months compared to placebo. | [6] |
| Daclizumab | IL-2 receptor antagonist | Significantly reduced the 6-month rate of acute rejection compared with placebo. | [7] |
Graft-versus-Host Disease
| Therapy | Mechanism of Action | Key Clinical Trial Finding | Citation |
| Ruxolitinib | JAK1/2 inhibitor | Showed a higher overall response rate at day 28 compared to control in steroid-refractory acute GVHD. | [8] |
| Ibrutinib | Bruton's tyrosine kinase (BTK) inhibitor | Did not show a statistical difference in response rates at 48 weeks compared to placebo in combination with prednisone (B1679067) for chronic GVHD. | [9] |
Experimental Protocols
Preclinical Ischemic Stroke Model (Rat)
A study investigating the negative outcome of the this compound clinical stroke trial utilized a rat model of focal brain ischemia.[1]
-
Animal Model: Wistar rats and spontaneously hypertensive rats (SHR).[1]
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) was induced.[1]
-
Treatment Groups:
-
Murine anti-rat ICAM-1 antibody (1A29)
-
Subclass-matched murine immunoglobulin (IgG1)
-
Vehicle (intravenous administration)[1]
-
-
Sensitization: In some experiments, rats were sensitized with 1A29 or vehicle 7 days prior to surgery to examine the effects of an immune response against the antibody.[1]
-
Outcome Measures:
-
Infarct volume was measured 48 hours after surgery.[1]
-
Tissue myeloperoxidase (MPO) activity was assessed to quantify neutrophil infiltration.[1]
-
Neutrophil CD11b expression and microvascular E-selectin, P-selectin, and ICAM-1 expression were examined.[1]
-
Complement activation was assessed serially.[1]
-
-
Key Findings: The study found that the anti-ICAM-1 antibody did not significantly reduce infarct size.[1] Furthermore, sensitization to the antibody augmented infarct size and generated host antibodies against the therapeutic antibody.[1] This suggests that the immunogenicity of the murine antibody may have contributed to the negative clinical trial results.[1]
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Preclinical ischemic stroke experimental workflow.
Caption: this compound vs. alternatives in stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A randomized multicenter trial of the anti-ICAM-1 monoclonal antibody (this compound) for the prevention of acute rejection and delayed onset of graft function in cadaveric renal transplantation: a report of the European Anti-ICAM-1 Renal Transplant Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Natalizumab in acute ischemic stroke (ACTION II): A randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A randomized, double-blind trial of basiliximab immunoprophylaxis plus triple therapy in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daclizumab: a review of its use in the prevention of acute rejection in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruxolitinib Benefits Some Patients with Graft-Versus-Host Disease - NCI [cancer.gov]
- 9. Ibrutinib for First-Line Treatment of Chronic Graft-Versus-Host Disease: Results From the Randomized Phase III iNTEGRATE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enlimomab vs. Placebo in Renal Transplantation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Enlimomab versus a placebo in the context of renal transplantation, based on findings from the European Anti-ICAM-1 Renal Transplant Study (EARTS). The data and methodologies presented are intended to support further research and development in transplant immunology.
Data Summary
The following table summarizes the key quantitative outcomes from the EARTS trial, a randomized, double-blind, parallel-group, placebo-controlled study involving 262 recipients of cadaveric kidneys.
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
| Incidence of First Acute Rejection (at 3 months) | 45% | 39% | No significant difference[1] |
| Delayed Onset of Graft Function (DGF) | 31% | 26% | No significant difference[1] |
| Patient Survival (at 1 year) | 91% | 95% | No significant difference[1] |
| Graft Survival (at 1 year) | 84% | 89% | No significant difference[1] |
| Fatal Events | 12 (out of 132) | 7 (out of 130) | Not specified[1] |
| Infections | 79% | 70% | No statistically significant difference[1] |
Experimental Protocols
The EARTS trial was a multicenter study conducted across 10 transplant centers in Europe. Below is a detailed description of the experimental protocol.
Study Design: A randomized, double-blind, parallel-group, placebo-controlled study with a 1-year duration.[1]
Patient Population: A total of 262 recipients of cadaveric kidneys were enrolled.[1]
Treatment Regimen:
-
Investigational Group: Received this compound for 6 days.
-
Control Group: Received a placebo for 6 days.[1]
Concomitant Immunosuppressive Therapy: All patients in both groups received a triple immunosuppressive therapy regimen consisting of:
-
Cyclosporine
-
Azathioprine
-
Prednisolone[1]
Primary Efficacy Endpoint: The primary outcome measured was the incidence of the first acute rejection within the initial 3 months post-transplantation. Each potential rejection event was assessed by a committee that included investigators and independent pathologists to ensure standardized evaluation.[1]
Secondary Endpoints:
-
Delayed onset of graft function (DGF)
-
Patient survival at 1 year
-
Graft survival at 1 year
-
Incidence of adverse events, with a particular focus on infections.
Visualizations
Mechanism of Action: this compound's Inhibition of Leukocyte Adhesion
This compound is a murine monoclonal antibody that targets the Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is expressed on endothelial cells and plays a crucial role in the inflammatory response by mediating the adhesion and transmigration of leukocytes. By binding to ICAM-1, this compound blocks the interaction between leukocytes and the endothelium, thereby aiming to prevent the infiltration of immune cells into the transplanted kidney and subsequent rejection.
Caption: this compound blocks the LFA-1/ICAM-1 interaction, inhibiting leukocyte adhesion.
Experimental Workflow of the EARTS Trial
The following diagram outlines the key stages of the European Anti-ICAM-1 Renal Transplant Study (EARTS), from patient enrollment to the final analysis of outcomes.
Caption: Workflow of the EARTS clinical trial.
References
A Head-to-Head Examination of Enlimomab and Other Leukocyte Adhesion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of leukocyte adhesion to vascular endothelium represents a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases. By disrupting the molecular interactions that govern immune cell trafficking to sites of inflammation, these inhibitors aim to modulate the immune response and mitigate tissue damage. This guide provides a comparative analysis of Enlimomab, a murine monoclonal antibody targeting Intercellular Adhesion Molecule-1 (ICAM-1), against other notable leukocyte adhesion inhibitors. The comparison is based on available clinical and preclinical data, with a focus on their mechanisms of action, clinical efficacy, and experimental validation.
Mechanism of Action: Targeting Key Adhesion Pathways
Leukocyte extravasation is a multi-step process involving initial tethering and rolling, followed by firm adhesion and transmigration through the endothelial lining. Leukocyte adhesion inhibitors primarily target two key molecular interactions: the binding of integrins on leukocytes to their corresponding adhesion molecules on endothelial cells.
This compound is a murine IgG2a monoclonal antibody that specifically binds to ICAM-1 (CD54) on endothelial cells.[1] ICAM-1 is a critical ligand for the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2), which is expressed on all leukocytes.[2] By blocking the LFA-1/ICAM-1 interaction, this compound aims to prevent the firm adhesion of leukocytes to the vascular endothelium, thereby inhibiting their subsequent migration into inflamed tissues.
Other leukocyte adhesion inhibitors target different molecules within this pathway:
-
Natalizumab (Tysabri®) is a humanized monoclonal antibody that targets the α4-subunit of the α4β1 integrin (Very Late Antigen-4, VLA-4).[3][4] VLA-4, expressed on lymphocytes and monocytes, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells. By blocking this interaction, Natalizumab primarily inhibits the adhesion and migration of lymphocytes across the blood-brain barrier and into the gut.[3][5]
-
Vedolizumab (Entyvio®) is a gut-selective humanized monoclonal antibody that specifically binds to the α4β7 integrin.[6][7] This integrin's interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract is a key step in the trafficking of T lymphocytes to the gut.[7][8]
-
Lifitegrast (B1675323) (Xiidra®) is a small molecule integrin antagonist that binds to LFA-1 and blocks its interaction with ICAM-1.[9][10][11] Its application is primarily in ophthalmology for the treatment of dry eye disease, where it is thought to inhibit T-cell mediated inflammation on the ocular surface.[9][12]
-
Efalizumab (Raptiva®) , a humanized monoclonal antibody, targets the CD11a subunit of LFA-1.[2][13][14] By binding to LFA-1, it prevents its interaction with ICAM-1, thereby inhibiting T-cell activation, adhesion, and migration. Efalizumab was previously used for the treatment of psoriasis but was withdrawn from the market due to safety concerns.[13][15]
Below are diagrams illustrating the targeted signaling pathways.
LFA-1/ICAM-1 Adhesion Pathway and Inhibitor Targets.
VLA-4/VCAM-1 Adhesion Pathway and Inhibitor Target.
Clinical Trial Performance: A Comparative Overview
Direct head-to-head clinical trials of this compound against other leukocyte adhesion inhibitors are not available in the published literature. Therefore, this comparison is based on data from individual placebo-controlled trials.
| Drug | Target | Indication Studied | Key Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Results | Key Adverse Events |
| This compound | ICAM-1 | Ischemic Stroke | This compound Acute Stroke Trial | Modified Rankin Scale (mRS) score at 90 days | Worse outcome compared to placebo (p=0.004); Higher mortality (22.2% vs 16.2%)[12][16][17] | Infections, fever[12][16] |
| Natalizumab | α4β1/α4β7 Integrins | Relapsing-Remitting Multiple Sclerosis | AFFIRM | Annualized relapse rate; disability progression | 68% reduction in annualized relapse rate; 42% reduction in risk of sustained disability progression vs. placebo[18] | Progressive Multifocal Leukoencephalopathy (PML), infusion-related reactions |
| Vedolizumab | α4β7 Integrin | Ulcerative Colitis | GEMINI 1 | Clinical remission at week 52 | 41.8% (q8w) and 44.8% (q4w) achieved clinical remission vs. 15.9% for placebo[13][19] | Nasopharyngitis, headache, arthralgia[7] |
| Lifitegrast | LFA-1 | Dry Eye Disease | OPUS-3 | Change from baseline in Eye Dryness Score (EDS) at day 84 | Significant improvement in EDS vs. placebo (p=0.0007)[5][20] | Instillation site irritation, dysgeusia, reduced visual acuity[20] |
| Efalizumab | LFA-1 (CD11a) | Plaque Psoriasis | Phase 3 trial | ≥75% improvement in Psoriasis Area and Severity Index (PASI 75) at week 12 | 27% of patients achieved PASI 75 vs. 4% for placebo (p<0.001)[10] | Progressive Multifocal Leukoencephalopathy (PML), serious infections (Withdrawn from market)[13][15] |
Experimental Protocols: A Methodological Insight
The following provides a summary of the methodologies employed in key clinical trials for each inhibitor.
This compound Acute Stroke Trial
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial conducted at 67 centers.[21]
-
Participants: 625 patients with ischemic stroke were randomized to receive either this compound (n=317) or placebo (n=308) within 6 hours of stroke onset.[12][16]
-
Intervention: Patients received an intravenous loading dose of 160 mg of this compound or placebo on day 1, followed by a 40 mg maintenance dose for 4 days.[14][21]
-
Assessments: Patients were evaluated at baseline and on days 5 and 90. The primary efficacy endpoint was the response to therapy at 90 days on the Modified Rankin Scale.[12][16]
Natalizumab: AFFIRM Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[2]
-
Participants: 942 patients with relapsing multiple sclerosis.[2]
-
Intervention: Intravenous infusion of 300 mg natalizumab or placebo every 4 weeks for up to 116 weeks.
-
Assessments: The primary endpoints were the rate of clinical relapses at 1 year and the time to sustained disability progression at 2 years.[22]
Vedolizumab: GEMINI 1 Trial
-
Study Design: A double-blind, placebo-controlled, randomized, international, multicenter, phase 3 trial with induction and maintenance phases.[11][13]
-
Participants: Patients with moderately to severely active ulcerative colitis who had failed previous treatment.[13]
-
Intervention: Induction phase with intravenous vedolizumab 300 mg or placebo at days 1 and 15. Responders were then randomized to receive vedolizumab every 8 or 4 weeks, or placebo for the maintenance phase up to 52 weeks.[13]
-
Assessments: The primary endpoint for the maintenance phase was clinical remission at week 52.[23]
Lifitegrast: OPUS-3 Trial
-
Study Design: A 12-week, phase III, randomized, double-masked, multicenter, placebo-controlled study.[5][20]
-
Participants: 711 adults with a history of dry eye disease.[4][20]
-
Intervention: After a 14-day placebo run-in, participants were randomized to receive lifitegrast ophthalmic solution 5.0% or placebo twice daily for 84 days.[5][20]
-
Assessments: The primary efficacy endpoint was the change from baseline to day 84 in the Eye Dryness Score (EDS).[5][20]
In Vitro Leukocyte Adhesion Assay Workflow
A common experimental approach to evaluate the efficacy of leukocyte adhesion inhibitors in a preclinical setting is the in vitro leukocyte-endothelium adhesion assay.
General workflow for an in vitro leukocyte adhesion assay.
Discussion and Future Perspectives
The clinical development of this compound was halted due to unfavorable outcomes in the acute stroke trial, where it not only failed to show efficacy but also resulted in worse outcomes and higher mortality.[12][16][17] This highlights the complexities of targeting a fundamental inflammatory process and the potential for unintended consequences. The murine nature of this compound may have also contributed to its adverse effects.[24]
In contrast, other leukocyte adhesion inhibitors have demonstrated clinical success in specific indications. The gut-selective action of Vedolizumab and the targeted application of Lifitegrast in dry eye disease underscore the importance of tissue-specific targeting and a well-defined patient population. Natalizumab, while highly effective in multiple sclerosis, carries the significant risk of PML, emphasizing the need for careful patient selection and monitoring.[25] The withdrawal of Efalizumab due to similar safety concerns further reinforces this point.[15]
Future research in this area should focus on developing more targeted inhibitors with improved safety profiles. This may involve the development of humanized or fully human monoclonal antibodies to reduce immunogenicity, or the design of small molecules with greater specificity. Furthermore, a deeper understanding of the nuanced roles of different adhesion molecules in various disease states will be crucial for identifying the most appropriate therapeutic targets and patient populations. Preclinical studies employing sophisticated in vitro models, such as microfluidic assays that mimic physiological shear flow conditions, can provide more predictive data on the efficacy and potential off-target effects of novel inhibitors.[26][27]
References
- 1. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurotrials.ai [neurotrials.ai]
- 3. Reciprocal leukemia-stroma VCAM-1/VLA-4-dependent activation of NF-κB mediates chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular comfort assessment of lifitegrast ophthalmic solution 5.0% in OPUS-3, a Phase III randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. Efficacy and Safety of Efalizumab in Patients with Moderate-to-Severe Plaque Psoriasis Resistant to Previous Anti-Psoriatic Treatment: Results of a Multicentre, Open-label, Phase IIIb/IV Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skintherapyletter.com [skintherapyletter.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Efalizumab for patients with moderate to severe plaque psoriasis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction and Maintenance Therapy with Vedolizumab, a Novel Biologic Therapy for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of anti-ICAM-1 therapy in ischemic stroke: results of the this compound Acute Stroke Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, pharmacokinetics and biological activity of this compound (anti-ICAM-1 antibody): an open-label, dose escalation study in patients hospitalized for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sourceshed.com [sourceshed.com]
- 16. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Natalizumab for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 20. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 24. Efalizumab in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. AFFIRM Study | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 26. Bioinspired Microfluidic Assay for In Vitro Modeling of Leukocyte–Endothelium Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Enlimomab: A Guide for Laboratory Professionals
Immediate Safety and Risk Assessment
Before commencing any disposal procedures, a thorough risk assessment is mandatory. The primary consideration is whether the Enlimomab in use is a "naked" monoclonal antibody or if it has been conjugated to a hazardous substance, such as a cytotoxic agent, radioisotope, or a potent toxin. Based on available product information, this compound is typically supplied as an unconjugated antibody for research purposes.[1][2] Therefore, the following procedures are based on the assumption that it is a "naked" mAb.
Naked monoclonal antibodies are generally not considered cytotoxic.[3] However, due to the lack of long-term occupational exposure data for many mAbs, they should be handled with caution to avoid potential immunogenic or allergic reactions.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5]
The fundamental principle of this compound disposal is the segregation of pharmaceutical waste from general waste streams to ensure it is handled and destroyed properly, typically through incineration or after appropriate decontamination.[6]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures for Unconjugated this compound
The following procedures are for "naked" this compound, which should be treated as biohazardous waste.
Liquid Waste Disposal
This category includes unused this compound solutions, cell culture media containing this compound, and other aqueous waste.
-
Decontamination: Liquid waste containing biological agents should be decontaminated before final disposal.[7] The preferred method is autoclaving.[3][8]
-
Collect liquid waste in a leak-proof, autoclavable container (e.g., a Pyrex bottle).
-
Do not fill the container more than 75% of its total volume to prevent overflow during autoclaving.[8]
-
Autoclave at 121°C for a minimum of 30-60 minutes. The time may need to be increased for larger volumes to ensure sterility.[3][8]
-
-
Final Disposal: After autoclaving and cooling, the decontaminated liquid can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local and institutional regulations.[5][8]
Solid Waste (Non-Sharps) Disposal
This includes contaminated lab materials such as gloves, pipette tips, plastic tubes, and vials.
-
Collection: Place all solid, non-sharp waste contaminated with this compound into a designated biohazard bag (typically a red or orange autoclave bag).[7]
-
Decontamination: The sealed biohazard bag should be autoclaved to decontaminate the contents.
-
Final Disposal: After autoclaving, the bag can be placed in the appropriate container for collection by your institution's biohazardous waste management service.[8]
Sharps Waste Disposal
This category includes needles, syringes, glass slides, and any other items that can puncture the skin.
-
Collection: Immediately after use, dispose of all contaminated sharps in a puncture-resistant sharps container that is clearly labeled with the universal biohazard symbol.[3][7][9]
-
Important Precautions: Do not recap, bend, or break needles.[6] Do not overfill sharps containers; they should be sealed when they are approximately three-quarters full.[3]
-
Final Disposal: Sealed sharps containers are collected by the institution's hazardous waste management service for final disposal, which is typically incineration.
Summary of Waste Streams and Containers
| Waste Type | Description | Recommended Container | Disposal Method |
| Bulk Liquid Waste | Unused or expired this compound solutions; culture media containing the antibody. | Leak-proof, autoclavable bottle. | Decontaminate via autoclaving, then sewer disposal per local regulations. |
| Trace Contaminated Solid Waste | Gloves, gowns, empty plastic vials, pipette tips, and other lab consumables. | Red or orange biohazard autoclave bag.[7] | Autoclave, then collection by a licensed biohazardous waste contractor. |
| Contaminated Sharps | Used needles, syringes, glass vials, and slides. | Puncture-resistant sharps container labeled with a biohazard symbol.[7][9] | Collection by a licensed biohazardous waste contractor for incineration. |
Disclaimer: These guidelines are based on general best practices for the disposal of monoclonal antibodies in a research setting. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and to adhere to all specific safety protocols and waste management regulations set by your institution and local authorities.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. You are being redirected... [prosci-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. enzymeresearch.com [enzymeresearch.com]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. rcsi.com [rcsi.com]
- 9. griffith.edu.au [griffith.edu.au]
Essential Safety and Handling Protocols for Enlimomab
For researchers, scientists, and drug development professionals, ensuring safe handling of therapeutic agents like Enlimomab, a monoclonal antibody, is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, comprehensive guidance can be derived from general safety protocols for monoclonal antibodies (mAbs) and laboratory best practices. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
The appropriate level of PPE is crucial for mitigating potential exposure risks during the handling of this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Recommended Personal Protective Equipment |
| Routine Preparation and Handling | Laboratory coat, disposable gloves (nitrile or latex), and safety glasses with side shields.[1][2] |
| Procedures with Risk of Aerosol Generation (e.g., vortexing, sonicating) | In addition to routine PPE, a face shield and a fit-tested N95 respirator should be used.[3] Work should be conducted in a biological safety cabinet (BSC) or a fume hood.[4] |
| Spill Cleanup | Two pairs of disposable gloves, a disposable gown, safety goggles, and a respirator (if significant aerosols are generated).[5] |
| Waste Disposal | Laboratory coat and disposable gloves.[1] |
Experimental Workflow for Safe Handling
Adherence to a structured workflow is critical for maintaining safety and procedural integrity when working with this compound. The following diagram illustrates the key stages of handling, from preparation to disposal, incorporating essential safety checks.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance for Handling this compound
1. Preparation:
-
Always review the experimental protocol thoroughly before beginning any work.
-
Ensure that all necessary PPE is readily available and in good condition.[6]
-
Prepare the work area by decontaminating surfaces and setting up all required materials within a biological safety cabinet (BSC) or fume hood to minimize aerosol exposure.[4]
-
When reconstituting or diluting this compound, do so carefully to avoid splashing and aerosol formation.[7]
2. Handling and Experimentation:
-
Wear a buttoned lab coat and properly fitting gloves at all times.[1] Consider double-gloving for added protection.
-
Avoid touching your face, eyes, or any personal items while wearing gloves.[1]
-
If a procedure has the potential to generate aerosols, utilize a BSC and wear a face shield and an N95 respirator.
-
Change gloves immediately if they become contaminated or torn.
3. Post-Experiment Cleanup:
-
Decontaminate all work surfaces with an appropriate disinfectant, such as 70% ethanol (B145695) or a 0.1% sodium hypochlorite (B82951) solution.[3]
-
Segregate all waste into appropriate containers: sharps, biohazardous liquid waste, and solid biohazardous waste.
-
Remove PPE in the correct order to avoid self-contamination: gloves, gown, face shield/goggles, and finally, respirator.
-
Always wash your hands thoroughly with soap and water after removing PPE.[6]
Spill Management
In the event of a spill, it is crucial to act quickly and safely:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or involves a significant amount of aerosolization.
-
Don appropriate PPE for spill cleanup, including double gloves, a disposable gown, and eye protection. A respirator may be necessary for large spills.
-
Contain the spill by covering it with absorbent materials.
-
Apply a disinfectant to the spill area and allow for the appropriate contact time.
-
Clean up the absorbent material and dispose of it as biohazardous waste.
-
Decontaminate the area again.
-
Report the spill to the laboratory supervisor.
Disposal Plan
Proper disposal of this compound and related materials is essential to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Decontaminate the waste with a suitable disinfectant before final disposal according to institutional guidelines.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and culture vessels, should be placed in a designated biohazard bag or container.[1]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.
-
Follow all local, state, and federal regulations for the disposal of biohazardous waste.[8]
References
- 1. addgene.org [addgene.org]
- 2. enzymeresearch.com [enzymeresearch.com]
- 3. Indications for accurate and appropriate use of personal protective equipment for healthcare professionals. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msdsdigital.com [msdsdigital.com]
- 5. What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination? [microcare.com]
- 6. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Handling and disposal of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
